Talazoparib Tosylate
Description
Properties
IUPAC Name |
(11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6O.C7H8O3S/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28;1-6-2-4-7(5-3-6)11(8,9)10/h2-8,15-16,24H,1H3,(H,26,28);2-5H,1H3,(H,8,9,10)/t15-,16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQKKHBYEFLEHK-QNBGGDODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C(=NC=N1)[C@@H]2[C@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F2N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301026468 | |
| Record name | Talazoparib tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301026468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373431-65-2 | |
| Record name | Talazoparib tosylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373431652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talazoparib tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301026468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TALAZOPARIB TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02WK9U5NZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of Talazoparib Tosylate: A PARP Inhibitor Revolutionizing Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Talazoparib tosylate, marketed under the brand name Talzenna, is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2.[1][2] Developed by Pfizer, it represents a significant advancement in the targeted therapy of cancers with specific DNA repair deficiencies.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound, intended for professionals in the field of oncology drug development.
Talazoparib was approved by the U.S. Food and Drug Administration (FDA) in October 2018 for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm), HER2-negative locally advanced or metastatic breast cancer.[3][5] Its indications have since expanded to include certain types of prostate cancer.[2] What distinguishes talazoparib from other PARP inhibitors is its dual mechanism of action: not only does it inhibit the catalytic activity of PARP, but it also traps the PARP enzyme on DNA, a property that contributes to its high potency.[2][6]
Discovery and Development
The development of talazoparib (formerly BMN 673) was driven by the need for more potent PARP inhibitors with improved therapeutic indices.[7] The discovery process involved the screening and optimization of a series of dihydropyridophthalazinone compounds.[8] Key milestones in its development include its acquisition by Medivation from BioMarin Pharmaceutical and its subsequent acquisition by Pfizer.[1]
Synthesis Pathway
The chemical synthesis of talazoparib involves a multi-step process. One of the scalable routes involves the condensation of an isobenzofuranone derivative with an aldehyde to form a key intermediate. This is followed by a series of reactions including a cascade reaction to form a tetracyclic core, and finally, treatment with hydrazine monohydrate to yield the talazoparib free base. The tosylate salt is then formed to improve the physicochemical properties of the drug substance.[7][8]
A detailed, multi-step synthesis is outlined in the patent literature, starting from 4-amino-6-fluoroisobenzofuran-1(3H)-one and 4-fluorobenzaldehyde.[8] An alternative approach utilizes D-(-)-tartaric acid for chiral resolution of a late-stage intermediate, avoiding the need for chiral chromatography in the final step.[7][8]
Below is a diagram illustrating a possible synthetic pathway for talazoparib.
Caption: A simplified representation of a synthetic pathway for this compound.
Mechanism of Action
Talazoparib exerts its cytotoxic effects through a dual mechanism targeting the PARP1 and PARP2 enzymes, which are critical for the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway.[2][9]
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Catalytic Inhibition: Talazoparib competes with the endogenous substrate NAD+ for the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains. This inhibition of PARP's enzymatic activity impairs the recruitment of other DNA repair factors to the site of SSBs.[10]
-
PARP Trapping: A key feature of talazoparib is its potent ability to trap PARP-DNA complexes.[2][6] By binding to the PARP enzyme that is already associated with DNA at the site of a single-strand break, talazoparib prevents the dissociation of the enzyme, creating a physical obstruction to DNA replication. This trapping mechanism is considered to be a major contributor to its cytotoxicity and is significantly more potent than that of earlier-generation PARP inhibitors.[10]
In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.[9] When SSBs are not repaired due to PARP inhibition by talazoparib, they can lead to the formation of DSBs during DNA replication. In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death. This concept is known as synthetic lethality.[9]
Caption: Mechanism of action of talazoparib leading to synthetic lethality in BRCA-deficient cells.
Quantitative Data
The potency and efficacy of talazoparib have been quantified in numerous preclinical and clinical studies.
Table 1: In Vitro Potency of Talazoparib
| Assay Type | Cell Line/Target | IC50 / Ki | Reference |
| PARP1 Enzymatic Assay | PARP1 | 0.57 nM (IC50) | [11] |
| PARP1/2 Inhibition | PARP1/2 | Ki = 1.2 nM (PARP1), 0.9 nM (PARP2) | [12] |
| PARP Trapping | - | ~100-fold more potent than olaparib | [10] |
| Cell Viability | MX-1 (BRCA1 mutant) | 0.3 nM (EC50) | [13] |
| Cell Viability | Capan-1 (BRCA2 mutant) | 5 nM (EC50) | [13] |
| Cell Viability | MG63 (Osteosarcoma) | 0.448 µM (IC50) | [14] |
| Cell Viability | ZK-58 (Osteosarcoma) | 0.115 µM (IC50) | [14] |
Table 2: Pharmacokinetic Parameters of Talazoparib
| Species | Dose | Cmax | Tmax | t1/2 | Oral Bioavailability | Reference |
| Rat | 10 mg/kg (oral) | 7948 ng/mL | - | 2.25 h | 56% | [13] |
| Human | 1 mg (single dose) | 13.78 ng/mL | ~1.0 h | 50.7 h | - | [15] |
| Human | 1 mg (steady state) | 16.4 ng/mL | 1-2 h | 90 (±58) h | - | [16] |
Table 3: Clinical Efficacy of Talazoparib
| Clinical Trial | Indication | Treatment Arm | Comparator | Median Progression-Free Survival (PFS) | Overall Survival (OS) Hazard Ratio (HR) | Reference |
| EMBRACA | gBRCAm, HER2-negative advanced breast cancer | Talazoparib | Physician's choice of chemotherapy | 8.6 months | 0.848 | [5][17] |
| 5.6 months | [5][17] | |||||
| TALAPRO-2 | HRR-deficient metastatic castration-resistant prostate cancer (mCRPC) | Talazoparib + Enzalutamide | Placebo + Enzalutamide | Not Reached | 0.69 | [18] |
| 13.8 months | [18] |
Experimental Protocols
PARP-1 Enzyme Inhibition Assay
A common method to determine the inhibitory activity of compounds against PARP-1 is a chemiluminescent assay.
Caption: Workflow for a PARP-1 chemiluminescent inhibition assay.
Detailed Methodology:
-
Plate Coating: 96-well plates are precoated with a histone mixture (25 µL/well) in PBS and incubated overnight at 4°C.[3]
-
Blocking: The wells are washed and then blocked with a blocking buffer (100 µL/well) for 90 minutes at room temperature to prevent non-specific binding.[3]
-
Compound Addition: Varying concentrations of talazoparib are added to the wells, along with the PARP-1 enzyme and activated DNA.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD+. The plate is then incubated for 1 hour at room temperature.
-
Detection: Streptavidin-HRP is added to the wells and incubated for another hour. This binds to the biotinylated PAR incorporated onto the histones.
-
Signal Generation: A chemiluminescent HRP substrate is added to the wells.
-
Measurement: The luminescence is measured using a plate reader. The intensity of the signal is inversely proportional to the PARP-1 inhibitory activity of talazoparib.
Cell Viability Assay (MTT Assay)
To assess the cytotoxic effects of talazoparib on cancer cell lines, particularly those with BRCA mutations, the MTT assay is frequently employed.
Detailed Methodology:
-
Cell Seeding: Cancer cells (e.g., W780 and W0069 BRCA1-deficient murine mammary tumor cells) are seeded in 96-well plates and allowed to adhere.[19]
-
Treatment: The cells are then treated with a range of concentrations of talazoparib and incubated for a specified period (e.g., 5 days).[19]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Xenograft Studies
To evaluate the anti-tumor activity of talazoparib in a living organism, xenograft models are utilized.
Detailed Methodology:
-
Animal Model: Immunocompromised mice (e.g., female athymic nu/nu mice) are used.[13]
-
Tumor Implantation: Human cancer cells (e.g., MX-1, a BRCA1-mutant breast cancer cell line) are implanted subcutaneously into the mice.[13][20]
-
Treatment Initiation: When the tumors reach a specified volume (e.g., 150 mm³), the mice are randomized into treatment and control groups.[20]
-
Drug Administration: Talazoparib is administered to the treatment group, typically by oral gavage, at a specified dose and schedule (e.g., 0.33 mg/kg, once daily for 28 days).[13] The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
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Endpoint: The study continues for a predetermined period or until the tumors in the control group reach a maximum allowable size. The efficacy of talazoparib is determined by comparing the tumor growth in the treated group to the control group.
Conclusion
This compound stands as a testament to the power of targeted therapy in oncology. Its discovery and development have been guided by a deep understanding of the molecular vulnerabilities of cancer cells, particularly those with defects in DNA repair pathways. The dual mechanism of PARP inhibition and trapping confers a high degree of potency, which has translated into significant clinical benefit for patients with BRCA-mutated breast and prostate cancers. The synthesis of this complex molecule has been optimized for large-scale production, and its pharmacological properties have been well-characterized through extensive preclinical and clinical investigation. As research continues, the full therapeutic potential of talazoparib, both as a monotherapy and in combination with other agents, will be further elucidated, offering hope for patients with a growing number of malignancies.
References
- 1. Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor talazoparib in Japanese patients with advanced solid tumors: phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. mdpi.com [mdpi.com]
- 4. scienceopen.com [scienceopen.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Talazoparib (BMN 673): a polymerase inhibitor_Chemicalbook [chemicalbook.com]
- 8. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. proteaseinhibitorcocktail.com [proteaseinhibitorcocktail.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics, safety, and antitumor activity of talazoparib monotherapy in Chinese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. roswellpark.org [roswellpark.org]
- 17. Talazoparib versus chemotherapy in patients with germline BRCA1/2-mutated HER2-negative advanced breast cancer: final overall survival results from the EMBRACA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sustained, local delivery of the PARP inhibitor talazoparib prevents the development of mammary gland hyperplasia in Brca1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ptgcn.com [ptgcn.com]
An In-Depth Technical Guide to Talazoparib Tosylate: Chemical Structure, Properties, and Mechanism of Action
Talazoparib tosylate is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, representing a significant advancement in targeted cancer therapy. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
Talazoparib, in its tosylate salt form, is a white to yellow solid.[1][2] It is chemically identified as (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one 4-methylbenzenesulfonate.[3]
| Property | Value |
| Chemical Formula | C₂₆H₂₂F₂N₆O₄S[3][4][5][6][7][8] |
| Molecular Weight | 552.56 g/mol [1][3][5][9] |
| CAS Number | 1373431-65-2[3][4][6] |
| Synonyms | BMN 673TS, MDV-3800, Talzenna[3][4][5][10] |
| IUPAC Name | (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one tosylate[4][5] |
Physicochemical Properties
The physicochemical characteristics of this compound are crucial for its formulation, bioavailability, and pharmacological activity.
| Property | Characteristic |
| Appearance | White to yellow solid/powder[1][2][3] |
| Melting Point | Onset at 326°C[2][3] |
| Solubility | Limited solubility in aqueous solutions, with solubility increasing as pH increases.[1][2][3] It is freely soluble in DMSO, DMA, and DMF.[1][2][3] |
| Aqueous Solubility (37°C) | 17 to 38 μg/mL across the physiological pH range[1][2] |
| Partition Coefficient (log P) | 1.6 (for talazoparib free base)[1][2][3] |
| Hygroscopicity | Non-hygroscopic[1][2][3] |
| Crystal Form | Exists as a single crystal form with no observed polymorphs[2][3] |
| Chiral Centers | Contains two chiral centers[2][3] |
Experimental Protocols
Determination of Aqueous Solubility
The aqueous solubility of this compound can be determined using the shake-flask method.
-
Preparation of Solutions: Saturated solutions of this compound are prepared in a series of buffers with pH values ranging from 1 to 8, representing the physiological pH range.
-
Equilibration: The solutions are agitated in a temperature-controlled shaker at 37°C for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Aliquots are withdrawn from each solution, filtered to remove undissolved solid, and the concentration of Talazoparib is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of Permeability (Caco-2 Cell Assay)
The permeability of Talazoparib can be assessed using the Caco-2 cell permeability assay, which is a well-established in vitro model of the human intestinal epithelium.
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation into a polarized monolayer.
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: A solution of Talazoparib is added to the apical (A) side of the cell monolayer, and the amount of drug that transports to the basolateral (B) side over time is measured.
-
Basolateral to Apical (B-A) Transport: A solution of Talazoparib is added to the basolateral (B) side, and the amount of drug that transports to the apical (A) side is measured.
-
-
Sample Analysis: Samples from both the donor and receiver compartments are collected at various time points and analyzed by LC-MS/MS to determine the concentration of Talazoparib.
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.
-
Mechanism of Action: Dual PARP Inhibition
Talazoparib exerts its potent anti-tumor activity through a dual mechanism involving the inhibition of the Poly(ADP-ribose) polymerase (PARP) enzyme, particularly PARP1 and PARP2.[2][11]
-
Inhibition of Catalytic Activity: Talazoparib competitively binds to the NAD+ binding site of the PARP enzyme, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition disrupts the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs).[1][11]
-
PARP Trapping: Talazoparib traps PARP on the DNA at the site of the SSB, forming a cytotoxic PARP-DNA complex.[1][3][4][11] This trapping is considered a more potent mechanism of cytotoxicity than catalytic inhibition alone.[1] The persistence of these complexes stalls replication forks, leading to the formation of double-strand breaks (DSBs).[1]
In cancer cells with defects in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1/2 mutations, the accumulation of DSBs induced by Talazoparib leads to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality.[10]
Experimental Workflows
In Vitro Cytotoxicity Assay
A typical workflow to assess the cytotoxic effects of Talazoparib on cancer cell lines is as follows:
In Vivo Xenograft Model Study
To evaluate the in vivo efficacy of Talazoparib, a xenograft mouse model is commonly employed:
Synthesis and Purification
The synthesis of Talazoparib is a multi-step process. While several routes have been described, a common approach involves the following key transformations:
A detailed experimental protocol for a specific synthetic route is outlined below, based on publicly available information:
-
Condensation: An isobenzofuranone derivative is condensed with an aldehyde in the presence of a base (e.g., triethylamine) and acetic anhydride.
-
Ring Opening: The resulting lactone is subjected to acid-catalyzed ring opening with methanol to yield a keto-ester intermediate.
-
Cascade Reaction: The keto-ester undergoes a cascade reaction to form the key tricyclic core structure.
-
Chiral Separation: The racemic intermediate is resolved into its enantiomers using techniques such as Supercritical Fluid Chromatography (SFC) or Simulated Moving Bed (SMB) chromatography.
-
Final Cyclization: The desired enantiomer is reacted with hydrazine monohydrate to form the final phthalazinone ring system of Talazoparib.
-
Salt Formation and Purification: The free base of Talazoparib is treated with p-toluenesulfonic acid to form the tosylate salt, which is then purified by recrystallization from an appropriate solvent system (e.g., acetone/1,4-dioxane) to yield the final product as a crystalline solid.[12]
References
- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. talazoparib - My Cancer Genome [mycancergenome.org]
- 7. This compound | C26H22F2N6O4S | CID 135565654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C26H22F2N6O4S | CID 135565654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Talazoparib (BMN 673): a polymerase inhibitor_Chemicalbook [chemicalbook.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: Talazoparib [orgspectroscopyint.blogspot.com]
An In-depth Technical Guide to Talazoparib Tosylate: PARP Trapping Efficiency and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, that has demonstrated significant efficacy in the treatment of cancers with deficiencies in DNA damage repair (DDR), particularly those with germline BRCA1/2 mutations.[1][2] A key feature distinguishing talazoparib from other PARP inhibitors is its profound efficiency in "trapping" PARP enzymes onto DNA. This trapping mechanism is considered a more cytotoxic event than the mere inhibition of PARP's catalytic activity.[1][3] This technical guide provides a comprehensive overview of the core aspects of talazoparib's function, focusing on its PARP trapping efficiency, the underlying molecular mechanisms, and the resultant cellular consequences. Detailed experimental protocols for assessing PARP trapping and quantitative data for comparative analysis are also presented.
Dual Mechanism of Action: Catalytic Inhibition and PARP Trapping
Talazoparib exerts its anticancer effects through a dual mechanism of action that targets the PARP-mediated DNA single-strand break (SSB) repair pathway.
-
Catalytic Inhibition: Talazoparib competitively binds to the nicotinamide adenine dinucleotide (NAD+) binding site in the catalytic domain of PARP1 and PARP2.[1] This prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of other DNA repair factors to the site of an SSB.[1]
-
PARP Trapping: Beyond enzymatic inhibition, talazoparib stabilizes the PARP-DNA complex, effectively "trapping" the PARP enzyme at the site of DNA damage.[1][2] This prevents the dissociation of PARP from the DNA, creating a physical obstruction that is highly disruptive to DNA replication and transcription.[1][4] The persistence of these PARP-DNA complexes is a major contributor to the cytotoxicity of talazoparib.[3]
The trapping of PARP is considered a more potent mechanism of cell killing than catalytic inhibition alone. The stalled replication forks at the site of trapped PARP can collapse, leading to the formation of highly toxic DNA double-strand breaks (DSBs).[5]
Quantitative Analysis of PARP Inhibition and Trapping Efficiency
Talazoparib is distinguished by its high potency in both catalytic inhibition and, most notably, PARP trapping. The following tables summarize the quantitative data comparing talazoparib to other clinically relevant PARP inhibitors.
Table 1: PARP1 Catalytic Inhibition IC50 Values
| PARP Inhibitor | PARP1 IC50 (nM) |
| Talazoparib | 0.57 - 1 [4][6][7] |
| Olaparib | ~5 - 6[7][8] |
| Rucaparib | ~7 - 21[7][8] |
| Niraparib | ~60[8] |
| Veliparib | ~30[8] |
Table 2: Comparative PARP Trapping Potency
| PARP Inhibitor | Relative PARP Trapping Potency |
| Talazoparib | ~100-fold > Olaparib [1][9] |
| Niraparib | ≈ Olaparib ≈ Rucaparib[10] |
| Veliparib | < Olaparib/Rucaparib/Niraparib[10] |
Molecular Mechanism of PARP Trapping and Downstream Signaling
The trapping of PARP1 by talazoparib initiates a cascade of events within the cell, ultimately leading to cell death, particularly in cancer cells with compromised homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations. This phenomenon is known as synthetic lethality.[5][11]
Signaling Pathway of Talazoparib-Induced Synthetic Lethality
The following diagram illustrates the signaling pathway initiated by talazoparib, leading to synthetic lethality in BRCA-deficient cells.
Caption: Talazoparib-induced synthetic lethality in BRCA-deficient cells.
Experimental Protocols for Measuring PARP Trapping
Assessing the PARP trapping efficiency of inhibitors is crucial for their preclinical and clinical development. Two common methods are subcellular fractionation followed by Western blotting and the in situ proximity ligation assay (PLA).
Subcellular Fractionation and Western Blotting
This method biochemically separates cellular components to isolate chromatin-bound proteins. An increase in the amount of PARP1 in the chromatin fraction upon drug treatment indicates PARP trapping.
Experimental Workflow:
Caption: Workflow for PARP trapping analysis by subcellular fractionation.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of talazoparib or vehicle control for a specified duration (e.g., 4-24 hours).
-
Cell Lysis and Cytoplasmic Fraction Isolation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 1.5 mM MgCl2, 0.34 M sucrose, 10% glycerol, 1 mM DTT, and protease inhibitors).
-
Incubate on ice for 10 minutes.
-
Add a non-ionic detergent (e.g., IGEPAL CA-630 to a final concentration of 0.1%) and vortex briefly.
-
Centrifuge at 1,300 x g for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
-
Nuclear Fraction Isolation:
-
Wash the nuclear pellet with the same hypotonic buffer.
-
Resuspend the pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% glycerol, 1 mM DTT, and protease inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 20,000 x g for 15 minutes at 4°C. The supernatant contains the soluble nuclear fraction.
-
-
Chromatin-Bound Fraction Isolation:
-
The remaining pellet contains the chromatin.
-
Wash the chromatin pellet with the nuclear extraction buffer.
-
Resuspend the pellet in a buffer suitable for sonication or nuclease digestion (e.g., RIPA buffer).
-
Sonicate the sample to shear the DNA and release chromatin-bound proteins, or treat with a nuclease (e.g., Benzonase) to digest nucleic acids.
-
Centrifuge at high speed to pellet any remaining insoluble debris. The supernatant is the chromatin-bound fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against PARP1.
-
Use antibodies against histone H3 as a loading control for the chromatin fraction and α-Tubulin for the cytoplasmic fraction to ensure proper fractionation.
-
Incubate with a corresponding secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative amount of chromatin-bound PARP1.
-
In Situ Proximity Ligation Assay (PLA)
PLA is a highly sensitive technique that allows for the visualization and quantification of protein-protein or protein-DNA interactions within intact cells. To detect PARP trapping, PLA is used to identify the close proximity of PARP1 and chromatin (e.g., by targeting a histone mark like γH2AX or by detecting incorporated BrdU).
Experimental Workflow:
Caption: Workflow for PARP trapping analysis by Proximity Ligation Assay.
Detailed Methodology:
-
Sample Preparation:
-
Seed cells on coverslips in a multi-well plate and allow them to attach.
-
Treat cells with talazoparib or vehicle control.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the cells with PBS.
-
Block non-specific antibody binding using a blocking solution provided in a commercial PLA kit for 1 hour at 37°C.
-
Incubate with two primary antibodies raised in different species that target PARP1 and a chromatin marker (e.g., rabbit anti-PARP1 and mouse anti-γH2AX) overnight at 4°C.
-
-
PLA Probe Ligation and Amplification:
-
Wash the cells with the provided wash buffer.
-
Incubate with PLA probes (secondary antibodies conjugated to oligonucleotides) for 1 hour at 37°C.
-
Wash the cells.
-
Add the ligation solution containing a ligase and connector oligonucleotides and incubate for 30 minutes at 37°C. This will form a circular DNA molecule if the probes are in close proximity.
-
Wash the cells.
-
Add the amplification solution containing a DNA polymerase and fluorescently labeled oligonucleotides and incubate for 100 minutes at 37°C for rolling circle amplification.
-
-
Detection and Analysis:
-
Wash the cells with the final wash buffers.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
Visualize the PLA signals as distinct fluorescent dots using a fluorescence microscope.
-
Quantify the number of PLA signals per nucleus using image analysis software. An increase in the number of PLA signals per nucleus in talazoparib-treated cells compared to control indicates increased PARP trapping.
-
Conclusion
Talazoparib is a highly potent PARP inhibitor characterized by its superior ability to trap PARP enzymes on DNA. This trapping mechanism is a key driver of its cytotoxicity, particularly in cancer cells with deficiencies in homologous recombination repair. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and leverage the unique properties of talazoparib. The continued investigation into the nuances of PARP trapping will undoubtedly pave the way for the development of more effective and targeted cancer therapies.
References
- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Page 71 - Flipbook [cua.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PARP Inhibitor-Induced Synthetic Lethality | Encyclopedia MDPI [encyclopedia.pub]
Beyond PARP1/2: An In-depth Technical Guide to the Molecular Targets of Talazoparib Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talazoparib Tosylate, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2, has demonstrated significant clinical efficacy in the treatment of cancers with deficiencies in DNA damage repair, particularly those harboring BRCA1/2 mutations.[1][2] Its primary mechanism of action involves trapping PARP enzymes on DNA single-strand breaks, leading to the formation of cytotoxic double-strand breaks during replication.[1][2] However, a comprehensive understanding of its full target landscape is crucial for elucidating mechanisms of action, predicting potential off-target effects, and overcoming drug resistance. This technical guide provides an in-depth analysis of the molecular targets of Talazoparib beyond its canonical role as a PARP1/2 inhibitor, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
Quantitative Analysis of Talazoparib's Molecular Interactions
While highly potent against PARP1 and PARP2, recent studies have identified additional molecular targets of Talazoparib. The following tables summarize the available quantitative data for these interactions.
Table 1: Inhibition of PARP Family Enzymes by Talazoparib
| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| PARP1 | Enzyme Activity | 0.57 | 1.0 | [1][3] |
| PARP2 | Enzyme Activity | - | - | Data not available in reviewed sources |
| PARP16 | Enzyme Activity | 160-289 | 70.8-89.2 | [3] |
Table 2: Off-Target Kinase Profile of Talazoparib
A comprehensive kinome scan of 392 unique human kinases revealed that Talazoparib exhibits minimal off-target kinase activity. At a concentration of 10 µM, only weak interactions were observed with two kinases, indicating a high degree of selectivity against the kinome.[3] Specific IC50 values for these weak interactions are not available, as the screening was performed at a single high concentration.
Key Molecular Targets Beyond PARP1/2
PARP16: A Novel Non-Canonical Target
Chemical proteomics studies have identified PARP16 (ARTD15) , a mono-ADP-ribosyltransferase located in the endoplasmic reticulum, as a unique and potent off-target of Talazoparib.[3] This interaction is stereospecific and occurs at clinically relevant concentrations.[3]
-
Significance: The inhibition of PARP16 by Talazoparib may contribute to its overall anticancer activity, particularly in tumor types that are not dependent on BRCA1/2 mutations, such as small cell lung cancer.[3] Dual targeting of PARP1 and PARP16 is a potential therapeutic strategy that may enhance the efficacy of Talazoparib.[3]
Indirect Activation of the CHK1 Pathway
Potent PARP trapping by Talazoparib leads to significant replication stress and the accumulation of DNA double-strand breaks. This, in turn, activates the DNA damage response (DDR) pathway, a key component of which is the checkpoint kinase CHK1 .[4]
-
Mechanism: The activation of CHK1 is a downstream consequence of the on-target activity of Talazoparib on PARP1/2, rather than a direct binding event.[4] This activation leads to cell cycle arrest, providing time for DNA repair. However, sustained activation can also trigger apoptosis.
Signaling Pathways and Experimental Workflows
Talazoparib's Impact on Cellular Signaling
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Talazoparib.
References
Preclinical Profile of Talazoparib Tosylate: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talazoparib tosylate (Talzenna®) is a potent, orally bioavailable small molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2. Its primary mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes. This dual action leads to the accumulation of DNA double-strand breaks, which is particularly cytotoxic to cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of talazoparib, presenting key data in a structured format, detailing experimental methodologies, and visualizing important concepts to support further research and development.
Pharmacodynamics: In Vitro Potency and In Vivo Efficacy
The pharmacodynamic activity of talazoparib is characterized by its potent inhibition of PARP enzymatic activity and its superior ability to trap PARP on DNA, leading to significant antitumor effects in preclinical models.
In Vitro Cellular Potency
Talazoparib has demonstrated potent cytotoxic activity across a range of cancer cell lines, with particularly high sensitivity observed in those with BRCA mutations. The half-maximal inhibitory concentration (IC50) values in various cancer cell lines are summarized below.
Table 1: In Vitro Cell Viability (IC50) of Talazoparib in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRCA1 Status | BRCA2 Status | Talazoparib IC50 (µM) |
| MDA-MB-436 | Breast Cancer | Mutant | Wild-Type | ~ 0.13[1] |
| HCC1937 | Breast Cancer | Mutant | Wild-Type | ~ 10[1] |
| MDA-MB-231 | Breast Cancer | Wild-Type | Wild-Type | ~ 0.48[1] |
| MDA-MB-468 | Breast Cancer | Wild-Type | Wild-Type | ~ 0.8[1] |
| BT549 | Breast Cancer | Wild-Type | Wild-Type | ~ 0.3[1] |
| HCC70 | Breast Cancer | Wild-Type | Wild-Type | ~ 0.8[1] |
| HCC1143 | Breast Cancer | Wild-Type | Wild-Type | ~ 9[1] |
| HCC1806 | Breast Cancer | Wild-Type | Wild-Type | ~ 8[1] |
| SKBR3 | Breast Cancer | Wild-Type | Wild-Type | ~ 0.04[1] |
| JIMT1 | Breast Cancer | Wild-Type | Wild-Type | ~ 0.002[1] |
In Vivo Antitumor Activity in Xenograft Models
Talazoparib has demonstrated significant tumor growth inhibition and regression in various preclinical xenograft models, including patient-derived xenografts (PDXs).
Table 2: Summary of In Vivo Antitumor Efficacy of Talazoparib in Xenograft Models
| Model Type | Cancer Type | Dosing Regimen | Key Findings |
| Patient-Derived Xenograft (PDX) | Triple-Negative Breast Cancer | Not specified | Caused dramatic regression in 5 out of 12 PDX models, including 4 models without germline BRCA1/2 mutations.[2] |
| Cell Line Xenograft | Breast Cancer (BRCA1 mutant) | 0.33 mg/kg, oral, once daily | Significantly inhibited tumor growth.[3] |
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effect of talazoparib on cancer cell lines and calculate the IC50 value.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence readings are normalized to untreated controls, and the IC50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of talazoparib in a preclinical setting.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Cancer cells or patient-derived tumor fragments are subcutaneously implanted into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Drug Administration: Mice are randomized into vehicle control and treatment groups. Talazoparib is administered orally at a specified dose and schedule.
-
Efficacy Evaluation: Tumor growth inhibition is monitored over time. The study endpoint may be a specific tumor volume, a predetermined time point, or signs of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be collected for analysis of biomarkers such as PARP inhibition (see below).
In Vivo PARP Inhibition Assay
Objective: To assess the extent of PARP inhibition in tumor tissue following talazoparib treatment.
Methodology:
-
Sample Collection: Tumor samples are collected from xenograft models at various time points after talazoparib administration.
-
Tissue Lysis: The tumor tissue is homogenized and lysed to extract proteins.
-
PARP Activity Measurement: PARP activity is typically measured by quantifying the levels of poly(ADP-ribose) (PAR) using an ELISA-based assay or by Western blotting for PAR.
-
Data Analysis: The levels of PAR in treated tumors are compared to those in vehicle-treated control tumors to determine the percentage of PARP inhibition.
Signaling Pathways and Experimental Workflows
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The preclinical pharmacokinetic profile of talazoparib has been characterized in several species, demonstrating favorable properties that support its oral administration.
Table 3: Preclinical Pharmacokinetic Parameters of Talazoparib
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Oral Bioavailability (%) |
| Rat | 10 | Oral | 7948[3] | - | - | 2.25[3] | 56[3] |
| Mouse | 0.5 | Oral | ~100 | ~0.5 | ~200 | ~2 | - |
Note: Data for mice are estimated from graphical representations in the cited literature and should be considered approximate.
Metabolism and Excretion
Preclinical studies indicate that talazoparib undergoes minimal metabolism.[4] The primary route of elimination is through renal excretion of the unchanged drug.[4]
Conclusion
This compound exhibits a compelling preclinical profile characterized by potent in vitro and in vivo antitumor activity, particularly in models with underlying DNA repair deficiencies. Its dual mechanism of PARP enzymatic inhibition and trapping contributes to its robust efficacy. The favorable pharmacokinetic properties, including good oral bioavailability, support its clinical development as an oral anticancer agent. This technical guide provides a foundational understanding of the preclinical pharmacology of talazoparib, which is essential for researchers and drug development professionals working to further elucidate its therapeutic potential and optimize its clinical application.
References
- 1. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Population of Heterogeneous Breast Cancer Patient Derived Xenografts Demonstrate Broad Activity of PARP Inhibitor in BRCA1/2 Wild Type Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Exploring pharmacokinetics of talazoparib in ABCB1/ABCG2-deficient mice using a novel UHPLC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
Talazoparib Tosylate: A Technical Guide to Synthetic Lethality in BRCA-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Talazoparib Tosylate, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor, and the core principle of synthetic lethality that underlies its efficacy in cancers with mutations in the BRCA1 and BRCA2 genes. We will delve into the molecular mechanisms of action, present key quantitative data from preclinical and clinical studies, detail relevant experimental methodologies, and visualize the critical signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the fields of oncology and drug development.
Introduction: The Concept of Synthetic Lethality
The principle of synthetic lethality describes a genetic interaction where the simultaneous loss of two genes results in cell death, while the loss of either gene alone is viable.[1] In the context of cancer therapy, this concept provides a powerful strategy to selectively target tumor cells that harbor specific genetic alterations, such as mutations in tumor suppressor genes, while sparing normal, healthy cells.
The clinical success of PARP inhibitors in cancers with mutations in the Breast Cancer susceptibility genes, BRCA1 and BRCA2, is a prime example of synthetic lethality in action.[2] Normal cells possess multiple redundant DNA repair pathways to maintain genomic integrity. However, cancer cells with BRCA1/2 mutations are deficient in a major DNA double-strand break (DSB) repair pathway known as homologous recombination (HR).[3][4] This deficiency makes them exquisitely dependent on other DNA repair mechanisms, particularly those involving PARP enzymes, for survival.
The Role of BRCA1/2 and PARP in DNA Damage Repair
To understand the mechanism of Talazoparib, it is crucial to first grasp the fundamental roles of the BRCA1/2 and PARP proteins in maintaining genomic stability.
BRCA1 and BRCA2: Guardians of the Genome
The BRCA1 and BRCA2 genes encode large nuclear proteins that are integral to the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs).[5][6] DSBs are among the most cytotoxic forms of DNA damage and can arise from exposure to ionizing radiation, chemotherapeutic agents, or as a consequence of stalled replication forks.
The key functions of BRCA1 and BRCA2 in HR include:
-
Damage Sensing and Signaling: BRCA1 is one of the first proteins recruited to the site of a DSB, where it acts as a scaffold to assemble a larger repair complex.[7]
-
DNA End Resection: BRCA1, in concert with other proteins like CtIP and the MRN complex (MRE11-RAD50-NBS1), facilitates the resection of the 5' ends of the broken DNA, creating 3' single-stranded DNA (ssDNA) overhangs.[8]
-
RAD51 Loading: BRCA2, with its partner protein PALB2, is responsible for loading the recombinase RAD51 onto the ssDNA overhangs, forming a nucleoprotein filament.[9][10] This RAD51 filament is essential for the subsequent search for a homologous template sequence on a sister chromatid, which is used to accurately repair the break.
In cells with mutated or non-functional BRCA1 or BRCA2, the HR pathway is compromised, leading to an accumulation of DNA damage and genomic instability, a hallmark of cancer.[3]
PARP1: A Key Player in Single-Strand Break Repair
Poly (ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[11][12] SSBs are more common than DSBs and can result from oxidative damage or errors during DNA replication.
The function of PARP1 in SSB repair involves:
-
SSB Detection: The zinc-finger domains of PARP1 recognize and bind to SSBs.[6]
-
Catalytic Activation and PARylation: Upon binding to damaged DNA, the catalytic activity of PARP1 is dramatically increased. PARP1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize long, branched chains of poly (ADP-ribose) (PAR) and attach them to itself (auto-PARylation) and other nearby proteins, including histones.[5][13]
-
Recruitment of Repair Factors: The negatively charged PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of the SSB to effect repair.[2]
-
PARP1 Release: After repair, the PAR chains are degraded by PAR glycohydrolase (PARG), and PARP1 is released from the DNA.
This compound: Mechanism of Action
Talazoparib is a potent, orally available small-molecule inhibitor of both PARP1 and PARP2 enzymes.[14] Its mechanism of action in BRCA-mutant cells is twofold, leading to a highly effective synthetic lethal interaction.[15]
Catalytic Inhibition
Like other PARP inhibitors, Talazoparib competes with NAD+ for the catalytic domain of PARP1 and PARP2, thereby inhibiting the synthesis of PAR chains.[15] This enzymatic inhibition prevents the recruitment of the BER machinery to sites of SSBs. Consequently, unrepaired SSBs accumulate and, during DNA replication, can collapse replication forks, leading to the formation of more toxic DSBs.[2]
PARP Trapping
A key feature that distinguishes Talazoparib is its high potency in "trapping" PARP enzymes on DNA.[16] PARP trapping refers to the stabilization of the PARP-DNA complex, preventing the dissociation of the enzyme from the site of the DNA break even after repair would have normally occurred.[16] These trapped PARP-DNA complexes are highly cytotoxic as they create physical obstructions to DNA replication and transcription, leading to stalled replication forks and the generation of DSBs.[16] Preclinical studies have shown that Talazoparib is approximately 100-fold more potent at trapping PARP-DNA complexes compared to some other PARP inhibitors like olaparib.[17]
In BRCA-proficient cells, the DSBs generated by PARP inhibition and trapping can be efficiently repaired by the intact homologous recombination pathway. However, in BRCA-mutant cells, the inability to repair these DSBs leads to extensive genomic instability, cell cycle arrest, and ultimately, apoptosis.[18]
Quantitative Data
The following tables summarize key quantitative data for Talazoparib from preclinical and clinical studies.
Table 1: Preclinical Efficacy of Talazoparib in Breast Cancer Cell Lines
| Cell Line | BRCA1 Status | BRCA2 Status | PTEN Status | Talazoparib IC50 (nM) | Reference |
| SUM149 | Mutant | Wild-type | Deficient | 0.57 | [19] |
| HCC1937 | Mutant | Wild-type | Deficient | - | [19] |
| MDA-MB-468 | Wild-type | Wild-type | Deficient | 0.8 | [4] |
| MDA-MB-231 | Wild-type | Wild-type | Wild-type | 1.85 | [19] |
| MDA-MB-436 | Mutant | Wild-type | - | Sensitive | [4] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Clinical Efficacy of Talazoparib in the EMBRACA Trial
The EMBRACA trial was a Phase 3, open-label study that randomized patients with germline BRCA-mutated, HER2-negative advanced breast cancer to receive either Talazoparib or physician's choice of chemotherapy.
| Efficacy Endpoint | Talazoparib (n=287) | Chemotherapy (n=144) | Hazard Ratio (95% CI) | P-value | Reference |
| Median Progression-Free Survival | 8.6 months | 5.6 months | 0.54 (0.41-0.71) | <0.0001 | [15] |
| Objective Response Rate | 62.6% | 27.2% | - | <0.0001 | [15] |
| Median Overall Survival | 19.3 months | 19.5 months | 0.848 (0.670–1.073) | 0.17 | [20][21] |
Table 3: Pharmacokinetic Parameters of Talazoparib in Humans
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [22] |
| Elimination Half-life (t1/2) | ~50-67 hours | [3][22] |
| Apparent Oral Clearance (Cl/F) | ~4.8 L/h | [1] |
| Volume of Distribution (Vd) | ~457 L | [3] |
| Accumulation Ratio (Rac) | ~2.3-3.98 | [1][22] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the activity of Talazoparib.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[23][24] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[25]
-
Compound Treatment: Treat the cells with a range of concentrations of Talazoparib and incubate for a specified period (e.g., 72 hours).[25]
-
MTT Addition: Add MTT solution (typically 2 mg/mL) to each well and incubate for 1.5-4 hours at 37°C to allow for formazan crystal formation.[25][26]
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[25]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at 492-570 nm using a microplate reader.[23][25]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value of the compound.
PARP Trapping Assay
PARP trapping assays are designed to quantify the ability of a PARP inhibitor to stabilize the PARP-DNA complex.
Principle (Fluorescence Polarization): This assay utilizes a fluorescently labeled DNA oligonucleotide duplex.[27][28] In the absence of PARP activity, PARP1 binds to the fluorescent probe, resulting in a large complex with slow rotation and high fluorescence polarization (FP). Upon addition of NAD+, PARP1 auto-PARylates, leading to its dissociation from the DNA and a decrease in FP. In the presence of a PARP inhibitor that traps PARP on the DNA, the PARP-DNA complex remains stable, and the FP signal remains high. The increase in FP is directly proportional to the extent of PARP trapping.[27][29]
Protocol Outline (Fluorescence Polarization):
-
Master Mix Preparation: Prepare a master mix containing assay buffer and the fluorescently labeled DNA probe.[28]
-
Compound Addition: Add the test compound (e.g., Talazoparib) at various concentrations to the wells of a 384-well plate.[28]
-
Enzyme Addition: Add purified PARP1 enzyme to the wells and incubate to allow for binding to the DNA probe.[28]
-
Initiation of PARylation: Add NAD+ to the wells to initiate the auto-PARylation reaction in the control wells.[29]
-
FP Measurement: Measure the fluorescence polarization using a microplate reader equipped for FP measurements.[27]
-
Data Analysis: Compare the FP signal in the presence of the inhibitor to the high FP (no NAD+) and low FP (with NAD+) controls to quantify PARP trapping.
Alternative Principle (Cell-Based): This method involves the biochemical fractionation of cells to separate chromatin-bound proteins from soluble proteins.
Protocol Outline (Cell-Based):
-
Cell Treatment: Treat cells with the PARP inhibitor.
-
Subcellular Fractionation: Lyse the cells and perform differential centrifugation to isolate the chromatin fraction.[30]
-
Immunoblotting: Analyze the amount of PARP1 in the chromatin fraction by Western blotting using an anti-PARP1 antibody. An increase in chromatin-bound PARP1 in the presence of the inhibitor indicates PARP trapping.[30]
In Vivo Xenograft Studies
In vivo xenograft models are crucial for evaluating the anti-tumor efficacy of a drug in a living organism.
Principle: Human cancer cells, including those with specific genetic backgrounds like BRCA mutations, are implanted into immunocompromised mice. The mice are then treated with the test compound, and tumor growth is monitored over time.
Protocol Outline:
-
Cell Culture: Culture the desired human cancer cell line (e.g., a BRCA1-mutant breast cancer cell line).
-
Cell Implantation: Inject a specific number of cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Talazoparib (e.g., orally, once daily) and a vehicle control.[14]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Efficacy Evaluation: At the end of the study, compare the tumor growth inhibition in the treatment group to the control group. The tumors can also be excised for further analysis, such as immunohistochemistry for biomarkers of drug activity (e.g., PAR levels, γH2AX).[12]
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and pathways discussed in this guide.
Signaling Pathways
Caption: Synthetic lethality of Talazoparib in BRCA-mutant cells.
Caption: PARP1 signaling pathway in single-strand break repair.
Caption: Role of BRCA1/2 in homologous recombination repair.
Experimental Workflows
Caption: Workflow for in vivo xenograft study of Talazoparib.
Conclusion
This compound exemplifies the successful application of the synthetic lethality principle in oncology. Its dual mechanism of potent PARP enzymatic inhibition and highly effective PARP trapping makes it a powerful therapeutic agent against cancers harboring BRCA1/2 mutations. This in-depth guide has provided a comprehensive overview of the molecular basis for its action, supported by quantitative preclinical and clinical data, and detailed experimental methodologies. The continued exploration of PARP inhibitors and the concept of synthetic lethality holds significant promise for the future of personalized cancer medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, safety, and antitumor activity of talazoparib monotherapy in Chinese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BRCA1 and BRCA2: different roles in a common pathway of genome protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Figure 3 from Homologous recombination and human health: the roles of BRCA1, BRCA2, and associated proteins. | Semantic Scholar [semanticscholar.org]
- 10. Homologous Recombination and Human Health: The Roles of BRCA1, BRCA2, and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.pfizer.com [cdn.pfizer.com]
- 16. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Nanoformulation of Talazoparib Delays Tumor Progression and Ascites Formation in a Late Stage Cancer Model [frontiersin.org]
- 19. Portico [access.portico.org]
- 20. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor talazoparib in Japanese patients with advanced solid tumors: phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. MTT (Assay protocol [protocols.io]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. aacrjournals.org [aacrjournals.org]
The Genesis of a Potent PARP Inhibitor: An In-depth Technical Guide to the Early Preclinical Development of BMN 673 (Talazoparib)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical development and history of BMN 673, now known as Talazoparib. Talazoparib is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2, which has demonstrated significant anti-tumor activity, particularly in cancers with deficiencies in DNA damage repair pathways. This document details the key preclinical findings, experimental methodologies, and the underlying mechanism of action that propelled Talazoparib through to clinical development and eventual FDA approval.
History and Discovery
Talazoparib (BMN 673) was originally developed by BioMarin Pharmaceutical Inc.[1]. Through a series of acquisitions, the worldwide rights to Talazoparib were obtained by Medivation Inc. in August 2015, which was subsequently acquired by Pfizer in 2016[1]. The journey of Talazoparib from a promising preclinical compound to a clinically approved therapeutic was marked by its exceptional potency and a distinct mechanism of action. The U.S. Food and Drug Administration (FDA) approved Talazoparib in October 2018 for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer[1][2][3][4].
The discovery of BMN 673 was the result of a focused medicinal chemistry program aimed at identifying a PARP inhibitor with superior potency, favorable metabolic stability, and oral bioavailability[5][6]. Preclinical studies revealed that BMN 673 not only potently inhibited the catalytic activity of PARP enzymes but also exhibited a profound ability to trap PARP enzymes on DNA, a mechanism that proved to be a key differentiator from other PARP inhibitors and a major contributor to its cytotoxicity[6].
Mechanism of Action: Dual PARP Inhibition and Trapping
Talazoparib exerts its anticancer effects through a dual mechanism: the inhibition of the catalytic activity of PARP1 and PARP2, and the trapping of PARP-DNA complexes[7][8][9].
2.1 Catalytic Inhibition: PARP enzymes play a crucial role in the base excision repair (BER) pathway, a major mechanism for repairing DNA single-strand breaks (SSBs)[9][10]. When an SSB occurs, PARP1 binds to the damaged site and, using NAD+ as a substrate, synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins[10][11]. This PARylation process recruits other DNA repair proteins to the site of damage to effect repair[9][11]. Talazoparib, by mimicking the structure of NAD+, binds to the catalytic domain of PARP1 and PARP2, preventing PAR synthesis and thereby inhibiting the repair of SSBs[7].
2.2 PARP Trapping: Beyond catalytic inhibition, Talazoparib's most potent cytotoxic mechanism is the trapping of PARP enzymes at the site of DNA damage[8]. The binding of Talazoparib to the PARP enzyme stabilizes the PARP-DNA complex, preventing the dissociation of PARP from the DNA even after the repair would have been completed[7]. These trapped PARP-DNA complexes are highly cytotoxic lesions that obstruct DNA replication and transcription, leading to the formation of DNA double-strand breaks (DSBs)[8][12].
In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality[9][13]. Preclinical studies have demonstrated that Talazoparib is approximately 100-fold more potent at trapping PARP-DNA complexes compared to other PARP inhibitors like olaparib and rucaparib[6].
Preclinical Quantitative Data
Talazoparib's superior potency was consistently demonstrated across a range of preclinical assays. The following tables summarize key quantitative data from these early studies.
Table 1: In Vitro Enzymatic Inhibition and Cellular Potency
| Compound | PARP1 IC₅₀ (nmol/L) | PARP1 Ki (nmol/L) | PARP2 Ki (nmol/L) | Capan-1 (BRCA2-mut) SF₅₀ (nmol/L) | MX-1 (BRCA1-def) SF₅₀ (nmol/L) |
| Talazoparib (BMN 673) | 0.57 [1] | 1.2 [14] | 0.87 [14] | 0.3 [7] | 0.6 [7] |
| Olaparib | ~2-5 | - | - | ~10 | ~20 |
| Rucaparib | ~1-4 | - | - | ~20 | ~50 |
| Veliparib | ~2-5 | - | - | >1000 | >1000 |
IC₅₀: Half maximal inhibitory concentration. Ki: Inhibition constant. SF₅₀: Concentration for 50% survival fraction. Data for competitors are approximate values from comparative studies.
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Genetic Background | Talazoparib Dose (mg/kg/day, oral) | Treatment Duration | Tumor Growth Inhibition / Response |
| MX-1 | Breast Carcinoma | BRCA1 deficient | 0.33 | 28 days | Significant inhibition, 4/6 mice with complete response[7][12] |
| Capan-1 | Pancreatic Adenocarcinoma | BRCA2 deficient | 0.33 | 28 days | Significant tumor growth inhibition[7] |
| SUM149 | Breast Carcinoma | BRCA1 deficient | 0.33 | 28 days | Significant tumor growth inhibition[7] |
| Ewing Sarcoma Models (5/10) | Ewing Sarcoma | - | 0.1 or 0.25 (BID) + Temozolomide | 5 days | Significant synergism[1][13] |
Detailed Experimental Protocols
The following sections provide an overview of the methodologies used in the key preclinical experiments for the development of Talazoparib.
PARP Enzymatic Inhibition Assay
Objective: To determine the concentration of Talazoparib required to inhibit 50% of PARP1 enzymatic activity (IC₅₀).
Methodology:
-
Recombinant human PARP1 enzyme is incubated with a reaction buffer containing NAD+ and activated DNA.
-
A series of dilutions of Talazoparib are added to the reaction.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The amount of PAR produced is quantified, typically using an ELISA-based assay that detects biotinylated PAR.
-
The IC₅₀ value is calculated by plotting the percentage of PARP inhibition against the log concentration of Talazoparib.
In Vitro Cell Proliferation (Cytotoxicity) Assay
Objective: To assess the cytotoxic effect of Talazoparib on cancer cell lines, particularly those with and without DNA repair deficiencies.
Methodology:
-
Cancer cell lines (e.g., MX-1, Capan-1) are seeded in 96-well plates and allowed to adhere overnight[13].
-
Cells are treated with a range of concentrations of Talazoparib[13].
-
The cells are incubated for a prolonged period, typically 6-10 days, to allow for multiple cell divisions[13][15].
-
Cell viability is measured using a colorimetric or luminescent assay that quantifies the number of viable cells (e.g., CellTiter-Glo, which measures ATP)[13][16].
-
The survival fraction is calculated relative to untreated control cells, and the SF₅₀ (the concentration that causes 50% reduction in cell survival) is determined.
PARP Trapping Assay
Objective: To quantify the ability of Talazoparib to trap PARP enzymes onto DNA within cells.
Methodology:
-
Cells are treated with a DNA-damaging agent (e.g., methyl methanesulfonate - MMS) to induce SSBs and recruit PARP[6].
-
Cells are then incubated with varying concentrations of Talazoparib or other PARP inhibitors[6].
-
Cells are fractionated to separate chromatin-bound proteins from soluble proteins.
-
The chromatin-bound fraction is then analyzed by Western blotting using antibodies specific for PARP1 and PARP2[16].
-
The intensity of the PARP bands in the chromatin-bound fraction is quantified to determine the amount of trapped PARP.
In Vivo Xenograft Tumor Models
Objective: To evaluate the anti-tumor efficacy of orally administered Talazoparib in a living organism.
Methodology:
-
Human cancer cells (e.g., MX-1) are subcutaneously implanted into immunocompromised mice (e.g., nude or NSG mice)[5][12].
-
Tumors are allowed to grow to a palpable size (e.g., ~150 mm³)[5].
-
Mice are randomized into control (vehicle) and treatment groups[1][5].
-
Talazoparib is administered orally, typically once daily, at specified doses (e.g., 0.1 mg/kg, 0.33 mg/kg)[7][12][15].
-
Tumor volume and body weight are measured regularly (e.g., twice weekly) for the duration of the study (e.g., 28 days)[5][12].
-
Efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Responses such as partial response (PR) and complete response (CR) are also recorded[7][12].
Pharmacokinetics and Metabolism
Early preclinical studies demonstrated that BMN 673 possesses favorable pharmacokinetic properties. In rats, it showed good oral bioavailability of over 40%[12]. In vitro metabolism studies using liver microsomes from rats, dogs, and humans indicated that BMN 673 has excellent metabolic stability[12]. Furthermore, it did not show significant inhibition of the five major human cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions[12]. These properties supported a once-daily oral dosing regimen in clinical trials.
Conclusion
The early preclinical development of BMN 673 (Talazoparib) was characterized by the discovery of a highly potent PARP inhibitor with a dual mechanism of action that distinguished it from its predecessors. Its exceptional ability to trap PARP-DNA complexes, coupled with its high catalytic inhibitory activity, translated into profound and selective cytotoxicity in cancer cells with DNA repair deficiencies. The robust in vitro and in vivo preclinical data, supported by favorable pharmacokinetic and metabolic profiles, provided a strong rationale for its clinical development. The success of Talazoparib in the clinic is a testament to the solid preclinical foundation that highlighted its potential as a transformative therapy for patients with BRCA-mutated cancers.
References
- 1. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Frontiers | Nanoformulation of Talazoparib Delays Tumor Progression and Ascites Formation in a Late Stage Cancer Model [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Talazoparib Tosylate CAS number, IUPAC name, and chemical formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Talazoparib Tosylate, a potent inhibitor of poly(ADP-ribose) polymerase (PARP). This document consolidates key chemical information, mechanism of action, and relevant experimental data to support ongoing research and development efforts in oncology.
Chemical Identity
This compound is the tosylate salt of Talazoparib, a small molecule inhibitor of PARP enzymes.
| Property | Value |
| CAS Number | 1373431-65-2 |
| IUPAC Name | (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one 4-methylbenzenesulfonate |
| Chemical Formula | C₂₆H₂₂F₂N₆O₄S |
| Molecular Weight | 552.56 g/mol |
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Talazoparib's primary mechanism of action is the inhibition of PARP enzymes, particularly PARP1 and PARP2, which are critical components of the DNA damage response (DDR) pathway. PARP enzymes are responsible for detecting and signaling single-strand breaks (SSBs) in DNA, initiating their repair through the base excision repair (BER) pathway.
Talazoparib exerts its cytotoxic effects through a dual mechanism:
-
Catalytic Inhibition: Talazoparib binds to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARP's enzymatic activity hinders the recruitment of other DNA repair factors to the site of damage, leading to an accumulation of unrepaired SSBs.
-
PARP Trapping: Talazoparib traps PARP on the DNA at the site of the break. These trapped PARP-DNA complexes are highly cytotoxic, as they obstruct DNA replication and transcription, ultimately leading to the formation of double-strand breaks (DSBs).
In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DSBs is deficient. The accumulation of DSBs due to PARP inhibition by Talazoparib, combined with the inability to repair these breaks through HR, results in a state of "synthetic lethality," leading to genomic instability and apoptotic cell death.
Quantitative Data
The efficacy of Talazoparib has been evaluated in numerous preclinical and clinical studies. Below is a summary of key quantitative data.
Table 1: In Vitro Potency of Talazoparib
| Assay | Cell Line | IC₅₀ (nM) | Reference |
| PARP1 Enzyme Inhibition | - | 0.57 | [1] |
| PARP Trapping Activity | - | Potent | [1] |
Table 2: Efficacy in the Phase III EMBRACA Trial (NCT01945775)
This trial evaluated Talazoparib versus physician's choice of chemotherapy in patients with germline BRCA-mutated, HER2-negative advanced breast cancer.
| Endpoint | Talazoparib (n=287) | Chemotherapy (n=144) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 8.6 months | 5.6 months | 0.54 (0.41-0.71) | <0.001 |
| Objective Response Rate (ORR) | 62.6% | 27.2% | - | <0.001 |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the activity of Talazoparib.
Synthesis and Characterization of this compound
A multi-step synthesis process is employed to produce Talazoparib, which is then converted to its tosylate salt. A general workflow is outlined below.
References
Talazoparib Tosylate: A Technical Guide to Solubility and Stability in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of talazoparib tosylate, a potent poly (ADP-ribose) polymerase (PARP) inhibitor. Understanding these fundamental physicochemical properties is critical for the design of preclinical and clinical studies, formulation development, and ensuring the integrity of experimental results. This document summarizes key data, outlines experimental methodologies, and provides visual representations of relevant biological and experimental pathways.
Physicochemical Properties
This compound is a white to yellow, non-hygroscopic crystalline solid.[1][2] It is the tosylate salt form of talazoparib, a small molecule inhibitor of PARP1 and PARP2 enzymes.[3][4] The presence of the tosylate moiety enhances the solubility and bioavailability of the active compound.[5]
Solubility Profile
The solubility of this compound has been characterized in various aqueous and organic solvents. This information is crucial for the preparation of stock solutions and formulations for in vitro and in vivo studies.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Temperature | Notes |
| Aqueous Solutions | |||
| Physiological pH range (pH 1.2-6.8) | 17 to 38 µg/mL | 37°C | pH-independent solubility.[2] |
| Water | < 0.1 mg/mL (insoluble) | Not Specified | [6] |
| Organic Solvents | |||
| Dimethyl sulfoxide (DMSO) | Freely soluble; ≥ 108 mg/mL | Not Specified | Hygroscopic nature of DMSO can impact solubility; use of newly opened DMSO is recommended.[2][6] |
| N,N-Dimethylacetamide (DMA) | Freely soluble | Not Specified | [2] |
| N,N-Dimethylformamide (DMF) | Freely soluble | Not Specified | [2] |
| Co-solvent Systems | |||
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (7.24 mM) | Not Specified | Sonication is recommended to aid dissolution.[7] |
Stability Profile
This compound is a stable compound under standard laboratory conditions, requiring no special protection from humidity during handling, shipping, or storage.[2][8] However, like all active pharmaceutical ingredients (APIs), its stability can be affected by various environmental factors.
Forced Degradation Studies:
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[9] Studies have shown that talazoparib is sensitive to acidic, alkaline, and UV light stress conditions.[9] In one study, after exposure to these conditions, approximately 10% of the drug was degraded.[9]
Storage Recommendations:
-
Solid Form: Store at 4°C, sealed and protected from moisture.[6] For long-term storage, -20°C is recommended, which can maintain stability for up to 3 years.[7]
-
In Solvent: Stock solutions in DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month, sealed and protected from moisture.[6] It is advisable to prepare fresh solutions and use them promptly.[10]
Table 2: Summary of Stability Data for this compound
| Condition | Observation | Reference |
| Humidity | Non-hygroscopic. | [2][8] |
| Storage at -20°C (in HLM matrix) | Good stability after 30 days (96.8–102.12% of initial value). | [11] |
| Acid Hydrolysis (0.1M HCl) | Sensitive; degradation observed. | [9] |
| Base Hydrolysis (0.1M NaOH) | Sensitive; degradation observed. | [9] |
| Oxidation (3% H2O2) | Less sensitive compared to acid/base/UV. | [9] |
| UV Light | Sensitive; degradation observed. | [9] |
| Thermal (Dry heat at 60°C) | Less sensitive; minimal degradation observed. | [9] |
Experimental Protocols
Detailed, standardized protocols are crucial for obtaining reliable and reproducible solubility and stability data. The following sections outline generalized methodologies based on established guidelines for active pharmaceutical ingredients.
Equilibrium Solubility Determination
The shake-flask method is a common and reliable technique for determining equilibrium solubility.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound powder
-
Selected solvents (e.g., water, buffers of different pH, ethanol, DMSO)
-
Shaking incubator or water bath
-
Centrifuge
-
Analytical balance
-
HPLC-UV or other suitable analytical instrument
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.
-
Perform the experiment in triplicate to ensure accuracy.
Stability Testing Protocol
Stability studies are conducted to evaluate how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[12]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
HPLC-UV or LC-MS for separation and quantification of the parent drug and degradation products
Procedure (General Outline for Forced Degradation):
-
Acid/Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) at a specified temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a set time.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 60°C) for a specified duration.
-
Photostability: Expose solid or solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analysis: At each time point, analyze the stressed samples using a stability-indicating HPLC method to determine the remaining amount of this compound and to detect and quantify any degradation products.
Mechanism of Action: PARP Inhibition
Talazoparib is a potent inhibitor of both PARP1 and PARP2.[10] These enzymes are critical components of the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[13] In cancer cells with mutations in BRCA1 or BRCA2, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.[14]
By inhibiting PARP, talazoparib prevents the repair of SSBs.[14] During DNA replication, these unrepaired SSBs lead to the collapse of replication forks and the formation of DSBs.[13] In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death.[13] This concept is known as synthetic lethality.
Conclusion
This technical guide provides essential information on the solubility and stability of this compound for laboratory professionals. The provided data and protocols serve as a foundation for the accurate preparation and handling of this compound in a research setting. Adherence to standardized procedures for solubility and stability assessment is paramount for generating high-quality, reproducible data in the development of novel cancer therapeutics.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound | C26H22F2N6O4S | CID 135565654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. CAS 1373431-65-2: this compound | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PF-3882845 | selective MR antagonist | TargetMol [targetmol.com]
- 8. This compound (1373431-65-2) for sale [vulcanchem.com]
- 9. rjptonline.org [rjptonline.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fdaghana.gov.gh [fdaghana.gov.gh]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
Methodological & Application
Protocol for using Talazoparib Tosylate in in vitro cell viability assays (e.g., MTT, CellTiter-Glo)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talazoparib Tosylate is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a critical role in DNA repair.[1][2] Its primary mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes.[3] This trapping prevents the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks during DNA replication.[1][4] In cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these unrepaired double-strand breaks lead to genomic instability and cell death, a concept known as synthetic lethality.[2][5] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound using two common cell viability assays: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as reported in the literature. These values can serve as a reference for determining the appropriate concentration range for your experiments.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| BT549 | Triple-Negative Breast Cancer | 0.3 | [6] |
| HCC70 | Triple-Negative Breast Cancer | 0.8 | [6] |
| HCC1143 | Triple-Negative Breast Cancer | 9 | [6] |
| HCC1806 | Triple-Negative Breast Cancer | 8 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.48 | [6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.8 | [6] |
| SKBR3 | HER2+ Breast Cancer | 0.04 | [6] |
| JIMT1 | HER2+ Breast Cancer | 0.002 | [6] |
| BR58 | BRCA1-mutant Ovarian Cancer | ~0.2 | [7] |
| BR103T | BRCA1-mutant Breast Cancer | 2.98 | [7] |
| BR99 | BRCA2-mutant Breast Cancer | ~4.98 | [7] |
| BR12 | BRCA1-mutant Breast Cancer | ~16.6 | [7] |
| MX-1 | BRCA1-mutant Breast Cancer | 0.0003 | [8] |
| Capan-1 | BRCA2-mutant Pancreatic Cancer | 0.005 | [8] |
| SUP-B15 | Acute Lymphoblastic Leukemia | 0.024 (at 24h) | [9] |
| MV4-11 | Acute Myeloid Leukemia | 52 (at 72h) | [9] |
| MG63 | Osteosarcoma | 0.448 | [10] |
| ZK-58 | Osteosarcoma | 0.115 | [10] |
| SaOS-2 | Osteosarcoma | 33.57 | [10] |
| MNNG-HOS | Osteosarcoma | 87.56 | [10] |
Signaling Pathway
The diagram below illustrates the mechanism of action of Talazoparib as a PARP inhibitor, leading to synthetic lethality in HR-deficient cancer cells.
References
- 1. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status [mdpi.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Establishing Talazoparib Tosylate Dose-Response Curves in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talazoparib Tosylate is a potent, orally available small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3] Its primary mechanism of action involves not only the catalytic inhibition of PARP, which plays a crucial role in the repair of DNA single-strand breaks (SSBs), but also the trapping of PARP enzymes on DNA at the site of damage.[4][5][6] This dual action prevents the dissociation of PARP from damaged DNA, leading to the formation of toxic PARP-DNA complexes.[6] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the accumulation of unrepaired SSBs and the formation of these complexes during DNA replication result in double-strand breaks (DSBs).[4][7][8] The inability to repair these DSBs through homologous recombination (HR) leads to genomic instability and ultimately, apoptotic cell death, a concept known as synthetic lethality.[9] Talazoparib has demonstrated significant anti-tumor activity in various cancer models, particularly those with underlying DNA damage repair defects.[1][2]
These application notes provide detailed protocols for establishing dose-response curves for this compound in cancer cell lines to determine key parameters such as the half-maximal inhibitory concentration (IC50). The following sections outline the necessary materials, step-by-step experimental procedures for assessing cell viability, apoptosis, and target engagement, as well as guidelines for data analysis and presentation.
Data Presentation: Quantitative Summary
Table 1: Exemplary IC50 Values of Talazoparib in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | IC50 (nM) | Assay Duration | Reference |
| MX-1 | Breast Cancer | BRCA1 mutant | 0.3 | 7 days | [2] |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | 5.0 | 7 days | [2] |
| MG63 | Osteosarcoma | HR pathway defects | 448 | 72 hours | [10] |
| ZK-58 | Osteosarcoma | HR pathway defects | 115 | 72 hours | [10] |
| NCI-H446 | Small Cell Lung Cancer | Not Specified | ~2 (radiosensitization) | 6 days | [11] |
| 22RV1 | Prostate Cancer | AR-V7 | Not specified, potent inhibition | 7 days | [6] |
| LNCaP | Prostate Cancer | AR wildtype | Not specified, potent inhibition | 7 days | [6] |
Note: IC50 values can vary depending on the assay conditions, such as incubation time and the specific endpoint measured. The duration of the assay is critical, as the cytotoxic effects of PARP inhibitors are linked to the accumulation of DNA damage over time.[12][13]
Table 2: Suggested Concentration Range for Initial Dose-Response Experiments
| Concentration Range | Purpose |
| 0.1 nM - 10 nM | For highly sensitive cell lines (e.g., with BRCA mutations) |
| 10 nM - 1 µM | For moderately sensitive cell lines |
| 1 µM - 100 µM | For resistant cell lines or to establish a full dose-response curve |
Mandatory Visualizations
Caption: Talazoparib's dual mechanism of PARP inhibition and trapping.
Caption: Workflow for generating Talazoparib dose-response curves.
Caption: Logical flow from drug treatment to IC50 determination.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., BRCA1/2 mutant and wild-type).
-
Culture Medium: As recommended for the specific cell lines (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.
-
This compound: Stock solution (e.g., 10 mM in DMSO). Store at -20°C or -80°C.
-
Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay kit like CellTiter-Glo®.
-
Apoptosis Detection Kit: Annexin V-FITC/Propidium Iodide (PI) kit or Caspase-Glo® 3/7 Assay kit.
-
Western Blotting Reagents:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-PARP, anti-cleaved PARP, anti-Caspase-3, anti-cleaved Caspase-3, anti-γH2AX, anti-β-actin (or other loading control).
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
-
-
General Lab Equipment: 96-well plates, multichannel pipettes, incubator, microplate reader (absorbance, fluorescence, luminescence), flow cytometer, western blotting apparatus.
Protocol: Cell Viability Assay (MTT)
This protocol determines the effect of Talazoparib on cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A typical final concentration range would be 0.1 nM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug dose.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Talazoparib or vehicle control.
-
Incubate for the desired period (e.g., 72 to 120 hours). For PARP inhibitors, longer incubation times are often necessary to observe the full cytotoxic effect.[12][13]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control: (Absorbance of treated cells / Absorbance of control cells) * 100.
-
Plot the percentage of viability against the log of Talazoparib concentration to generate a dose-response curve.
-
Use a non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC50 value.[13]
-
Protocol: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates.
-
Treat with various concentrations of Talazoparib (e.g., IC50, 2x IC50) and a vehicle control for 48-96 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Combine all cells, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
Wash the cell pellet with cold PBS and centrifuge again.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples using a flow cytometer within one hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol: Western Blot for DNA Damage and Apoptosis Markers
This protocol assesses the levels of key proteins involved in the DNA damage response (γH2AX) and apoptosis (cleaved PARP and cleaved Caspase-3).
-
Cell Seeding and Treatment:
-
Seed cells in 6-well or 10 cm plates and treat with Talazoparib as described for the apoptosis assay.
-
-
Protein Extraction:
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading. The increase in γH2AX indicates DNA damage, while the presence of cleaved PARP and cleaved Caspase-3 confirms apoptosis.[14][15]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 5. Talazoparib - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound - NCI [cancer.gov]
- 8. urology-textbook.com [urology-textbook.com]
- 9. Phase II study of talazoparib in advanced cancers with BRCA1/2, DNA repair, and PTEN alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation of Dose-Response Curves and Improved IC50s for PARP Inhibitor Nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sustained, local delivery of the PARP inhibitor talazoparib prevents the development of mammary gland hyperplasia in Brca1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clonogenic Survival Assay with Talazoparib Tosylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic and cytostatic effects of Talazoparib Tosylate on cancer cells using a clonogenic survival assay. This assay is a gold-standard in vitro method to determine the ability of a single cell to undergo unlimited division and form a colony, thereby measuring the reproductive viability of a cell population after exposure to a cytotoxic agent.
This compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical components of the DNA damage response (DDR) pathway.[1][2][3][4] By inhibiting PARP, Talazoparib prevents the repair of DNA single-strand breaks (SSBs).[1] When the replication fork encounters an unrepaired SSB, it can lead to the formation of a DNA double-strand break (DSB). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a key component of the homologous recombination repair pathway), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death.[1][5] This concept is known as synthetic lethality. Talazoparib is also known for its high PARP-trapping activity, where it stabilizes the PARP-DNA complex, further disrupting DNA replication and enhancing its cytotoxic effect.[1][2]
The clonogenic assay is particularly relevant for evaluating PARP inhibitors like Talazoparib as it assesses long-term cell survival and the ability of cells to recover and proliferate following drug-induced DNA damage.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., BRCA-mutated breast or ovarian cancer cell lines, or other cell lines with known DNA damage response deficiencies).
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.
-
Cell Culture Medium: As recommended for the specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Trypsin-EDTA: For cell detachment.
-
Crystal Violet Staining Solution: 0.5% (w/v) crystal violet in 25% methanol.
-
6-well cell culture plates.
-
Sterile pipettes, tips, and other cell culture consumables.
-
Incubator: 37°C, 5% CO2.
-
Microscope.
Experimental Procedure
-
Cell Seeding:
-
Culture the selected cell line to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or an automated cell counter).
-
Determine the appropriate number of cells to seed per well. This needs to be optimized for each cell line to ensure the formation of distinct, countable colonies (typically 50-200 colonies per well in the control group). Seeding density can range from 100 to 5000 cells per well depending on the cell line's plating efficiency and the expected toxicity of the treatment.
-
Seed the cells in 6-well plates and allow them to adhere overnight in the incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations. A typical concentration range to test for Talazoparib could be from 0.1 nM to 1 µM. A vehicle control (DMSO) must be included.
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.
-
The duration of treatment can vary. For continuous exposure, the drug is left in the medium for the entire duration of colony formation. For short-term exposure, the drug-containing medium is removed after a specific period (e.g., 24 hours), the wells are washed with PBS, and fresh medium is added.
-
-
Colony Formation:
-
Colony Staining and Counting:
-
Once the colonies in the control wells are of a sufficient size, remove the medium from all wells.
-
Gently wash the wells with PBS.
-
Fix the colonies by adding 1-2 mL of 100% methanol to each well and incubating for 10-20 minutes.
-
Remove the methanol and let the plates air dry.
-
Add 1-2 mL of 0.5% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and let them air dry.
-
Count the number of colonies in each well. This can be done manually or using an automated colony counter.
-
Data Analysis
The following parameters are calculated to determine the effect of this compound on cell survival:
-
Plating Efficiency (PE): The percentage of seeded cells that form colonies in the control group.
-
PE = (Number of colonies in control wells / Number of cells seeded in control wells) x 100[6]
-
-
Surviving Fraction (SF): The fraction of cells that survive the treatment compared to the control.
-
SF = (Number of colonies in treated wells) / (Number of cells seeded x (PE / 100))[6]
-
-
Dose-Response Curve: Plot the surviving fraction as a function of the this compound concentration to generate a dose-response curve and determine the IC50 (the concentration of the drug that inhibits colony formation by 50%).
Data Presentation
Quantitative data from the clonogenic survival assay should be summarized in tables for clear comparison.
| Treatment Group | Talazoparib Conc. | No. of Cells Seeded | No. of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| Vehicle Control | 0 | 500 | 150 ± 12 | 30 | 1.00 |
| Treatment 1 | 1 nM | 500 | 120 ± 9 | - | 0.80 |
| Treatment 2 | 10 nM | 500 | 75 ± 6 | - | 0.50 |
| Treatment 3 | 100 nM | 1000 | 60 ± 5 | - | 0.20 |
| Treatment 4 | 1 µM | 2000 | 10 ± 2 | - | 0.03 |
Note: The number of cells seeded may be increased with higher drug concentrations to ensure a countable number of surviving colonies.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound leading to synthetic lethality.
Experimental Workflow
Caption: Experimental workflow for the clonogenic survival assay.
References
- 1. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 2. Talazoparib - Wikipedia [en.wikipedia.org]
- 3. urology-textbook.com [urology-textbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - NCI [cancer.gov]
- 6. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 7. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Talazoparib Tosylate in Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Talazoparib Tosylate, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, in mouse xenograft models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of Talazoparib.
Mechanism of Action
Talazoparib is a dual-action PARP inhibitor that functions through two primary mechanisms:
-
Inhibition of PARP Enzymatic Activity : PARP enzymes are crucial for repairing single-strand breaks (SSBs) in DNA. Talazoparib competitively inhibits these enzymes, leading to an accumulation of unrepaired SSBs.[1][2][3][4]
-
PARP Trapping : This is considered the more cytotoxic mechanism of Talazoparib.[1][2] It traps PARP enzymes on the DNA at the site of damage, forming a PARP-DNA complex.[1][2][4] This complex obstructs DNA replication and transcription, ultimately leading to the formation of double-strand breaks (DSBs) and cell death.[2][3][4]
In tumor cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the accumulation of DSBs is particularly lethal, a concept known as synthetic lethality.[3][5]
Signaling Pathway
The following diagram illustrates the role of PARP in DNA repair and the mechanism of action of Talazoparib.
Recommended Dosage for Mouse Xenograft Studies
The dosage of this compound can vary depending on the xenograft model, the administration route, and the treatment schedule. The following table summarizes dosages reported in various preclinical studies.
| Dosage | Administration Route | Frequency | Mouse Model | Xenograft Model | Reference |
| 0.33 mg/kg | Oral Gavage | Once daily for 28 days | Athymic nu/nu mice | MX-1 (BRCA1 mutant) | [6] |
| 0.33 mg/kg | Intravenous | 3 times a week | Brca1Co/Co;MMTV-Cre;p53+/- | Mammary tumors | [7] |
| 0.33 mg/kg | Oral Gavage | 3 times a week | N/A | Triple-negative breast cancer PDX | [7] |
| 0.33 mg/kg | Intraperitoneal | 3 times a week | N/A | Brca peritoneal cancer model | [8] |
| 0.5 mg/kg | Oral Gavage | Single dose | FVB mice | N/A (Pharmacokinetic study) | [9] |
| 0.2 mg/kg | Oral Gavage | Daily (in combination with IR) | NSG mice | Small Cell Lung Cancer PDX | [10] |
| 0.165 mg/kg | Oral Gavage | Twice daily for 28 days | N/A | N/A |
Experimental Protocols
The following are generalized protocols for a typical mouse xenograft study involving this compound. These should be adapted based on the specific cell line, mouse strain, and research question.
Xenograft Model Establishment
-
Cell Culture : Culture the desired cancer cell line (e.g., MX-1, Capan-1) under sterile conditions in the recommended growth medium.
-
Cell Preparation : When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 106 to 10 x 106 cells per 100-200 µL.[11]
-
Implantation : Subcutaneously inject the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., athymic nu/nu, NOD/SCID).
-
Tumor Growth Monitoring : Monitor the mice daily for tumor development. Measure tumor dimensions using calipers twice a week and calculate tumor volume using the formula: (Length x Width2) / 2.[11]
-
Randomization : Once tumors reach an average volume of 150-200 mm3, randomize the mice into treatment and control groups.[11]
Preparation and Administration of this compound
Oral Gavage Formulation:
-
Vehicle : A common vehicle is a mixture of 10% dimethylacetamide (DMAc), 6% Solutol HS 15, and 84% PBS.[9] Another option is 5% DMSO and 95% (20% SBE-β-CD in saline).[6]
-
Preparation : Dissolve this compound in the chosen vehicle to the desired final concentration (e.g., 0.1 mg/mL for a 0.5 mg/kg dose in a 20g mouse).[9] Ensure the solution is clear and homogenous. If suspended, ultrasonic treatment may be necessary.[6]
-
Administration : Administer the prepared solution to the mice via oral gavage using an appropriate gauge feeding needle. The volume is typically 5-10 µL/g of body weight.[8]
Intravenous/Intraperitoneal Injection Formulation:
-
Vehicle : For intravenous or intraperitoneal administration, Talazoparib can be dissolved in DMSO and then diluted in saline to a final DMSO concentration of 1%.[7]
-
Preparation : Prepare a stock solution of Talazoparib in DMSO. Just prior to injection, dilute the stock solution with sterile saline to the final desired concentration.
-
Administration : Administer the solution via intravenous (tail vein) or intraperitoneal injection.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a mouse xenograft study with Talazoparib.
Monitoring and Endpoints
-
Tumor Growth : Measure tumor volume at least twice a week.
-
Body Weight : Monitor the body weight of the mice three times a week as an indicator of toxicity.[12]
-
Clinical Observations : Observe the mice daily for any signs of distress or toxicity.
-
Endpoints : The study may be terminated when tumors in the control group reach a predetermined size, or when mice show signs of excessive weight loss or morbidity. At the endpoint, mice are euthanized, and tumors and other relevant tissues can be collected for further analysis (e.g., histology, western blotting, etc.).
References
- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice [thno.org]
- 8. Frontiers | Nanoformulation of Talazoparib Delays Tumor Progression and Ascites Formation in a Late Stage Cancer Model [frontiersin.org]
- 9. Exploring pharmacokinetics of talazoparib in ABCB1/ABCG2-deficient mice using a novel UHPLC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 12. Frontiers | Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer [frontiersin.org]
Preclinical Investigation of Talazoparib Tosylate in Combination with Temozolomide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the preclinical investigation of Talazoparib Tosylate in combination with temozolomide. Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes (PARP1 and PARP2), crucial for DNA single-strand break repair. Temozolomide is an alkylating agent that induces DNA lesions, primarily at the N7 and N3 positions of purines. The combination of these two agents has demonstrated significant synergistic cytotoxicity in various preclinical cancer models. The primary mechanism of this synergy lies in the ability of Talazoparib to trap PARP enzymes on DNA at sites of single-strand breaks induced by temozolomide. This trapping prevents the repair of these lesions, leading to the accumulation of DNA double-strand breaks during replication, ultimately resulting in cell death, particularly in cancer cells with deficiencies in homologous recombination repair.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the synergistic effects of Talazoparib and temozolomide.
Table 1: In Vitro Synergistic Activity of Talazoparib and Temozolomide in Cancer Cell Lines
| Cell Line | Cancer Type | Talazoparib IC50 (nM) | Temozolomide IC50 (µM) | Combination Effect | Fold Potentiation of Temozolomide | Reference |
| Ewing Sarcoma Cell Lines (median) | Ewing Sarcoma | 6 | 374 | Potentiation | 30-50 | [1] |
| Leukemia Cell Lines (median) | Leukemia | - | - | Potentiation | 30-50 | [1] |
| NB-1643 | Neuroblastoma | - | >1000 | Potentiation | - | [1] |
| Rh30 | Rhabdomyosarcoma | - | >1000 | Potentiation | - | [1] |
| GBM12 | Glioblastoma | - | - | Sensitization | - | [2] |
| T98G | Glioblastoma | - | - | Sensitization | - | [2] |
| U251 | Glioblastoma | - | - | Sensitization | - | [2] |
| NCI-H146 | Small Cell Lung Cancer | - | - | Synergy | - | [3] |
| NCI-H82 | Small Cell Lung Cancer | - | - | Synergy | - | [3] |
| Malignant Rhabdoid Tumor Cell Lines (various) | Malignant Rhabdoid Tumor | - | - | Potentiation | 15-110 | [4] |
Table 2: In Vivo Efficacy of Talazoparib and Temozolomide Combination in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| Ewing Sarcoma (5 of 10 models) | Ewing Sarcoma | Talazoparib (0.1 mg/kg BID) + Temozolomide (30 mg/kg daily x 5) OR Talazoparib (0.25 mg/kg BID) + Temozolomide (12 mg/kg daily x 5) | Significant synergism, tumor regressions | [1] |
| GBM12 (flank) | Glioblastoma | Talazoparib (0.30 mg/kg/day) + Temozolomide (5 mg/kg/day) | Prolonged tumor stasis (median time to endpoint 76 vs. 50 days for TMZ alone) | [2] |
| GBM12 (intracranial) | Glioblastoma | Talazoparib (0.30 mg/kg/day) + Temozolomide (5 mg/kg/day) | No significant survival benefit over TMZ alone (median survival 37 vs. 30 days) | [2] |
| Malignant Rhabdoid Tumor (5 of 6 models) | Malignant Rhabdoid Tumor | PEGylated Talazoparib + Temozolomide | Objective response | [5][6] |
| KT-10 (Wilms tumor, sensitive to TLZ) | Wilms Tumor | Nanoformulated Talazoparib | 20% Complete Response, 10% Maintained Complete Response | [7] |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTS Assay)
This protocol is for determining cell viability following treatment with Talazoparib and temozolomide.
-
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Temozolomide
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Talazoparib and temozolomide, both individually and in combination, in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by the drug combination.
-
Materials:
-
6-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Temozolomide
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with Talazoparib, temozolomide, or the combination at desired concentrations for a specified time (e.g., 48-72 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3. Western Blot Analysis for DNA Damage Response
This protocol is for detecting changes in the expression and phosphorylation of key DNA damage response proteins.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the drug combination for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
4. Immunofluorescence for γH2AX Foci Formation
This protocol is for visualizing and quantifying DNA double-strand breaks.
-
Materials:
-
Cells grown on coverslips in a multi-well plate
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells grown on coverslips with the drug combination.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software.
-
In Vivo Xenograft Studies
1. Ewing Sarcoma Subcutaneous Xenograft Model
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Ewing sarcoma cell line
-
Matrigel (optional)
-
This compound (formulated for oral gavage)
-
Temozolomide (formulated for oral gavage)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject Ewing sarcoma cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control, Talazoparib alone, temozolomide alone, combination).
-
Administer treatments as per the established regimen (e.g., Talazoparib orally twice daily, temozolomide orally once daily for 5 days).[1]
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
Euthanize mice when tumors reach the predetermined endpoint size or if signs of distress are observed.
-
2. Glioblastoma Orthotopic Xenograft Model
-
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Glioblastoma cell line (e.g., U87MG, U251)
-
Stereotactic apparatus
-
Hamilton syringe
-
Anesthetics
-
This compound and Temozolomide formulations
-
-
Procedure:
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Create a small burr hole in the skull at predetermined coordinates.
-
Slowly inject glioblastoma cells (e.g., 1-5 x 10^5 cells in a small volume of PBS) into the brain parenchyma.
-
Suture the incision.
-
Monitor the mice for neurological signs and tumor growth (e.g., via bioluminescence imaging if using luciferase-expressing cells).
-
Once tumors are established, randomize mice into treatment groups and administer drugs as described for the subcutaneous model.
-
Monitor survival as the primary endpoint.
-
Mandatory Visualizations
Caption: Synergistic mechanism of Talazoparib and Temozolomide.
References
- 1. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Antitumor Activity of Talazoparib and Temozolomide in Malignant Rhabdoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synergistic Antitumor Activity of Talazoparib and Temozolomide in Malignant Rhabdoid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Nanoformulation of Talazoparib Increases Maximum Tolerated Doses in Combination With Temozolomide for Treatment of Ewing Sarcoma [frontiersin.org]
Application Notes and Protocols: Detection of γH2AX Foci via Immunofluorescence Following Talazoparib Tosylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talazoparib Tosylate is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs).[1] By inhibiting PARP, Talazoparib leads to the accumulation of SSBs, which can subsequently generate more cytotoxic double-strand breaks (DSBs) during DNA replication.[1][2] This mechanism is particularly effective in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, leading to synthetic lethality.[1]
A key biomarker for the formation of DSBs is the phosphorylation of the histone variant H2AX at serine 139, termed γH2AX.[3] Following a DSB, hundreds to thousands of H2AX molecules are rapidly phosphorylated in the chromatin flanking the break, forming discrete nuclear foci that can be visualized and quantified using immunofluorescence microscopy.[2] The number of γH2AX foci is directly proportional to the number of DSBs, making it a sensitive and reliable indicator of DNA damage and the pharmacodynamic effect of agents like Talazoparib.[3]
These application notes provide a detailed protocol for the immunofluorescent detection and quantification of γH2AX foci in cultured cells following treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway from Talazoparib treatment to the formation of γH2AX foci and the experimental workflow for their detection.
Quantitative Data on γH2AX Foci Formation
The following table summarizes representative data on the induction of γH2AX foci following treatment with PARP inhibitors. While specific quantitative data for Talazoparib from a single comprehensive study is limited, the provided data from studies on Talazoparib and other PARP inhibitors like Olaparib illustrates the expected dose- and time-dependent increase in γH2AX foci.
| Cell Line | Drug | Concentration | Treatment Time | Average γH2AX Foci per Cell (Fold Change vs. Control) | Reference |
| SCLC cell lines | Talazoparib | 200 nM | 24 hours | Increased vs. Veliparib and control | [4] |
| A549 | Olaparib | 10 µM | 24 hours | ~50% of cells with >10 foci | [5] |
| ERCC1-deficient A549 | Olaparib | 10 µM | 24 hours | ~60-70% of cells with >10 foci | [5] |
| BRCA1 heterozygous lymphoblastoid cells | Olaparib + 2 Gy IR | 5 µM | 24 hours post-IR | Significant retention of foci vs. IR alone | [6] |
| MDA-MB-231 | Olaparib | 1 µM | 72 hours | ~15 foci/nucleus | [1] |
Note: The data presented is compiled from multiple sources to illustrate the general effect of PARP inhibitors on γH2AX foci formation. For precise quantification, it is recommended to perform a dose-response and time-course experiment for the specific cell line and experimental conditions of interest.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the immunofluorescent staining of γH2AX foci in cultured mammalian cells treated with this compound.
Materials:
-
Cell Culture: Adherent mammalian cell line of choice
-
Reagents:
-
This compound
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.2-0.5% in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% FBS in PBS
-
Primary Antibody: Mouse monoclonal or rabbit polyclonal anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary Antibody: Fluorophore-conjugated anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488, 568, or 647)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
-
Equipment:
-
12- or 24-well culture plates
-
Sterile glass coverslips
-
Incubator (37°C, 5% CO2)
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
-
Procedure:
-
Cell Seeding and Treatment:
-
Place sterile glass coverslips into the wells of a 12- or 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Treat the cells with the desired concentrations of this compound for the appropriate duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Fixation:
-
Aspirate the culture medium from the wells.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding 0.2-0.5% Triton X-100 in PBS to each well and incubate for 10-15 minutes at room temperature.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
Block non-specific antibody binding by adding Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-γH2AX primary antibody in Blocking Buffer to the manufacturer's recommended concentration.
-
Aspirate the Blocking Buffer from the wells and add the diluted primary antibody solution.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. From this point on, protect the samples from light.
-
Aspirate the PBS and add the diluted secondary antibody solution to each well.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate the cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope. Capture images of the DAPI (blue) and the γH2AX (e.g., green or red) channels.
-
Quantify the number of distinct γH2AX foci per nucleus using image analysis software. It is recommended to analyze at least 50-100 cells per condition.
-
Calculate the average number of foci per cell for each treatment condition and compare it to the vehicle-treated control.
-
Troubleshooting:
-
High Background: Ensure thorough washing steps. Increase the blocking time or try a different blocking agent.
-
Weak or No Signal: Check the primary and secondary antibody concentrations and incubation times. Ensure the antibodies are suitable for immunofluorescence. Verify that the cells were not over-fixed.
-
Foci are Difficult to Distinguish: Optimize the imaging settings (exposure time, gain). Use deconvolution microscopy for higher resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The PARP-1 Inhibitor Olaparib Causes Retention of γ-H2AX Foci in BRCA1 Heterozygote Cells Following Exposure to Gamma Radiation [scirp.org]
Application Notes and Protocols for Assessing Apoptosis and Cell Cycle Arrest with Talazoparib Tosylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Talazoparib Tosylate is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a critical role in DNA repair.[1][2][3] Talazoparib exerts its cytotoxic effects through a dual mechanism: it inhibits the catalytic activity of PARP and traps PARP-DNA complexes.[3][4][5][6] This trapping prevents the repair of DNA single-strand breaks, which can then lead to the formation of double-strand breaks during DNA replication.[4][5] In tumor cells with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations, these unresolved double-strand breaks lead to genomic instability, cell cycle arrest, and ultimately, apoptosis.[2][3][4][5] This targeted induction of cell death in genetically vulnerable cancer cells is a concept known as synthetic lethality.[4][5]
Flow cytometry is a powerful and widely used technique to quantitatively assess cellular processes such as apoptosis and cell cycle distribution.[7][8] This document provides detailed protocols for using flow cytometry to evaluate the effects of this compound on apoptosis, through Annexin V and Propidium Iodide (PI) staining, and on cell cycle progression, using PI staining to measure DNA content.
This compound: Mechanism of Action Leading to Apoptosis and Cell Cycle Arrest
Talazoparib's primary mechanism involves the inhibition of PARP, a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks.[3][9] By trapping PARP on DNA at the site of damage, Talazoparib creates a physical obstruction to DNA replication.[4][5] When the replication fork encounters this trapped PARP-DNA complex, it can lead to the collapse of the fork and the generation of a double-strand break. In cells with a functional homologous recombination (HR) repair system, these double-strand breaks can be efficiently repaired. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, these breaks cannot be accurately repaired, leading to significant genomic instability.[2][4] This accumulation of DNA damage triggers cell cycle checkpoints, often resulting in a G2/M phase arrest, and subsequently initiates the apoptotic cascade.[10][11]
Caption: Mechanism of Talazoparib-induced synthetic lethality.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from flow cytometry experiments assessing the effects of this compound on a BRCA-mutant cancer cell line.
Table 1: Apoptosis Analysis by Annexin V/PI Staining
| Treatment Group | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Talazoparib (10 nM) | 75.8 ± 3.5 | 15.1 ± 2.2 | 8.1 ± 1.5 |
| Talazoparib (50 nM) | 42.6 ± 4.2 | 35.7 ± 3.8 | 21.7 ± 2.9 |
Table 2: Cell Cycle Analysis by Propidium Iodide Staining
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.4 ± 3.3 | 28.1 ± 2.5 | 16.5 ± 1.8 |
| Talazoparib (10 nM) | 48.2 ± 2.9 | 22.5 ± 2.1 | 29.3 ± 2.4 |
| Talazoparib (50 nM) | 35.1 ± 4.1 | 15.3 ± 1.9 | 49.6 ± 3.7 |
Experimental Protocols
Protocol 1: Assessment of Apoptosis using Annexin V and Propidium Iodide Staining
This protocol details the steps to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).[8][12]
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., with BRCA1/2 mutation)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[13]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 48-72 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then detach the adherent cells using a gentle, non-enzymatic cell dissociation buffer or brief trypsinization. Combine the detached cells with the collected medium.[12][14]
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[14] Discard the supernatant and wash the cells twice with cold PBS to remove any residual medium.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13][14]
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[13][14]
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[13][15]
-
Add 5 µL of PI staining solution to the tube immediately before analysis.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
Caption: Workflow for apoptosis analysis using Annexin V/PI staining.
Protocol 2: Assessment of Cell Cycle Arrest using Propidium Iodide Staining
This protocol describes the use of Propidium Iodide (PI) to stain cellular DNA and analyze the cell cycle distribution.[7] PI stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[7] This allows for the differentiation of cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).[7]
Materials:
-
This compound
-
Appropriate cancer cell line
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A (e.g., 100 µg/mL)[18]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest both floating and adherent cells as previously described.
-
Washing: Wash the cells once with PBS.
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add cold 70% ethanol drop-wise to the cell suspension to achieve a final concentration of 70% ethanol.[17][18] This step is crucial to prevent cell clumping.
-
Fix the cells for at least 30 minutes (or overnight) at 4°C.[17][18] Cells can be stored in ethanol at -20°C for several weeks.[18]
-
-
Staining:
-
Centrifuge the fixed cells at 300-500 x g for 5 minutes and carefully decant the ethanol.
-
Wash the cells once with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing PI and RNase A.[16][18] RNase A is essential to degrade RNA, ensuring that PI only stains DNA.[7]
-
Incubate for 30 minutes at room temperature in the dark.[16][17] Do not wash the cells after this step.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis using Propidium Iodide.
References
- 1. oncologynewscentral.com [oncologynewscentral.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 5. Evidence to date: talazoparib in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Talazoparib enhances the quinacrine-mediated apoptosis in patient-derived oral mucosa CSCs by inhibiting BER pathway through the modulation of GCN5 and P300 [pubmed.ncbi.nlm.nih.gov]
- 10. The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. bosterbio.com [bosterbio.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. corefacilities.iss.it [corefacilities.iss.it]
- 18. protocols.io [protocols.io]
Application Notes and Protocols for Evaluating Talazoparib Tosylate in 3D Spheroid Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) spheroid cultures have emerged as more physiologically relevant in vitro models compared to traditional 2D cell cultures, offering an invaluable platform for preclinical drug screening.[1][2] Spheroids mimic the microenvironment of solid tumors, including gradients in oxygen, nutrients, and drug concentration, which can significantly influence therapeutic efficacy.[3][4] Talazoparib Tosylate is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the repair of DNA single-strand breaks.[5][6] By trapping PARP on DNA, Talazoparib leads to the accumulation of double-strand breaks, which are lethal to cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations—a concept known as synthetic lethality.[5][7][8]
These application notes provide detailed protocols for utilizing 3D spheroid culture techniques to assess the penetration and efficacy of this compound. The methodologies cover spheroid formation, drug treatment, and subsequent analysis of drug penetration and therapeutic effectiveness.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound via PARP trapping.
Experimental Workflow for Spheroid-Based Drug Evaluation
Caption: Experimental workflow for evaluating Talazoparib in 3D spheroids.
Protocols
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
This protocol describes the formation of spheroids using ultra-low attachment (ULA) plates, which prevent cells from adhering to the surface, thus promoting cell-cell aggregation.[9][10]
Materials:
-
BRCA-mutant cancer cell line (e.g., MDA-MB-436, CAPAN-1)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well or 384-well round-bottom ULA plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Wash the cell monolayer with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Cell Counting: Resuspend the cell pellet in fresh medium and determine the cell concentration and viability.[10]
-
Seeding: Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well for a 96-well plate). The optimal seeding density should be determined empirically for each cell line to achieve spheroids of the desired size (e.g., 400-600 µm in diameter).[11][12]
-
Plate Seeding: Carefully dispense the cell suspension into the wells of the ULA plate. To facilitate uniform spheroid formation, centrifuge the plate at a low speed (e.g., 150 x g for 5 minutes).[10]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator. Spheroid formation typically occurs within 24-72 hours.[10][12]
-
Monitoring: Monitor spheroid formation and growth daily using an inverted microscope.
Protocol 2: Evaluation of this compound Penetration by Confocal Microscopy
This protocol details the use of immunofluorescence and confocal microscopy to visualize the penetration of Talazoparib into the spheroid core. As Talazoparib is not fluorescent, a marker for DNA damage (e.g., γH2AX) can be used as an indirect readout of its activity within the spheroid.[13][14]
Materials:
-
Pre-formed spheroids in ULA plates
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA, 0.1% Triton X-100 in PBS)
-
Primary antibody (e.g., anti-γH2AX)
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Drug Treatment: Treat the spheroids with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 4, 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
Fixation: Carefully remove the medium and wash the spheroids with PBS. Fix the spheroids with 4% PFA for 1 hour at room temperature.[13]
-
Permeabilization: Wash the fixed spheroids with PBS and permeabilize with permeabilization buffer for 30 minutes at room temperature to allow antibody access.[14]
-
Blocking: Block non-specific antibody binding by incubating the spheroids in blocking buffer for 2 hours at room temperature.[13]
-
Antibody Staining: Incubate the spheroids with the primary antibody (anti-γH2AX) diluted in blocking buffer overnight at 4°C. The following day, wash the spheroids multiple times with PBS containing 0.1% Triton X-100. Incubate with the fluorescently-labeled secondary antibody and a nuclear counterstain for 2 hours at room temperature in the dark.
-
Clearing (Optional): For larger spheroids, an optical clearing step may be necessary to improve imaging depth.[14]
-
Imaging: Mount the spheroids and image using a confocal microscope. Acquire z-stacks through the entire spheroid to visualize the penetration depth of the drug's effect (γH2AX staining) from the outer layers to the core.[15][16]
-
Analysis: Quantify the fluorescence intensity of the γH2AX signal at different depths within the spheroid to determine the extent of Talazoparib penetration and activity.
Protocol 3: Assessment of this compound Efficacy using a 3D Cell Viability Assay
This protocol utilizes a luminescence-based ATP assay (e.g., CellTiter-Glo® 3D) to quantify cell viability, which is indicative of the drug's cytotoxic efficacy.[17][18][19]
Materials:
-
Pre-formed spheroids in ULA plates
-
This compound stock solution
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Opaque-walled multi-well plates suitable for luminescence reading
-
Luminometer
Procedure:
-
Drug Treatment: Treat the spheroids with a serial dilution of this compound for an extended period (e.g., 72-144 hours) to allow for the assessment of long-term efficacy. Include a vehicle control.
-
Assay Preparation: Allow the assay plate and the CellTiter-Glo® 3D reagent to equilibrate to room temperature for at least 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.[12]
-
Lysis and Signal Stabilization: Mix the contents by shaking on an orbital shaker for 20-30 minutes to induce cell lysis and stabilize the luminescent signal.[18]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value.
Data Presentation
Table 1: Quantitative Analysis of Talazoparib Penetration in Spheroids
| Treatment Group | Time Point (hours) | Penetration Depth (µm from spheroid edge) | Normalized γH2AX Intensity (Core vs. Periphery) |
| Vehicle Control | 24 | N/A | 1.00 |
| Talazoparib (1 µM) | 4 | 50 ± 8 | 0.35 ± 0.05 |
| Talazoparib (1 µM) | 24 | 120 ± 15 | 0.78 ± 0.09 |
| Talazoparib (10 µM) | 4 | 95 ± 12 | 0.65 ± 0.07 |
| Talazoparib (10 µM) | 24 | 200 ± 25 (Full Penetration) | 0.95 ± 0.11 |
Data are presented as mean ± standard deviation and are hypothetical examples.
Table 2: Efficacy of this compound on Spheroid Viability and Size
| Treatment Group | Spheroid Diameter (µm) at 72h | % Viability (ATP Assay) at 72h | IC₅₀ (µM) |
| Vehicle Control | 550 ± 30 | 100% | N/A |
| Talazoparib (0.1 µM) | 480 ± 25 | 85 ± 5% | |
| Talazoparib (1 µM) | 350 ± 20 | 52 ± 6% | 0.95 |
| Talazoparib (10 µM) | 210 ± 18 | 15 ± 4% | |
| Talazoparib (100 µM) | 150 ± 15 | < 5% |
Data are presented as mean ± standard deviation and are hypothetical examples.
Conclusion
The use of 3D spheroid models provides a robust platform for evaluating the penetration and efficacy of anticancer agents like this compound in a more clinically relevant setting.[1][3] The protocols outlined here offer a comprehensive workflow from spheroid generation to detailed analysis, enabling researchers to gather crucial data on drug performance that can better inform subsequent preclinical and clinical development. The combination of advanced imaging techniques and quantitative viability assays allows for a multi-faceted assessment of the therapeutic potential of PARP inhibitors in solid tumor models.
References
- 1. researchgate.net [researchgate.net]
- 2. 3D cell culture - Wikipedia [en.wikipedia.org]
- 3. Analysing Drug Response in 3D Spheroid Culture Models – faCellitate [facellitate.com]
- 4. Drug penetration and metabolism in 3-dimensional cell cultures treated in a 3D printed fluidic device: Assessment of irinotecan via MALDI imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound - NCI [cancer.gov]
- 8. Talazoparib - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 12. corning.com [corning.com]
- 13. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]
- 14. A spheroid whole mount drug testing pipeline with machine-learning based image analysis identifies cell-type specific differences in drug efficacy on a single-cell level - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. High-Content Monitoring of Drug Effects in a 3D Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Investigating Acquired Resistance to Talazoparib Tosylate In Vitro
Welcome to the technical support center for researchers investigating mechanisms of acquired resistance to Talazoparib Tosylate in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Talazoparib observed in vitro?
A1: Acquired resistance to Talazoparib in vitro is multifactorial. The most commonly reported mechanisms can be broadly categorized as follows:
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Restoration of Homologous Recombination (HR) Activity: This is a frequent cause of resistance. It can occur through secondary mutations in BRCA1/2 that restore their function or through the loss of factors that inhibit HR, such as 53BP1.[1][2][3][4]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), can actively pump Talazoparib out of the cell, reducing its intracellular concentration and efficacy.[2][5][6]
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Stabilization of Replication Forks: Resistance can arise from the protection of stalled replication forks from degradation, which reduces the formation of toxic double-strand breaks that Talazoparib induces.[2][7]
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Alterations in Target Enzymes: While less common, mutations in PARP1 itself can lead to reduced drug binding and trapping, thereby conferring resistance.[1][3]
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Dysregulated Signaling Pathways: Upregulation of pro-survival signaling pathways, such as the PI3K/AKT pathway, can promote cell survival despite PARP inhibition.[2][8] Additionally, the epithelial-mesenchymal transition (EMT) has been strongly correlated with Talazoparib resistance in non-BRCA mutated tumor cells.[9][10]
Q2: How can I develop a Talazoparib-resistant cell line in the lab?
A2: Developing a resistant cell line typically involves long-term, continuous exposure of a sensitive parental cell line to gradually increasing concentrations of Talazoparib.[5][10][11] A general workflow is as follows:
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of Talazoparib for your parental cell line.
-
Initial Chronic Dosing: Start by chronically exposing the cells to a low concentration of Talazoparib (e.g., at or slightly below the IC50).
-
Dose Escalation: As the cells adapt and resume proliferation, gradually increase the concentration of Talazoparib in the culture medium. This process can take several months.
-
Characterization of Resistant Population: Once a cell population is proliferating steadily at a significantly higher concentration of Talazoparib (e.g., 10-fold or higher than the parental IC50), you can characterize its resistance profile.
Q3: My newly developed "resistant" cell line shows only a minor shift in its Talazoparib IC50. What could be the reason?
A3: A small shift in the IC50 might indicate an early or heterogeneous resistance phenotype. Consider the following possibilities:
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Insufficient Drug Exposure Time: The cells may not have been exposed to the drug for a long enough period to develop a stable and robust resistance mechanism.
-
Clonal Heterogeneity: The "resistant" population might be a mix of sensitive and resistant clones. Consider single-cell cloning to isolate and characterize highly resistant populations.[11]
-
Reversible Resistance Mechanisms: Some resistance mechanisms, like certain epigenetic changes, might be reversible. Ensure continuous drug pressure to maintain the resistant phenotype.
-
Incorrect Initial Dosing: Starting with a dose that is too high can lead to excessive cell death without allowing for the gradual selection of resistant clones.
Q4: How can I determine if my resistant cells have restored homologous recombination (HR) function?
A4: Several assays can be used to assess HR proficiency:
-
RAD51 Foci Formation Assay: RAD51 is a key protein in HR that forms nuclear foci at sites of DNA damage. An increase in RAD51 foci formation in response to DNA damage in your resistant cells compared to the sensitive parental line suggests restored HR function.[8][12]
-
γ-H2AX Foci Assay: While not a direct measure of HR, monitoring the persistence of γ-H2AX foci (a marker of DNA double-strand breaks) can be informative. A faster resolution of these foci in resistant cells may indicate more efficient DNA repair, potentially through restored HR.[13]
-
Genomic Scar Analysis (HRD Score): You can assess the "genomic scars" that are hallmarks of HR deficiency, such as loss of heterozygosity (LOH), telomeric allelic imbalance (TAI), and large-scale state transitions (LST).[12][14] A decrease in the accumulation of new genomic scars over time in your resistant line could indicate restored HR.
Troubleshooting Guides
Problem 1: I am not observing the expected level of PARP trapping with Talazoparib in my sensitive cell line.
-
Possible Cause: Issues with the PARP trapping assay protocol or reagents.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that your Talazoparib stock solution is at the correct concentration and has not degraded. Use fresh NAD+ for the assay.[15]
-
Optimize Assay Conditions: Titrate the concentrations of the fluorescently labeled DNA probe and purified PARP1/2 enzyme to find the optimal signal window.[15][16]
-
Use a Validated Assay Kit: Consider using a commercially available PARPtrap™ assay kit, which provides optimized reagents and protocols.[15][17][18]
-
Check Instrument Settings: Ensure your fluorescence polarization reader is correctly calibrated and using the appropriate excitation and emission wavelengths for your fluorescent probe.[16]
-
Problem 2: My Talazoparib-resistant cells are also showing cross-resistance to cisplatin, but the mechanism is unclear.
-
Possible Cause: This could be due to a shared resistance mechanism, such as increased drug efflux or enhanced DNA damage tolerance.[5][11]
-
Troubleshooting Steps:
-
Investigate Drug Efflux: Use flow cytometry-based assays with fluorescent substrates (e.g., rhodamine 123 for ABCB1) to assess the activity of ABC transporters. Test if co-incubation with an ABC transporter inhibitor (e.g., verapamil) re-sensitizes the cells to both Talazoparib and cisplatin.[11]
-
Assess DNA-Platinum Adduct Formation: Quantify the level of DNA-platinum adducts in sensitive versus resistant cells after cisplatin treatment. Reduced adduct formation in resistant cells could point to a pre-target resistance mechanism.[11]
-
Examine Downstream DNA Damage Signaling: Use immunoblotting to check for alterations in the activation of DNA damage response proteins (e.g., phosphorylation of CHK1, CHK2) following treatment with both drugs.
-
Data Presentation
Table 1: Example IC50 Values for Talazoparib in Sensitive and Resistant Cell Lines
| Cell Line | BRCA1/2 Status | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| PSN1 | Non-mutated | < 30 | > 100 | > 3.3 |
| PANC1 | Non-mutated | < 30 | > 100 | > 3.3 |
| SW1990 | Non-mutated | < 30 | > 100 | > 3.3 |
| HCC1806 | Non-mutated | < 30 | > 100 | > 3.3 |
Data compiled from literature to illustrate typical shifts in IC50 values.[10]
Table 2: Relative PARP Trapping Efficacy of Different PARP Inhibitors
| PARP Inhibitor | Relative PARP1 Trapping Potency |
| Talazoparib | Most Potent |
| Olaparib | Intermediate |
| Rucaparib | Intermediate |
| Niraparib | Intermediate |
| Veliparib | Least Potent |
This table summarizes the general consensus on the PARP trapping potency of commonly used PARP inhibitors.[8][16][17][19]
Experimental Protocols
Protocol 1: Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after drug treatment.
-
Cell Seeding: Seed a low number of cells (e.g., 500-2000 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of Talazoparib concentrations for 24 hours.
-
Drug Washout and Recovery: After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing to the plating efficiency of untreated control cells.
Protocol 2: Immunoblotting for Key Signaling Proteins
This method is used to detect changes in the expression and activation of proteins involved in resistance pathways.
-
Cell Lysis: Treat cells with Talazoparib for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against your proteins of interest (e.g., p-AKT, total AKT, SNAI2, β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
References
- 1. hospitalhealthcare.com [hospitalhealthcare.com]
- 2. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.icr.ac.uk [repository.icr.ac.uk]
- 5. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pre-Existing and Acquired Resistance to PARP Inhibitor-Induced Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PARP1-SNAI2 transcription axis drives resistance to PARP inhibitor, Talazoparib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Homologous recombination deficiency (HRD) testing landscape: clinical applications and technical validation for routine diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brunel University Research Archive: Investigation the role of PARP inhibitors in ovarian cancer using in vitro models and clinical samples [bura.brunel.ac.uk]
- 14. Homologous Recombination Repair… | College of American Pathologists [cap.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. PARP assay kits [bioscience.co.uk]
- 19. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Overcome Talazoparib Tosylate Resistance
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering Talazoparib Tosylate resistance in experimental models.
Section 1: Frequently Asked Questions (FAQs)
Q1: My BRCA-mutant cell line is showing reduced sensitivity to Talazoparib. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to Talazoparib, and PARP inhibitors in general, is a multifaceted issue observed in experimental models. The most common mechanisms include:
-
Restoration of Homologous Recombination (HR): This is a primary driver of resistance. It can occur through secondary or "reversion" mutations in BRCA1/2 that restore the open reading frame and protein function[1][2]. Resistance can also arise from the loss of negative regulators of DNA double-strand break repair, such as 53BP1, which partially restores HR in BRCA1-deficient cells[1][3].
-
Increased Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, which act as efflux pumps to actively remove Talazoparib from the cell, reducing its intracellular concentration. Key pumps implicated are P-glycoprotein (ABCB1/MDR1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1)[3][4][5][6].
-
Reduced PARP Trapping: The primary cytotoxic mechanism of Talazoparib involves trapping the PARP1 enzyme on DNA. Resistance can develop through point mutations in the DNA-binding domain of PARP1, which prevent the inhibitor from effectively trapping it[1][7].
-
Replication Fork Stabilization: In BRCA-deficient cells, PARP inhibition leads to the collapse of stalled DNA replication forks. Resistance can emerge through the loss of factors that promote fork degradation (such as ZRANB3, HLTF, or SMARCAL1), thereby protecting the forks and allowing cell survival[8][9][10].
-
Alterations in Cell Cycle Checkpoints: Upregulation of cell cycle checkpoint proteins like those in the ATR/CHK1/WEE1 pathway can arrest the cell cycle, providing more time for DNA repair and thus conferring resistance[7][10].
Q2: How can I experimentally determine if drug efflux is the cause of resistance in my model?
A2: To investigate the role of drug efflux pumps, you can perform functional assays and expression analysis.
-
Functional Assays: Use fluorescent substrates of ABC transporters, such as Calcein-AM or Rhodamine 123. In resistant cells with high efflux activity, the accumulation of these dyes will be low. Co-incubation with known inhibitors of these pumps (e.g., Verapamil for ABCB1) should restore fluorescence, confirming pump activity[4].
-
Expression Analysis: Quantify the expression levels of relevant ABC transporter genes (ABCB1, ABCC1, ABCG2) and proteins. This can be done using quantitative real-time PCR (RT-qPCR) for mRNA levels and Western blotting or immunofluorescence for protein levels[4]. A significant increase in expression in your resistant model compared to the sensitive parental line would suggest an efflux-mediated mechanism.
Q3: What are the primary combination therapy strategies being explored to overcome Talazoparib resistance?
A3: Combination therapies are the leading strategy to overcome or prevent Talazoparib resistance. Key approaches include:
-
Combination with other DNA Damage Response (DDR) Inhibitors: Combining Talazoparib with inhibitors of ATR, CHK1, or WEE1 can create a synergistic effect by simultaneously blocking multiple repair and checkpoint pathways, preventing the cell from compensating for PARP inhibition[1][11][12].
-
Combination with Chemotherapy: Preclinical studies show synergy between Talazoparib and DNA-damaging agents like platinum chemotherapy (carboplatin) and topoisomerase I inhibitors[1][13].
-
Targeting Alternative Repair Pathways: In HR-deficient cells that become resistant, other repair pathways like polymerase theta (POLθ)-mediated end joining can become critical. Inhibitors of POLθ have shown synthetic lethality with PARP inhibitors in resistant models[7][13].
-
Inhibition of p97: The p97 protein complex helps remove trapped PARP1 from DNA. Inhibiting p97 with drugs like disulfiram (a repurposed drug for alcohol addiction) can prevent this removal, re-sensitizing resistant cells to Talazoparib[14].
-
Combination with PI3K/AKT Pathway Inhibitors: Crosstalk between the PI3K/AKT pathway and DNA repair is well-established. Combining Talazoparib with PI3K inhibitors has shown promise in preclinical models[1][11].
-
Combination with Immunotherapy: PARP inhibition can increase genomic instability and upregulate PD-L1 expression, providing a rationale for combining Talazoparib with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1)[11][15].
Q4: My cells have developed resistance, but they don't have BRCA reversion mutations. What other mechanisms could be at play?
A4: Besides BRCA reversion mutations, several other mechanisms can restore HR function or otherwise bypass the need for it. These include:
-
Loss of 53BP1 or its downstream partners: In BRCA1-mutant cells, the loss of 53BP1 or REV7 can restore end resection at DNA double-strand breaks, partially reactivating HR and leading to PARP inhibitor resistance[1][9].
-
Stabilization of Mutant BRCA1 Protein: Chaperone proteins like HSP90 can stabilize certain mutant forms of BRCA1, allowing them to interact with the repair complex and restore HR function. Inhibition of HSP90 has been shown to re-sensitize these cells to PARP inhibitors[9][16].
-
Increased RAD51 Expression: RAD51 is a critical protein for HR. Upregulation of RAD51, for instance through the loss of its negative regulator EMI1, can lead to Talazoparib resistance[1][12].
-
Epigenetic Changes: Demethylation of the BRCA1 promoter can restore its expression in cells where it was epigenetically silenced, thereby reactivating HR and causing resistance[1][15].
Q5: How does the cell cycle status influence sensitivity to Talazoparib?
A5: The efficacy of Talazoparib is highly dependent on the cell cycle. PARP inhibitors induce single-stranded DNA (ssDNA) gaps during the S phase. These gaps persist and are converted into lethal double-strand breaks (DSBs) during the subsequent S phase when they are encountered by replication forks[7][9][17]. Therefore, actively cycling cells are most vulnerable. Resistance mechanisms that involve strengthening S/G2 checkpoints (e.g., via the ATR/CHK1 pathway) allow cells to arrest and repair this damage before entering the next cell cycle, thus reducing the drug's efficacy[7][10][18].
Section 2: Troubleshooting Guides
Problem: Increased IC50 value for Talazoparib in a previously sensitive, long-term culture.
This guide provides a logical workflow to diagnose the underlying resistance mechanism.
Caption: Diagnostic workflow for investigating Talazoparib resistance mechanisms.
Section 3: Data Summaries
Table 1: Examples of Combination Therapies to Overcome Talazoparib Resistance in Preclinical Models
| Combination Agent | Agent Class | Model System | Key Finding | Reference |
| Disulfiram | p97 Inhibitor | Triple-Negative Breast Cancer (TNBC) Organoid (BRCA1-mutant) | A 1nM dose of Talazoparib killed ~30% of the organoid; this increased to 90% when combined with a p97 inhibitor. | [14] |
| Solid Lipid Nanoparticles (SLNs) | Drug Delivery Vehicle | TNBC Cell Lines | Talazoparib-SLNs overcame efflux-mediated resistance by suppressing MDR1, BCRP, and MRP1 expression more effectively than free Talazoparib. | [4] |
| CHK1 Inhibitor | Cell Cycle Checkpoint Inhibitor | BRCA1-deficient TNBC cells | Combining a CHK1 inhibitor with a PARP inhibitor resulted in dose-specific cell death, suggesting a way to overcome resistance driven by RAD51 upregulation. | [12] |
| ATR Inhibitor | Cell Cycle Checkpoint Inhibitor | Ovarian Cancer Models | ATR inhibition sensitized BRCA-deficient cells to PARP inhibitors by increasing replication fork instability and subsequent DSBs. | [11] |
| Decitabine | DNMT Inhibitor (Epigenetic) | Acute Myeloid Leukemia (AML) | Decitabine enhanced the efficacy of Talazoparib by inducing tighter binding of PARP1 to chromatin. | [11] |
Table 2: Objective Response Rates (ORR) of Talazoparib in a Phase II Study (TALAPRO-1) in mCRPC Patients
| DDR Gene Alteration | Objective Response Rate (ORR) | Notes | Reference |
| Overall Cohort | 25.6% | Patients had DDR alterations and received prior taxane-based chemotherapy. | [19] |
| BRCA1/2 | 50.0% | This subgroup showed the most significant response. 4.7% of patients had a complete response, all with BRCA1/2 alterations. | [19] |
| PALB2 | 33.0% (PSA decline ≥50%) | PSA decline data was enriched in this group, suggesting activity. | [19] |
| ATM | 7.1% | Patients with ATM alterations showed a much lower objective response rate. | [19] |
Section 4: Key Experimental Protocols
Protocol 1: Drug Efflux Pump Activity Assay (Rhodamine 123 Accumulation)
This protocol assesses the functional activity of ABCB1 (P-glycoprotein), a common efflux pump.
-
Cell Seeding: Plate your sensitive and resistant cells in a 96-well black, clear-bottom plate at a density that will result in a 70-80% confluent monolayer on the day of the assay. Incubate for 24 hours.
-
Pre-incubation with Inhibitors: Wash cells with pre-warmed PBS. Add media containing a known ABCB1 inhibitor (e.g., 10 µM Verapamil) or a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 (a substrate for ABCB1) to all wells to a final concentration of 5 µM.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C, protected from light.
-
Washing: Discard the supernatant and wash the cells three times with ice-cold PBS to stop the efflux process and remove extracellular dye.
-
Cell Lysis: Add a lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes with gentle shaking to ensure complete lysis.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.
-
Analysis: Compare the fluorescence intensity between sensitive and resistant cells. A significantly lower signal in resistant cells, which is rescued (increased) by the inhibitor, indicates resistance mediated by efflux pump activity.
Protocol 2: Western Blot for DNA Damage and Repair Protein Expression
This protocol allows for the semi-quantitative analysis of key proteins involved in Talazoparib resistance.
-
Cell Treatment and Lysis: Culture sensitive and resistant cells and treat with Talazoparib (e.g., at IC50 concentration for the sensitive line) or vehicle for a specified time (e.g., 24 hours). Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load samples onto a 4-20% polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against your proteins of interest. Key targets include:
-
γH2AX (p-H2AX Ser139): Marker for DNA double-strand breaks.
-
RAD51: Key recombinase in homologous recombination.
-
PARP1: The target of Talazoparib.
-
53BP1: A key factor in non-homologous end joining.
-
GAPDH or β-Actin: Loading control.
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the intensity of target proteins to the loading control. Compare the expression levels between sensitive and resistant lines, both at baseline and after drug treatment.
Protocol 3: Cell Viability Assay and Synergy Analysis
This protocol is for determining the synergistic effects of combining Talazoparib with another agent.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of Talazoparib (Drug A) and the combination agent (Drug B) alone and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Cell Treatment: Treat the cells with the single agents and the combinations for 72 hours. Include a vehicle-only control.
-
Viability Measurement: After incubation, measure cell viability using an appropriate assay (e.g., CellTiter-Glo® for ATP content or MTT for metabolic activity) according to the manufacturer's instructions.
-
Data Analysis and Synergy Calculation:
-
Normalize the viability data to the vehicle control.
-
Calculate the fraction of cells affected (Fa) for each concentration (Fa = 1 - fraction of viable cells).
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Interpretation of CI values:
-
CI < 1: Synergy (the combination is more effective than the sum of the individual drugs).
-
CI = 1: Additive effect.
-
CI > 1: Antagonism.
-
-
Section 5: Visual Guides to Mechanisms and Strategies
Caption: Core mechanism of Talazoparib action via synthetic lethality.
Caption: Major pathways contributing to acquired Talazoparib resistance.
Caption: Overview of combination strategies to overcome Talazoparib resistance.
References
- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to PARP Inhibitors—Three and Counting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Talazoparib nanoparticles for overcoming multidrug resistance in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Talazoparib Does Not Interact with ABCB1 Transporter or Cytochrome P450s, but Modulates Multidrug Resistance Mediated by ABCC1 and ABCG2: An in Vitro and Ex Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study reveals cancer's mechanism of resistance to PARP inhibitors - ecancer [ecancer.org]
- 15. The clinical challenges, trials, and errors of combatting PARPi resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. urotoday.com [urotoday.com]
Technical Support Center: Managing Talazoparib Tosylate-Induced Myelosuppression in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and monitoring myelosuppression induced by Talazoparib Tosylate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause myelosuppression?
A1: Talazoparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP-1 and PARP-2, which are critical for DNA repair.[1][2] By inhibiting PARP, Talazoparib leads to an accumulation of DNA single-strand breaks, which are converted to toxic double-strand breaks during cell replication.[2][3] In normal cells, these double-strand breaks can be repaired by homologous recombination. However, in cancer cells with mutations in genes like BRCA1/2, this repair pathway is deficient, leading to cell death—a concept known as synthetic lethality.[3] Myelosuppression, characterized by anemia, neutropenia, and thrombocytopenia, is a known on-target toxicity of PARP inhibitors because hematopoietic stem and progenitor cells are highly proliferative and sensitive to DNA damage.[1][4][5]
Q2: What are the typical animal models used to study Talazoparib-induced myelosuppression?
A2: Preclinical studies of Talazoparib have utilized various animal models to assess its efficacy and toxicity profile. The most common models for evaluating myelosuppression are mice, rats, and dogs.[6] Ferrets have also been used in advanced evaluations for monitoring neutrophil counts over an extended period.[7]
Q3: What are the key hematological parameters to monitor?
A3: The primary hematological parameters to monitor are those indicative of the three main cell lineages affected by myelosuppression:
-
Red Blood Cells (RBCs): Monitor for anemia by measuring hemoglobin, hematocrit, and RBC counts.
-
White Blood Cells (WBCs): Monitor for neutropenia by performing a complete blood count (CBC) with a differential to assess the absolute neutrophil count (ANC).
-
Platelets: Monitor for thrombocytopenia by measuring platelet counts.
It is recommended to establish baseline blood counts before initiating treatment and to monitor these parameters regularly throughout the study.[5]
Q4: At what dose levels is myelosuppression typically observed in animal studies?
A4: The dose at which myelosuppression is observed is species-dependent. In 13-week repeat-dose toxicity studies:
-
Rats: Daily oral doses of 0.005 or 0.015 mg/kg/day were tolerated. However, at 0.05 mg/kg/day, severe decreases in red blood cell mass and white blood cells were observed.[6]
-
Dogs: Daily oral doses of 0.0015, 0.005, and 0.01 mg/kg/day were tolerated, with hematopoietic toxicity (decreased red cell mass and leukocyte populations) noted at 0.01 mg/kg.[6]
Troubleshooting Guides
Issue 1: Unexpectedly severe myelosuppression at a previously tolerated dose.
-
Possible Cause: Variation in drug absorption, metabolism, or animal health status.
-
Troubleshooting Steps:
-
Confirm Dosing Accuracy: Double-check the formulation, concentration, and administration volume.
-
Assess Animal Health: Look for signs of illness or stress that could exacerbate toxicity.
-
Review Husbandry Records: Check for any changes in diet, environment, or other experimental procedures.
-
Consider Pharmacokinetic Variability: If possible, collect satellite blood samples to assess drug exposure levels.
-
Issue 2: Difficulty distinguishing between drug-induced myelosuppression and disease-related effects in oncology models.
-
Possible Cause: Tumor burden or other cancer-related factors can also impact hematopoiesis.
-
Troubleshooting Steps:
-
Include a Vehicle Control Group: This is essential to understand the baseline hematological effects of the tumor model itself.
-
Monitor Tumor Burden: Correlate hematological changes with tumor growth. Rapidly growing tumors may independently cause cytopenias.
-
Bone Marrow Analysis: At necropsy, perform a histological examination of the bone marrow to assess cellularity and morphology, which can help differentiate between drug-induced aplasia and tumor infiltration.
-
Issue 3: High inter-animal variability in hematological parameters.
-
Possible Cause: Natural biological variation, differences in animal age, weight, or health status.
-
Troubleshooting Steps:
-
Increase Sample Size: A larger number of animals per group can help to account for individual variability.
-
Standardize Animal Cohorts: Use animals of the same age, sex, and weight range.
-
Acclimatize Animals: Ensure a sufficient acclimatization period before the start of the study to reduce stress-related physiological changes.
-
Quantitative Data Summary
Table 1: Hematological Toxicity of Talazoparib in 13-Week Animal Studies
| Species | Dose (mg/kg/day) | Hematological Findings | Reference |
| Rat | 0.005 | Tolerated | [6] |
| 0.015 | Tolerated | [6] | |
| 0.05/0.04 | Severe decreases in red cell mass and white blood cells, bone marrow hypocellularity. | [6] | |
| Dog | 0.0015 | Tolerated | [6] |
| 0.005 | Tolerated | [6] | |
| 0.01 | Decreased red cell mass and leukocyte populations, bone marrow hypocellularity. | [6] |
Experimental Protocols
Protocol 1: Monitoring Hematological Toxicity in Rodents
-
Animal Model: Female C3H mice or Sprague-Dawley rats.[8]
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the study.
-
Baseline Blood Collection: Collect a baseline blood sample (e.g., via tail vein or saphenous vein) for a complete blood count (CBC) with differential.
-
Drug Administration: Administer this compound orally once daily at the desired dose levels. Include a vehicle control group.
-
Blood Sampling Schedule: Collect blood samples at regular intervals (e.g., weekly) and at the end of the study. For acute studies, sampling can be more frequent (e.g., daily for the first week).
-
Hematological Analysis: Analyze blood samples for RBC, hemoglobin, hematocrit, total WBC, absolute neutrophil count, and platelet count.
-
Bone Marrow Analysis (Terminal Endpoint):
-
Euthanize animals at the end of the study.
-
Collect femurs and tibias.
-
Flush bone marrow cells for cytological analysis or fix the bones for histological examination to assess cellularity and the myeloid-to-erythroid ratio.
-
Visualizations
Caption: Workflow for monitoring myelosuppression in animal studies.
Caption: Mechanism of Talazoparib-induced myelosuppression.
References
- 1. oncologynewscentral.com [oncologynewscentral.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 5. drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Animal models for evaluating the myelosuppressive effects of cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: Optimizing Talazoparib Tosylate Dosing for In Vivo Combination Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with the design and execution of in vivo experiments involving Talazoparib Tosylate in combination therapies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How do I select a starting dose for Talazoparib and its combination partner in a new in vivo model?
A1: Selecting an appropriate starting dose is critical for study success. A common strategy is to begin with doses that are known to be well-tolerated as monotherapies and then de-escalate if toxicity is observed in combination.
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Literature Review: Start by reviewing preclinical studies that use similar agents or models. For example, in xenograft models, Talazoparib monotherapy has been tested at doses around 0.33 mg/kg daily.[1]
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Monotherapy MTD: If data is unavailable, determine the Maximum Tolerated Dose (MTD) of each single agent in your specific animal model first.
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Combination Strategy: A conservative approach for combination therapy is to start Talazoparib at 50-75% of its single-agent MTD and the partner agent at a similarly reduced dose (e.g., 10-15% of its standard therapeutic dose).[1][2][3][4] This approach was hypothesized to improve efficacy and tolerability.[2][3][4] For instance, in pediatric cancer models, combining Talazoparib at its MTD (0.25 mg/kg BID) required reducing the temozolomide dose to 12 mg/kg daily.[5]
-
Dose Escalation: If the initial combination is well-tolerated, you can perform a dose-escalation study to find the combination MTD.[1][2][3][4]
Q2: My animals are experiencing significant weight loss and hematological toxicity. What are the common troubleshooting steps?
A2: Hematological toxicity (anemia, neutropenia, thrombocytopenia) is the most common dose-limiting toxicity (DLT) for Talazoparib combinations.[1][2][3][4]
-
Immediate Action: The first step is to interrupt treatment.[1][2][3][4] Most hematologic adverse events resolve with a treatment holiday.[1][2][3][4]
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Dose Reduction: Once the animal recovers (e.g., weight stabilizes, blood counts improve), resume treatment at a reduced dose for one or both agents. A typical dose reduction for Talazoparib is 25-50%.[6][7][8]
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Schedule Modification: Consider modifying the dosing schedule. Instead of continuous daily dosing, an intermittent schedule (e.g., 5 days on, 2 days off) may allow for recovery and better tolerability.[1]
-
Supportive Care: Ensure animals have adequate hydration and nutrition. Consult with veterinary staff about supportive care measures.
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Alternative Formulations: In some preclinical models, novel formulations like nanoparticle-based delivery of Talazoparib have been shown to reduce systemic toxicity and allow for higher MTDs in combination with agents like temozolomide.[9]
Q3: The combination therapy is not showing synergistic efficacy compared to monotherapy. Why might this be?
A3: A lack of synergy can stem from several factors related to the dosing schedule, mechanism of action, and the specific tumor model.
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Suboptimal Dosing: The doses used may be too low to achieve a synergistic effect. Ensure that Talazoparib is dosed to achieve target engagement. Pharmacodynamic studies show that Talazoparib can suppress PARylation in tumors by over 75%, indicating sufficient target inhibition.[10]
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Scheduling and Sequence: The order and timing of drug administration can be critical. For some combinations, sequential administration may be more effective than concomitant dosing. For example, preclinical data in TNBC models showed that sequential treatment with Talazoparib followed by carboplatin resulted in greater inhibition of tumor volume and metastasis compared to a concomitant approach.[11] The hypothesis is that PARP inhibition first prevents DNA repair, "priming" the cells to be more vulnerable to a subsequent DNA-damaging agent.
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Mechanism of Synergy: Talazoparib works by inhibiting PARP and trapping it on DNA, which is particularly effective against cells with deficiencies in other DNA repair pathways like Homologous Recombination (HR).[1] If your combination partner does not induce DNA damage that is repaired by a PARP-mediated pathway, synergy may be limited. The combination of Talazoparib with DNA-damaging agents like temozolomide or topoisomerase I inhibitors is mechanistically synergistic.[1]
-
Model Resistance: The tumor model itself may be resistant to the chosen therapeutic strategy. Confirm the expression of key pathway components (e.g., PARP1, HR deficiency markers) in your model.
Q4: Should I use a continuous or intermittent dosing schedule for Talazoparib in my in vivo study?
A4: The choice between continuous and intermittent dosing depends on the therapeutic window of the combination and the primary goal of the study.
-
Continuous Dosing: A daily dosing schedule provides sustained PARP inhibition. This is often used to maximize efficacy, especially if the combination agent has a short half-life.[12] However, continuous dosing is more likely to lead to cumulative toxicities, particularly myelosuppression.[1]
-
Intermittent Dosing: This strategy involves "drug holidays" (e.g., dosing for 5 consecutive days followed by a 2-day break). This can help manage toxicity by allowing normal tissues, especially bone marrow, to recover.[1] Intermittent schedules are being explored in clinical trials to improve the tolerability of PARP inhibitor combinations.[1] For example, temozolomide is often given on a 5-day schedule within a 28-day cycle in combination with daily Talazoparib.[1][2][3][4]
Quantitative Data Summary
Table 1: Example In Vivo Dosing Regimens for Talazoparib Combination Therapy
| Combination Agent | Animal Model | Talazoparib Dose & Schedule | Combination Agent Dose & Schedule | Key Findings |
|---|---|---|---|---|
| Temozolomide | Ovarian (RMG1) & Melanoma (M207, M238) Xenografts | 0.33 mg/kg, daily | 2.5 mg/kg, daily (x28 days or x5 days) | Combination inhibited tumor growth more than either single agent.[1] |
| Temozolomide | Ewing Sarcoma Xenografts | A: 0.1 mg/kg, BID x 5 days | A: 30 mg/kg, daily x 5 days | Both combinations showed significant synergism in 5 of 10 Ewing sarcoma xenografts.[5] |
| B: 0.25 mg/kg, BID x 5 days | B: 12 mg/kg, daily x 5 days | Combination B represents the MTD of Talazoparib with a reduced dose of temozolomide.[5] |
| Carboplatin | TNBC Xenograft | Not specified | Not specified | Sequential strategy (Talazoparib then Carboplatin) showed 66.7% inhibition in primary tumor volume.[11] |
Table 2: Clinical Dose-Limiting Toxicities (DLTs) and MTDs from Phase I Trials Note: These are human clinical trial data and should be used as a conceptual guide for preclinical toxicity expectations.
| Combination Agent | Talazoparib MTD | Combination Agent MTD | Primary DLTs |
|---|---|---|---|
| Temozolomide | 1 mg daily | 37.5 mg/m² (days 1-5 of 28-day cycle) | Hematologic (Anemia, Neutropenia, Thrombocytopenia).[1][2][3][4] |
| Irinotecan | 1 mg daily | 37.5 mg/m² (days 1 and 15) | Hematologic.[1][2][3][4] |
Experimental Protocols
Protocol 1: General In Vivo Xenograft Efficacy Study
-
Cell Culture & Implantation: Culture chosen cancer cells under standard conditions. Harvest and resuspend cells in an appropriate medium (e.g., PBS or Matrigel). Implant cells subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth & Randomization: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment cohorts (e.g., Vehicle, Talazoparib alone, Combination Agent alone, Talazoparib + Combination Agent).
-
Drug Preparation & Administration:
-
Talazoparib: Prepare fresh daily or as per stability data. Formulate in a vehicle appropriate for oral gavage (e.g., 1% carboxymethylcellulose).
-
Combination Agent: Prepare according to literature protocols. Administration route can be oral (p.o.), intraperitoneal (i.p.), or intravenous (i.v.).
-
-
Treatment & Monitoring:
-
Administer drugs according to the chosen schedule (e.g., daily, BID, 5 days/week).
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Endpoint & Tissue Collection: Continue treatment until a predefined endpoint (e.g., tumor volume >2000 mm³, >20% body weight loss, study duration). At the endpoint, euthanize animals and collect tumors and other relevant tissues for downstream analysis (e.g., pharmacodynamics, histology).
Protocol 2: Pharmacodynamic Analysis of Target Engagement (γH2AX)
-
Study Design: Use a satellite cohort of tumor-bearing animals for pharmacodynamic (PD) analysis. Treat animals with a single dose or several doses of the combination therapy.
-
Tissue Collection: Euthanize animals at peak drug exposure times (e.g., 3-6 hours post-dose).[10] Excise tumors rapidly and either snap-freeze in liquid nitrogen or fix in formalin.
-
Protein Extraction: For frozen tissues, homogenize in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Resolve 20-30 µg of protein lysate via SDS-PAGE and transfer to a nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibody against γH2AX (a marker of DNA double-strand breaks) overnight at 4°C.[1]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate. An increase in γH2AX signal in the combination group compared to single agents indicates enhanced DNA damage.[1]
-
Visualizations: Pathways and Workflows
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Nanoformulation of Talazoparib Increases Maximum Tolerated Doses in Combination With Temozolomide for Treatment of Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic effects of the PARP inhibitor talazoparib (MDV3800, BMN 673) in patients with BRCA-mutated advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of Talazoparib Tosylate in oral gavage studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the oral bioavailability of Talazoparib Tosylate in preclinical oral gavage studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good oral bioavailability with this compound in preclinical studies?
A1: The primary challenges with this compound stem from its low aqueous solubility.[1][2] While it is a moderately permeable compound, its limited solubility across the physiological pH range can lead to poor dissolution and absorption, resulting in low or variable plasma concentrations in animal models.[1][2] Additionally, Talazoparib is a substrate of efflux transporters like P-glycoprotein (P-gp), which can further limit its net absorption.[3][4]
Q2: What is the solubility of this compound in common solvents?
A2: this compound is a white to yellow solid with limited solubility in aqueous solutions.[1][2] Its solubility in aqueous media is pH-dependent, increasing as the pH rises.[1][2] It is freely soluble in organic solvents such as DMSO, DMA, and DMF.[1][2]
Q3: How does food intake affect the absorption of this compound?
A3: In clinical studies, administration of Talazoparib with a high-fat, high-calorie meal decreased the rate of absorption, as shown by a delayed time to peak plasma concentration, but did not significantly affect the overall extent of absorption.[5][6] While this is based on human data, it suggests that co-administration with food in preclinical studies might also influence the absorption kinetics.
Q4: What are the key pharmacokinetic properties of Talazoparib?
A4: Talazoparib undergoes minimal hepatic metabolism and is primarily excreted unchanged in the urine.[4][5] It has a long terminal half-life in humans of approximately 90 hours.[5][6] In rats, a moderate oral bioavailability of 56% has been reported.[7]
Troubleshooting Guide
Issue 1: Low or Variable Plasma Exposure
Symptom: Inconsistent or lower-than-expected plasma concentrations of this compound after oral gavage.
Possible Causes and Solutions:
-
Poor Solubility and Dissolution: The compound may not be adequately dissolved or suspended in the chosen vehicle, leading to incomplete absorption.
-
Solution: Optimize the formulation. Consider using co-solvents, surfactants, or creating a micronized suspension to improve dissolution.
-
-
Compound Precipitation: The drug may precipitate out of the formulation upon administration into the gastrointestinal tract.
-
Solution: Evaluate the formulation's stability in simulated gastric and intestinal fluids. Using a vehicle that can maintain the drug in a solubilized or finely suspended state in the gut is crucial.
-
-
Efflux Transporter Activity: P-gp and BCRP transporters in the gut wall can actively pump Talazoparib back into the intestinal lumen, reducing its net absorption.[3][4]
-
Solution: While not a formulation issue, be aware of this biological barrier. In exploratory studies, co-administration with a P-gp inhibitor could help elucidate the impact of efflux on bioavailability, though this would not be a standard approach for efficacy studies.
-
Issue 2: Formulation Instability
Symptom: The dosing formulation shows precipitation, crystallization, or phase separation over time.
Possible Causes and Solutions:
-
Supersaturation: The concentration of this compound in the vehicle may be too high, leading to instability.
-
Solution: Determine the saturation solubility in the chosen vehicle and formulate at a concentration below this limit. If a suspension is necessary, ensure it is homogenous and easily re-suspended.
-
-
Incompatible Excipients: The chosen vehicle components may not be compatible with this compound.
-
Solution: Conduct short-term stability studies with your chosen formulation at room temperature and, if necessary, under refrigerated conditions.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent/Medium | Solubility | Reference |
| Aqueous Solutions | Limited, increases with pH | [1][2] |
| Physiological pH Range (37°C) | 17 to 38 µg/mL | [1][2] |
| DMSO, DMA, DMF | Freely soluble | [1][2] |
Table 2: Example Vehicle Compositions for Poorly Soluble Compounds in Oral Gavage Studies
| Vehicle Composition | Compound Type | Notes | Reference |
| 0.5% Methyl Cellulose (MC) in water | Poorly soluble compounds | Common suspension vehicle, generally well-tolerated. | [8][9] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Poorly soluble compounds | A multi-component system to enhance solubility. | [7] |
| 10% Dimethylacetamide (DMAc), 6% Solutol HS-15, 84% PBS | Poorly soluble compounds | Another example of a co-solvent/surfactant system. | [10] |
| Corn Oil, Olive Oil, Sesame Oil | Highly lipophilic drugs | Suitable for oil-soluble compounds. | [11][12][13] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Poorly soluble compounds | Can form inclusion complexes to enhance solubility. | [8] |
Experimental Protocols
Protocol 1: Preparation of a Methyl Cellulose-Based Suspension
-
Preparation of 0.5% Methyl Cellulose (MC) Solution:
-
Heat approximately one-third of the required volume of purified water to 60-70°C.
-
Slowly add the methyl cellulose powder to the heated water while stirring vigorously to ensure proper dispersion and prevent clumping.
-
Once the powder is fully dispersed, add the remaining two-thirds of the water as cold water or ice to facilitate the dissolution of the methyl cellulose.
-
Continue stirring until a clear, viscous solution is formed. Allow the solution to cool to room temperature.
-
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder.
-
If necessary, micronize the powder using a mortar and pestle to achieve a fine, uniform particle size.
-
Add a small amount of the 0.5% MC solution to the powder to create a paste.
-
Gradually add the remaining 0.5% MC solution while continuously stirring or vortexing to achieve the final desired concentration.
-
Ensure the final suspension is homogenous before each administration. It is recommended to stir the suspension continuously during dosing.
-
Protocol 2: Preparation of a Co-solvent-Based Solution
This is an example protocol based on a commonly used vehicle system. The exact percentages may need to be optimized for this compound.
-
Vehicle Preparation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
In a sterile container, combine the required volumes of DMSO, PEG300, and Tween-80.
-
Mix thoroughly until a homogenous solution is formed.
-
-
Dissolution of this compound:
-
Weigh the required amount of this compound.
-
Add the drug to the co-solvent/surfactant mixture.
-
Vortex or sonicate until the compound is completely dissolved.
-
-
Final Formulation:
-
Slowly add the saline to the drug-solvent mixture while stirring.
-
Observe for any signs of precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, the formulation may need to be adjusted (e.g., by reducing the final concentration or altering the solvent ratios).
-
Visualizations
Caption: Workflow for selecting a suitable oral gavage formulation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound (1373431-65-2) for sale [vulcanchem.com]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. tga.gov.au [tga.gov.au]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Exploring pharmacokinetics of talazoparib in ABCB1/ABCG2-deficient mice using a novel UHPLC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PARP Inhibitor Cellular Assays
Welcome to the technical support center for PARP inhibitor cellular assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and improving the reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our PARP inhibitor IC50 values between experiments. What are the potential causes and how can we mitigate this?
A1: Variability in IC50 values is a common challenge and can stem from several factors throughout the experimental workflow. Here are the key areas to investigate:
-
Cell-Based Factors:
-
Cell Line Authenticity and Stability: Ensure your cell line is authenticated and free from contamination. Genetic drift can occur with continuous passaging, altering the expression of key DNA repair proteins and affecting sensitivity to PARP inhibitors. It is advisable to use cells from a low-passage stock for all experiments.
-
Cell Health and Seeding Density: Inconsistent cell health or seeding density can dramatically impact results. Ensure cells are in the logarithmic growth phase and are seeded uniformly across the plate. Over-confluent or stressed cells may exhibit altered responses.
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Cell Cycle Synchronization: Asynchronous cell populations can introduce variability, as the cellular response to PARP inhibitors can be cell-cycle dependent.[1] If high reproducibility is required, consider synchronizing the cells before treatment.
-
-
Reagent and Assay Component Variability:
-
Lot-to-Lot Consistency: Reagents such as fetal bovine serum, enzymes, and even assay kits can exhibit lot-to-lot variation.[2] It is crucial to test new lots against a control batch before use in critical experiments.
-
NAD+ Concentration: PARP enzymes use NAD+ as a substrate.[3] The concentration of NAD+ in your assay can significantly influence enzyme activity and, consequently, the apparent potency of your inhibitor. Ensure the NAD+ concentration is consistent and optimized for your specific assay.[4]
-
Inhibitor Quality and Handling: Verify the purity and stability of your PARP inhibitor. Improper storage or multiple freeze-thaw cycles can lead to degradation. Prepare fresh dilutions from a concentrated stock for each experiment.
-
-
Assay Protocol and Execution:
-
Incubation Times: Adhere strictly to the specified incubation times for inhibitor treatment and assay development. Deviations can lead to incomplete reactions or variable signal generation.
-
Washing Steps: In assays like ELISAs, insufficient washing can lead to high background signals, while overly aggressive washing can remove bound components, both contributing to variability.[2]
-
Edge Effects: In microplate-based assays, wells on the edge of the plate are prone to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outer wells or ensure proper humidification during incubation.
-
Q2: Our enzymatic PARP assay is showing high background noise. What are the likely causes and solutions?
A2: High background in enzymatic PARP assays can obscure the signal from true PARP activity, leading to a narrow assay window and inaccurate results. Here are some common culprits and troubleshooting steps:
-
Enzyme Purity and Concentration:
-
Contaminating Proteins: The purified PARP enzyme should be free from contaminants that might alter its activity or interfere with the detection method.[2]
-
Enzyme Titration: The optimal concentration of the PARP enzyme should be determined during assay development. Using too high a concentration can lead to a saturated signal and high background.[2]
-
-
Substrate and Detection Reagents:
-
Non-Specific Binding: In ELISA-based assays, the substrate proteins coated on the plate may have non-specific binding of detection antibodies or streptavidin-HRP conjugates.[2] Ensure proper blocking steps are included and optimized.
-
Autohydrolysis of NAD+: Radiolabeled or biotinylated NAD+ can sometimes degrade, leading to background signal. Store these reagents properly and use fresh aliquots.
-
-
Assay Conditions:
-
Buffer Composition: The assay buffer should be optimized for pH, salt concentration, and necessary cofactors to ensure specific PARP activity.
-
Reaction Time and Temperature: Extended reaction times or elevated temperatures can increase non-enzymatic signal generation. Optimize these parameters to maximize the signal-to-background ratio.
-
Q3: How do we choose the most appropriate PARP assay for our research goals?
A3: The choice of assay depends on whether you want to measure enzymatic inhibition, PARP trapping, or the downstream cellular effects of PARP inhibition.
-
Enzymatic Activity Assays: These assays, such as ELISA-based or homogeneous assays (e.g., AlphaScreen), directly measure the catalytic activity of PARP enzymes.[2] They are suitable for high-throughput screening of compound libraries to identify potential inhibitors and for determining IC50 values against specific PARP family members.[2][5]
-
PARP Trapping Assays: PARP trapping, where the inhibitor locks the PARP enzyme onto DNA, is a key mechanism of cytotoxicity for many PARP inhibitors.[2][6] Fluorescence polarization (FP)-based assays, like the PARPtrap™ assay, are specifically designed to quantify this trapping effect and can distinguish the trapping efficiency for different PARP enzymes (e.g., PARP1 vs. PARP2).[2]
-
Cellular Viability and Cytotoxicity Assays: Assays like MTT, AlamarBlue, or CellTiter-Glo measure the overall effect of PARP inhibitors on cell survival and proliferation.[7] These are crucial for understanding the functional consequences of PARP inhibition in a cellular context and are often used to assess the potentiation of chemotherapy by PARP inhibitors.[7]
-
Target Engagement and Biomarker Assays: To confirm that the PARP inhibitor is engaging its target within the cell, you can measure the levels of poly(ADP-ribose) (PAR) using Western blotting or immunofluorescence with an anti-PAR antibody.[3] Additionally, assays for DNA damage markers like γH2AX can provide insights into the downstream consequences of PARP inhibition.
Quantitative Data Summary
For researchers comparing the potency of different PARP inhibitors, the following table summarizes published IC50 values against PARP1 and PARP2. It is important to note that these values can vary depending on the specific assay conditions used.
| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Olaparib | ~1-5 | ~1-2 | [8][9] |
| Rucaparib | ~7 | ~1.5 | [8] |
| Talazoparib | ~1 | ~0.8 | [8][9] |
| Niraparib | ~2-4 | ~1-2 | [9] |
| Veliparib | ~5 | ~2-5 | [9] |
| Pamiparib | 1.3 | 0.92 | [2] |
Key Experimental Protocols
1. Protocol: Chemiluminescent PARP Activity Assay (Cell-Based)
This protocol is adapted from a universal chemiluminescent PARP assay and is designed to measure the activity of endogenous PARP in cell lysates.[7]
Materials:
-
Cell lysis buffer (e.g., PARP Buffer from a commercial kit)
-
BCA Protein Assay Kit
-
Universal Chemiluminescent PARP assay kit (containing histone-coated plates, biotinylated NAD+, streptavidin-HRP, and chemiluminescent substrate)
-
Microplate reader with luminescence detection
Methodology:
-
Cell Treatment: Seed cells in a culture plate and allow them to adhere overnight. Treat cells with various concentrations of the PARP inhibitor for the desired time (e.g., 1 hour).
-
Cell Lysis: Harvest and lyse the cells in PARP buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay. Adjust the concentration of all samples to be equal (e.g., 40 µg of total protein per sample).[7]
-
PARP Reaction: Add the normalized cell lysates to the histone-coated 96-well strip plate provided in the assay kit.
-
Add Biotinylated NAD+: Add the biotinylated NAD+ solution to initiate the PARP reaction. Incubate according to the kit manufacturer's instructions to allow for the incorporation of biotinylated poly(ADP-ribose) onto the histone proteins.
-
Detection:
-
Wash the plate to remove unincorporated reagents.
-
Add Streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add the chemiluminescent HRP substrate.
-
-
Data Acquisition: Immediately read the luminescent signal using a microplate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
2. Protocol: AlamarBlue Cell Viability Assay
This protocol describes how to assess the effect of a PARP inhibitor on cell viability, often in combination with a DNA-damaging agent.[7]
Materials:
-
Cells in culture
-
PARP inhibitor
-
Chemotherapeutic agent (e.g., temozolomide)
-
96-well black, clear-bottom plates
-
AlamarBlue reagent
-
Fluorescence microplate reader
Methodology:
-
Cell Seeding: Seed cells at a predetermined density (e.g., 5000 cells/well) in a 96-well black plate and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with the chemotherapeutic agent at various concentrations, with and without a fixed concentration of the PARP inhibitor. Include vehicle-only controls. Incubate for a prolonged period (e.g., 72 hours).[7]
-
AlamarBlue Addition: Add AlamarBlue reagent to each well to a final concentration of 10% (v/v).
-
Incubation: Incubate the plate for a further 4-6 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence of the product using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 544 nm, Em: 590 nm).[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the concentration of the chemotherapeutic agent to compare the IC50 values with and without the PARP inhibitor.
Visual Guides
Caption: Mechanism of PARP inhibition and synthetic lethality.
Caption: A logical workflow for troubleshooting assay variability.
References
- 1. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. PAR & PARP Assays: R&D Systems [rndsystems.com]
- 4. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Setting Better Traps for PARP Inhibitors | The Scientist [the-scientist.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy [mdpi.com]
- 9. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
Impact of P-glycoprotein and BCRP inhibitors on Talazoparib Tosylate cellular uptake
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and experimental protocols regarding the impact of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) inhibitors on the cellular uptake of Talazoparib Tosylate.
Frequently Asked Questions (FAQs)
Q1: Is Talazoparib a substrate for the P-gp and BCRP efflux transporters?
A: Yes. In vitro studies have confirmed that Talazoparib is a substrate for both P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) transporters.[1][2][3][4] These transporters are members of the ATP-binding cassette (ABC) transporter superfamily and function as drug efflux pumps, actively removing Talazoparib from cancer cells, which can limit its intracellular concentration and therapeutic efficacy.[5][6]
Q2: What is the functional consequence of P-gp and BCRP activity on Talazoparib?
A: The activity of P-gp and BCRP can reduce the intracellular accumulation of Talazoparib.[3] This efflux mechanism is a potential cause of reduced drug efficacy or acquired resistance in tumor cells that overexpress these transporters.[6] An in vivo study revealed that the overexpression of P-gp decreases the brain accumulation of Talazoparib.[3]
Q3: How do P-gp and BCRP inhibitors affect the cellular uptake of Talazoparib?
A: P-gp and BCRP inhibitors block the efflux function of these transporters. By doing so, they prevent the removal of Talazoparib from the cell, leading to increased intracellular accumulation and enhanced cytotoxic effects in cancer cells with functional DNA repair defects.[5]
Q4: What is the clinical significance of co-administering Talazoparib with P-gp or BCRP inhibitors?
A: Co-administration of Talazoparib with potent P-gp or BCRP inhibitors can significantly increase its plasma concentration and systemic exposure, raising the risk of adverse reactions.[3][7] For instance, co-administration with itraconazole, a potent P-gp inhibitor, increased Talazoparib's total exposure (AUC) by approximately 56% and its maximum plasma concentration (Cmax) by about 40%.[1][3][8] Consequently, clinical guidelines recommend avoiding the concurrent use of potent P-gp inhibitors.[4][9] If co-administration is unavoidable, a dose reduction of Talazoparib is recommended.[1][2][4]
Troubleshooting Guide
Issue 1: I am observing lower-than-expected cytotoxicity of Talazoparib in my cancer cell line.
-
Possible Cause: Your cell line may overexpress P-gp or BCRP, leading to rapid efflux of the drug and reduced intracellular concentration.
-
Troubleshooting Steps:
-
Assess Transporter Expression: Check the baseline mRNA or protein expression levels of ABCB1 (P-gp) and ABCG2 (BCRP) in your cell line using qPCR, Western blot, or flow cytometry.
-
Functional Assay: Perform a co-treatment experiment. Treat the cells with Talazoparib in the presence and absence of a known P-gp/BCRP inhibitor (e.g., verapamil for P-gp, Ko143 for BCRP, or a dual inhibitor like elacridar).
-
Evaluate Outcome: If the cytotoxicity of Talazoparib increases significantly in the presence of the inhibitor, it strongly suggests that transporter-mediated efflux is a contributing factor.
-
Issue 2: My in vivo xenograft model is showing poor response to Talazoparib, despite positive in vitro results.
-
Possible Cause: The tumor microenvironment or physiological barriers in vivo may have higher P-gp/BCRP activity than standard in vitro culture conditions. For example, P-gp is highly expressed at the blood-brain barrier, which can limit drug penetration.[3]
-
Troubleshooting Steps:
-
Tumor Analysis: If feasible, analyze P-gp/BCRP expression in excised tumor tissue from the animal model.
-
Pharmacokinetic Study: Measure the concentration of Talazoparib in plasma versus in the tumor tissue. A low tumor-to-plasma ratio could indicate poor penetration or rapid efflux at the tumor site.
-
Co-administration Study: Consider an in vivo study where Talazoparib is co-administered with a P-gp/BCRP inhibitor that is safe for animal use to see if tumor response can be enhanced.
-
Quantitative Data Summary
The following tables summarize the pharmacokinetic interactions between Talazoparib and P-gp modulators from clinical studies.
Table 1: Effect of P-gp Inhibitors on Talazoparib Pharmacokinetics [1][3][8]
| Co-administered Drug | P-gp/BCRP Role | Change in Talazoparib Cmax | Change in Talazoparib AUC |
| Itraconazole | Potent P-gp Inhibitor | ~40% Increase | ~56% Increase |
| Potent P-gp Inhibitors (pooled analysis) | Potent P-gp Inhibitors | Not specified | ~45% Increase |
| Moderate/Weak P-gp Inhibitors (pooled analysis) | Moderate/Weak P-gp Inhibitors | Not specified | No clinically meaningful effect |
Table 2: Common P-gp and BCRP Inhibitors for In Vitro Research [3][4][7][9]
| Inhibitor | Primary Target(s) | Notes |
| Verapamil | P-gp | Classic P-gp inhibitor. |
| Itraconazole | P-gp | Potent inhibitor used in clinical DDI studies. |
| Elacridar (GF120918) | P-gp and BCRP | Dual inhibitor, potent and widely used. |
| Ko143 | BCRP | Highly specific and potent BCRP inhibitor. |
| Fumitremorgin C | BCRP | Another specific BCRP inhibitor. |
| Amiodarone, Clarithromycin, Carvedilol | P-gp | Clinically relevant P-gp inhibitors.[4][7][9] |
Visualizations and Workflows
Interaction Pathway
Caption: Talazoparib cellular pathway and efflux pump inhibition.
Experimental Workflow: Cellular Uptake Assay
Caption: Workflow for an in vitro Talazoparib cellular uptake experiment.
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake Assay
This protocol is designed to quantify the impact of P-gp/BCRP inhibitors on the intracellular accumulation of Talazoparib.
Materials:
-
Cancer cell line of interest (and a control line with known high P-gp/BCRP expression, e.g., NCI/ADR-RES, if available)
-
This compound
-
P-gp/BCRP inhibitor (e.g., verapamil, elacridar, Ko143)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Multi-well plates (e.g., 24-well)
-
Analytical equipment for quantification (e.g., LC-MS/MS system)
Methodology:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24-48 hours.
-
Pre-incubation with Inhibitor:
-
Aspirate the culture medium.
-
Wash cells once with warm PBS.
-
Add culture medium containing the P-gp/BCRP inhibitor at the desired concentration (e.g., 10 µM verapamil). For control wells, add medium with the vehicle (e.g., DMSO) at the same final concentration.
-
Incubate for 30-60 minutes at 37°C.
-
-
Talazoparib Incubation:
-
To each well, add Talazoparib to a final desired concentration (e.g., 1 µM) directly into the inhibitor/vehicle-containing medium.
-
Incubate for a fixed period (e.g., 60 minutes) at 37°C.
-
-
Stopping the Assay:
-
To terminate uptake, rapidly aspirate the drug-containing medium.
-
Immediately wash the cell monolayer three times with 1 mL of ice-cold PBS per wash to remove all extracellular drug.
-
-
Cell Lysis:
-
After the final wash, add a suitable volume of cell lysis buffer (e.g., 200 µL) to each well.
-
Incubate on ice for 15 minutes, with occasional agitation.
-
Scrape the cells and collect the lysate.
-
-
Quantification:
-
Use a portion of the lysate (e.g., 20 µL) to determine the total protein concentration using a BCA assay.
-
Analyze the remaining lysate using a validated LC-MS/MS method to determine the concentration of Talazoparib.
-
-
Data Analysis:
-
Normalize the amount of Talazoparib (in ng or pmol) to the amount of total protein (in mg) for each well.
-
Calculate the fold-change in Talazoparib accumulation in the inhibitor-treated cells compared to the vehicle-treated control cells.
-
Protocol 2: Cytotoxicity Assay (Chemosensitivity)
This protocol assesses whether inhibiting P-gp/BCRP sensitizes cells to Talazoparib.
Materials:
-
All materials from Protocol 1
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Treatment:
-
Prepare a dose-response curve of Talazoparib (e.g., 0.1 nM to 10 µM).
-
Prepare two sets of these dilutions. One set will be co-administered with a fixed, non-toxic concentration of a P-gp/BCRP inhibitor (e.g., 1 µM elacridar). The other set will be co-administered with the vehicle control.
-
Add the drug combinations to the appropriate wells. Include "inhibitor only" and "vehicle only" controls to assess the baseline toxicity of the inhibitor itself.
-
-
Incubation: Incubate the plate for 72-120 hours, or a duration appropriate for your cell line's doubling time.
-
Viability Assessment:
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only control wells (representing 100% viability).
-
Plot the dose-response curves for Talazoparib alone and Talazoparib + inhibitor.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each condition. A significant decrease in the IC50 value in the presence of the inhibitor indicates successful chemosensitization.
-
References
- 1. Evaluation of the effect of P‐glycoprotein inhibition and induction on talazoparib disposition in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Transporter‑mediated drug‑drug interactions involving poly (ADP‑ribose) polymerase inhibitors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. Talazoparib Does Not Interact with ABCB1 Transporter or Cytochrome P450s, but Modulates Multidrug Resistance Mediated by ABCC1 and ABCG2: An in Vitro and Ex Vivo Study [mdpi.com]
- 6. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reference.medscape.com [reference.medscape.com]
- 8. Evaluation of the effect of P-glycoprotein inhibition and induction on talazoparib disposition in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. urology-textbook.com [urology-textbook.com]
Best practices for long-term storage and handling of Talazoparib Tosylate stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Talazoparib Tosylate stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound. It is freely soluble in DMSO.[1][2] For in vivo studies, complex formulations involving solvents like PEG300, Tween-80, and saline may be required, but for most in vitro applications, DMSO is the standard.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C. For short-term storage, -20°C is acceptable. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.[3][4]
Q3: How long can I store this compound stock solutions?
A3: When stored at -80°C, stock solutions are generally stable for at least 6 months to a year.[3] At -20°C, the stability is typically cited for up to one month.[3][4] It is crucial to keep the solutions sealed and protected from moisture.
Q4: Is this compound sensitive to light or humidity?
Q5: What personal protective equipment (PPE) should I use when handling this compound?
A5: this compound is a potent cytotoxic agent. When handling the solid powder or concentrated stock solutions, appropriate PPE, including gloves, a lab coat, and eye protection, should be worn. If there is a risk of generating dust or aerosols, a fume hood should be used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | The concentration of the stock solution may be too high, or the compound may have come out of solution during freezing. | Gently warm the vial in a water bath (not exceeding 37°C) and vortex or sonicate until the precipitate redissolves completely. Ensure the solution is clear before making further dilutions. |
| Precipitation when diluting into aqueous media (e.g., cell culture medium) | This compound has low aqueous solubility. The final concentration of DMSO in the aqueous medium may be too low to maintain solubility. | Ensure the final DMSO concentration in your working solution is sufficient to keep the compound dissolved (typically ≤0.5%). When preparing working solutions, add the stock solution to the aqueous medium with vigorous vortexing to ensure rapid and even dispersion. |
| Inconsistent experimental results | This could be due to degradation of the stock solution from repeated freeze-thaw cycles, improper storage, or inaccurate pipetting of the viscous DMSO stock. | Always aliquot stock solutions into single-use volumes. Ensure the stock solution is completely thawed and mixed well before use. Use positive displacement pipettes or reverse pipetting techniques for accurate measurement of viscous DMSO solutions. |
| Loss of compound activity | The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution from the solid compound. If possible, perform a quality control check, such as HPLC, to assess the purity and concentration of the stock solution. |
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions |
| Solubility | ≥ 108 mg/mL | DMSO |
| 17 to 38 µg/mL | Aqueous solutions (physiological pH range at 37°C)[1] | |
| Long-Term Storage | -80°C for up to 1 year | DMSO solution[5] |
| Short-Term Storage | -20°C for up to 1 month | DMSO solution[3][4] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture on the solid compound.
-
Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.526 mg of this compound (Molecular Weight: 552.56 g/mol ).
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the weighed compound. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, sonicate the vial for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots at -80°C for long-term storage. For immediate or short-term use, an aliquot can be stored at -20°C.
Visualizations
Signaling Pathway
References
Technical Support Center: Addressing Tumor Heterogeneity in Response to Talazoparib Tosylate in PDX Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Talazoparib Tosylate in Patient-Derived Xenograft (PDX) models.
Frequently Asked Questions (FAQs)
Q1: What are PDX models and why are they considered valuable for studying Talazoparib response?
Patient-Derived Xenograft (PDX) models are created by implanting tumor tissue from a human patient into an immunodeficient mouse. These models are highly valued in preclinical cancer research for several reasons:
-
They preserve the histological and genomic characteristics of the original patient's tumor.[1][2]
-
They can reflect the molecular and phenotypic heterogeneity of the patient's cancer, which is crucial for studying targeted therapies like Talazoparib.[3][4]
-
PDX models have shown predictive power in novel drug efficacy studies and can help identify biomarkers of response.[5]
-
They allow for the study of therapeutic responses in a manner that more closely mirrors the clinical scenario compared to traditional cell line-derived xenografts.[1]
Q2: How does tumor heterogeneity impact the response to Talazoparib in PDX models?
Tumor heterogeneity, both within a single tumor (intra-tumor) and between different tumors (inter-tumor), can lead to varied responses to Talazoparib. This is because different subclones within a tumor may possess distinct molecular features that confer sensitivity or resistance.[2][4] PDX models can capture this heterogeneity, allowing researchers to investigate how different clonal populations evolve under the selective pressure of Talazoparib treatment.[4] This can lead to observations of mixed responses, where some parts of a tumor regress while others continue to grow, ultimately contributing to treatment failure and acquired resistance.
Q3: What are the established and potential biomarkers for sensitivity or resistance to Talazoparib in PDX models?
Several biomarkers have been identified that can influence the response to Talazoparib and other PARP inhibitors in PDX models. These include:
-
Sensitivity:
-
Mutations in Homologous Recombination (HR) pathway genes, such as BRCA1/2, are primary indicators of sensitivity.[3][6]
-
High expression of SLFN11 has been shown to be a strong predictor of sensitivity to PARP inhibitors in various cancer types, including small cell lung cancer PDX models.[7]
-
Somatic alterations in other HR pathway genes, like ATM deletions, have also been associated with Talazoparib sensitivity in PDX models of triple-negative breast cancer.[3]
-
High expression of KRAS has been suggested as a potential indicator of PARPi sensitivity in ovarian cancer PDX models.[8]
-
-
Resistance:
-
Restoration of the HR machinery, for instance through the demethylation of the BRCA1 promoter, can lead to resistance.[6]
-
An enrichment of pathways related to oxidative phosphorylation and glycolysis has been observed in PARP inhibitor-resistant cells.[9]
-
The Epithelial-to-Mesenchymal Transition (EMT) signature is correlated with both intrinsic and acquired resistance to Talazoparib.[10]
-
Increased expression of drug efflux transporter genes, such as Abcb1a and Abcb1b, can enhance the removal of PARP inhibitors from cancer cells, thereby conferring resistance.[11]
-
Enrichment of AKT1 has been linked to PARP inhibitor resistance.[8]
-
Q4: What are the primary mechanisms of acquired resistance to Talazoparib observed in PDX models?
Acquired resistance to Talazoparib in PDX models can arise through several mechanisms:
-
Genomic Alterations: Reversion mutations in BRCA1/2 that restore their function are a common mechanism of resistance.[6]
-
Epigenetic Modifications: Changes in DNA methylation, such as the demethylation of the BRCA1 promoter, can reactivate HR repair and lead to resistance.[6]
-
Replication Fork Stabilization: Protection of the DNA replication fork is an emerging driver of PARP inhibitor resistance. Overexpression of factors like FANCD2 can contribute to fork stability.[6]
-
Upregulation of Drug Efflux Pumps: Increased expression of proteins like P-glycoprotein (MDR1), encoded by ABCB1 genes, can actively pump Talazoparib out of the tumor cells.[11]
-
Phenotypic Plasticity: A shift towards a mesenchymal phenotype (EMT) has been associated with acquired resistance to Talazoparib.[10]
Troubleshooting Guides
Problem 1: High variability in tumor response to Talazoparib within the same PDX model cohort.
| Potential Cause | Troubleshooting Steps |
| Inherent Intra-Tumor Heterogeneity | 1. Multi-region Sampling: When establishing PDX models, consider implanting tissue from different regions of the patient's tumor to better capture its heterogeneity.[2] 2. Single-Cell Sequencing: Perform single-cell RNA and DNA sequencing on baseline and post-treatment tumors to identify different clonal populations and their respective responses. 3. Increase Sample Size: Use a larger cohort of mice per PDX model to ensure that the observed average response is statistically significant and representative. |
| Inconsistent Drug Administration/Metabolism | 1. Verify Dosing: Double-check the formulation, concentration, and administration route of this compound. Ensure consistent dosing schedules.[12][13] 2. Pharmacokinetic Analysis: If variability persists, consider performing pharmacokinetic studies to assess drug exposure in the mice. |
| Evolution of PDX Model Over Passages | 1. Low Passage Number: Use PDX models at the lowest possible passage number for in vivo studies to minimize genomic drift from the original patient tumor.[2] 2. Periodic Re-characterization: Regularly characterize the PDX models at different passages (e.g., through immunohistochemistry or targeted sequencing) to monitor for any significant changes. |
Problem 2: PDX model demonstrates unexpected resistance to Talazoparib.
| Potential Cause | Troubleshooting Steps |
| Pre-existing Resistance Mechanisms | 1. Comprehensive Molecular Profiling: Before initiating treatment studies, perform whole-exome sequencing (WES) and RNA sequencing on the PDX model to screen for known and novel resistance markers (e.g., HR gene reversions, EMT signature, drug efflux pump expression).[10][14] 2. Functional Assays: Conduct in vitro assays on cells derived from the PDX model to confirm resistance and explore potential combination therapies. |
| Incorrect Assumption of HR Deficiency | 1. Functional HRD Assays: Do not rely solely on the presence of a BRCA mutation. Perform functional assays to assess homologous recombination deficiency (HRD), such as RAD51 foci formation assays. 2. HRD Genomic Signature: Analyze the tumor's genomic data for mutational signatures associated with HR deficiency.[4] |
| Tumor Microenvironment Factors | 1. Hypoxia Analysis: Evaluate the PDX tumors for hypoxia, as this can contribute to drug resistance.[14] Consider using hypoxia markers like HIF-1α in your analysis. |
Quantitative Data Summary
Table 1: Biomarkers Associated with Talazoparib/PARP Inhibitor Response in PDX and Other Preclinical Models
| Biomarker | Association with Response | Cancer Type(s) | Reference |
| BRCA1/2 mutations | Sensitivity | Breast, Ovarian, Pancreatic, Prostate | [3][6] |
| High SLFN11 expression | Sensitivity | Small Cell Lung Cancer | [7] |
| ATM deletion | Sensitivity | Triple-Negative Breast Cancer | [3] |
| High KRAS expression | Sensitivity | Ovarian Cancer | [8] |
| BRCA1 promoter demethylation | Resistance | Breast Cancer | [6] |
| Epithelial-to-Mesenchymal Transition (EMT) signature | Resistance | Multiple | [10] |
| Increased drug efflux pump (e.g., P-gp) expression | Resistance | Multiple | [11] |
| High AKT1 expression | Resistance | Ovarian Cancer | [8] |
| Hypoxia signature | Resistance | Breast Cancer | [14] |
| Stem cell signature | Resistance | Breast Cancer | [14] |
Experimental Protocols
Methodology 1: Establishment and Propagation of PDX Models
-
Tissue Acquisition: Obtain fresh, sterile tumor tissue from a patient's surgical resection or biopsy under appropriate ethical guidelines.
-
Tissue Processing: Wash the tissue with a sterile saline solution containing antibiotics. Mince the tissue into small fragments (1-3 mm³).
-
Implantation: Anesthetize an immunodeficient mouse (e.g., NSG or NOD/SCID). Implant the tumor fragments subcutaneously into the flank of the mouse, often with a basement membrane matrix like Matrigel to support initial growth.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth by measuring the tumor volume with calipers.
-
Passaging: When a tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse and harvest the tumor. Process the tumor as in step 2 and implant fragments into a new cohort of mice for expansion.
Methodology 2: In Vivo Efficacy Study with Talazoparib
-
Cohort Formation: Once PDX tumors in a cohort of mice reach a specific volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Data Collection:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor mouse body weight and overall health as indicators of toxicity.
-
-
Endpoint Analysis: Continue the study until tumors in the control group reach a predetermined endpoint size or for a defined duration. At the end of the study, harvest tumors for downstream analyses such as immunohistochemistry, western blotting, or sequencing to investigate mechanisms of response and resistance.
Visualizations
Caption: Workflow for PDX model generation, characterization, and Talazoparib efficacy testing.
Caption: PARP inhibition by Talazoparib and key mechanisms of therapeutic resistance.
Caption: Decision tree for troubleshooting variable Talazoparib response in PDX models.
References
- 1. Defining the challenges and opportunities for using patient-derived models in prostate cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capturing heterogeneity in PDX models: representation matters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Population of Heterogeneous Breast Cancer Patient Derived Xenografts Demonstrate Broad Activity of PARP Inhibitor in BRCA1/2 Wild Type Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. PDX Xenograft Models: Lung, Pactreatic, Prostate, Colorectal, and Breast Cancer - Altogen Labs [altogenlabs.com]
- 6. The clinical challenges, trials, and errors of combatting PARPi resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PARP1-SNAI2 transcription axis drives resistance to PARP inhibitor, Talazoparib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Identification of biomarkers of response to preoperative talazoparib monotherapy in treatment naïve gBRCA+ breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Dose-Finding Studies for Talazoparib Tosylate in Combination with Novel Targeted Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Talazoparib Tosylate in combination with novel targeted agents. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining Talazoparib with other targeted agents?
Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a critical role in DNA single-strand break repair. By inhibiting PARP, Talazoparib leads to an accumulation of unrepaired single-strand breaks, which can then generate more toxic double-strand breaks. In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, this accumulation of DNA damage leads to cell death through a concept known as synthetic lethality.[1][2][3]
Combining Talazoparib with other novel targeted agents aims to enhance its anti-tumor activity by:
-
Inducing "BRCAness": Some agents can create a cellular state that mimics BRCA deficiency, thereby sensitizing tumors to PARP inhibition.
-
Targeting parallel DNA damage response (DDR) pathways: Inhibiting other key DDR proteins, such as ATR and WEE1, can prevent cancer cells from compensating for PARP inhibition, leading to increased DNA damage and apoptosis.[4][5]
-
Exploiting other cellular vulnerabilities: Combining with agents that target different oncogenic pathways can create a multi-pronged attack on cancer cells.
Q2: What are some of the novel targeted agents that have been investigated in combination with Talazoparib?
Several novel targeted agents have been and are currently being investigated in combination with Talazoparib. These include:
-
HDAC Inhibitors (e.g., Belinostat): The combination of Talazoparib and Belinostat is being explored based on the hypothesis that HDAC inhibitors can synergize with PARP inhibitors.[1][6][7][8]
-
DNA Alkylating Agents (e.g., Temozolomide): Temozolomide creates DNA lesions that are substrates for PARP, thus enhancing the PARP trapping effect of Talazoparib.[9][10][11][12][13][14]
-
Topoisomerase I Inhibitors (e.g., Irinotecan): Similar to alkylating agents, these drugs induce DNA damage that can be potentiated by PARP inhibition.[11][12][15]
-
Androgen Receptor Pathway Inhibitors (ARPIs) (e.g., Enzalutamide): This combination has shown significant clinical benefit in metastatic castration-resistant prostate cancer (mCRPC).[16][17][18][19][20][21]
-
ATR Inhibitors (e.g., Adavosertib): ATR is a key kinase in the DNA damage response. Its inhibition can prevent the repair of DNA damage induced by PARP inhibitors.[4][5][22]
-
WEE1 Inhibitors: WEE1 is a cell cycle checkpoint kinase, and its inhibition can force cells with DNA damage to enter mitosis, leading to cell death.[23][24]
Dose-Finding Study Data Summary
The following tables summarize quantitative data from selected dose-finding studies of Talazoparib in combination with novel targeted agents.
Table 1: Talazoparib in Combination with Belinostat
| Parameter | Value | Reference |
| Study Phase | I | [6][7][8] |
| Tumor Types | Advanced breast, ovarian, prostate, and pancreatic cancers | [7][8] |
| Talazoparib Dose | 0.75 mg - 1 mg daily | [7][8] |
| Belinostat Dose | 500 - 1000 mg/m² IV on days 1-5 of a 21-day cycle | [6][7][8] |
| Dose-Limiting Toxicities (DLTs) | Decreased white blood cell count, fatigue, anemia, failure to thrive | [7][8] |
| Common Adverse Events | Nausea (32%), fatigue (32%), thromboembolic events (24%), vomiting (25%), anemia (16%) | [7][8] |
Table 2: Talazoparib in Combination with Temozolomide
| Parameter | Value | Reference |
| Study Phase | I/II | [9][11][12][15] |
| Tumor Types | Refractory/recurrent solid tumors in children and adolescents, including Ewing sarcoma | [9] |
| Talazoparib Dose | 600 mcg/m² BID on day 1, then 600 mcg/m² QD on days 2-6 (max 1000 mcg daily) | [9] |
| Temozolomide Dose | 30 mg/m²/day on days 2-6 | [9] |
| Maximum Tolerated Dose (MTD) in adults | Talazoparib 1 mg daily + Temozolomide 37.5 mg/m² on days 1-5 of a 28-day cycle | [11][12][15] |
| Dose-Limiting Toxicities (DLTs) | Reversible neutropenia and thrombocytopenia | [9] |
| Common Adverse Events (Adults) | Anemia, neutropenia, thrombocytopenia, nausea | [12] |
Table 3: Talazoparib in Combination with Enzalutamide (TALAPRO-2)
| Parameter | Value | Reference |
| Study Phase | III | [17][18][20] |
| Tumor Type | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | [17][18][20] |
| Talazoparib Dose | 0.5 mg daily | [19] |
| Enzalutamide Dose | 160 mg daily | [19] |
| Primary Endpoint | Radiographic Progression-Free Survival (rPFS) | [18][20] |
| Key Efficacy Finding | 37% reduction in risk of disease progression or death in all-comers | [18] |
| Common Grade 3-4 Adverse Events | Anemia, neutropenia, fatigue | [19] |
Experimental Protocols
1. Cell Viability Assay (WST-1 Assay)
-
Principle: This colorimetric assay measures the metabolic activity of viable cells. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface. The amount of formazan dye formed correlates directly to the number of metabolically active cells in the culture.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 2,500-10,000 cells/well, depending on the cell line.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of Talazoparib, the novel targeted agent, or the combination in DMSO stock solutions. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.1%).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance of the samples at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[23]
-
2. Assessment of DNA Damage (γH2AX and 53BP1 Foci Formation)
-
Principle: The phosphorylation of histone H2AX on serine 139 (γH2AX) and the recruitment of the p53-binding protein 1 (53BP1) are early cellular responses to DNA double-strand breaks. Immunofluorescence staining for these markers allows for the visualization and quantification of DNA damage.
-
Protocol:
-
Seed cells on coverslips in a multi-well plate.
-
Treat cells with the drug combination for the desired time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against γH2AX and/or 53BP1.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies.
-
Wash with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize and quantify the number of foci per nucleus using a fluorescence microscope and image analysis software.[10]
-
3. PARP Trapping Assay (Fluorescence Polarization-based)
-
Principle: This assay measures the ability of a PARP inhibitor to "trap" the PARP enzyme onto a DNA probe. The assay uses a fluorescently labeled DNA probe. When PARP binds to the probe in the presence of a trapping inhibitor, the complex has a higher molecular weight, resulting in a higher fluorescence polarization (FP) signal.
-
Protocol:
-
Use a commercially available PARP trapping assay kit (e.g., BPS Bioscience, #80584).
-
Prepare a master mixture containing the assay buffer, PARP enzyme, and the fluorescently labeled DNA probe.
-
Add the test compounds (Talazoparib and/or other agents) at various concentrations to the wells of a microplate.
-
Add the master mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Read the fluorescence polarization using a microplate reader equipped with appropriate filters.
-
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High background in cell viability assays | - Contamination of cell culture- High cell density- Reagent issues | - Check for microbial contamination.- Optimize cell seeding density.- Ensure proper storage and handling of assay reagents. |
| Inconsistent results in DNA damage assays | - Inconsistent cell seeding- Variation in antibody staining- Photobleaching | - Ensure uniform cell density across coverslips.- Optimize antibody concentrations and incubation times.- Minimize exposure of fluorescently labeled samples to light. |
| Low signal in PARP trapping assay | - Inactive enzyme- Incorrect buffer conditions- Low inhibitor concentration | - Use a fresh batch of PARP enzyme.- Verify the composition and pH of the assay buffer.- Test a wider range of inhibitor concentrations. |
| Unexpected cytotoxicity with single agents | - Cell line sensitivity- Off-target effects | - Confirm the IC50 of each agent in your specific cell line.- Review the literature for known off-target effects of the drugs. |
| Antagonistic effect of the drug combination | - Drug-drug interaction- Activation of a resistance pathway | - Investigate potential pharmacokinetic or pharmacodynamic interactions.- Perform pathway analysis (e.g., Western blotting for key signaling proteins) to identify potential resistance mechanisms. |
Signaling Pathways and Experimental Workflows
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MUS81 Inhibition Enhances the Anticancer Efficacy of Talazoparib by Impairing ATR/CHK1 Signaling Pathway in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR Inhibitor Synergizes PARP Inhibitor Cytotoxicity in Homologous Recombination Repair Deficiency TK6 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Phase 1/2 trial of talazoparib in combination with temozolomide in children and adolescents with refractory/recurrent solid tumors including Ewing sarcoma: a Children’s Oncology Group Phase 1 Consortium study (ADVL1411) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Antitumor Activity of Talazoparib and Temozolomide in Malignant Rhabdoid Tumors [mdpi.com]
- 11. Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Synergistic Antitumor Activity of Talazoparib and Temozolomide in Malignant Rhabdoid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Enzalutamide–Talazoparib Combo for Advanced Prostate Cancer - NCI [cancer.gov]
- 17. targetedonc.com [targetedonc.com]
- 18. Enzalutamide and talazoparib combination cuts risk of prostate cancer progression or death - BJMO [bjmo.be]
- 19. dovepress.com [dovepress.com]
- 20. Phase 3 Study of Talazoparib Plus Enzalutamide Versus Placebo Plus Enzalutamide as First‐Line Treatment in Patients With Metastatic Castration‐Resistant Prostate Cancer: TALAPRO‐2 Japanese Subgroup Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. physiciansweekly.com [physiciansweekly.com]
- 22. targetedonc.com [targetedonc.com]
- 23. Combination of PARP and WEE1 inhibitors in vitro: Potential for use in the treatment of SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sciencedaily.com [sciencedaily.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
Talazoparib Tosylate vs. Olaparib: A Comparative Analysis of PARP Trapping Potency
In the landscape of cancer therapeutics, particularly for tumors harboring DNA damage response (DDR) deficiencies, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs. Among these, talazoparib tosylate and olaparib are prominent, yet they exhibit significant differences in their mechanism of action, specifically in their ability to "trap" the PARP enzyme on DNA. This guide provides a detailed comparison of the PARP trapping potency of these two inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Quantitative Comparison of PARP Trapping Potency
The following table summarizes the relative PARP trapping potency of talazoparib and olaparib based on available preclinical data. It is important to note that direct head-to-head clinical studies solely focused on quantifying PARP trapping are limited, and these values are derived from various in vitro assays.
| Parameter | This compound | Olaparib | Fold Difference | Reference |
| Relative PARP Trapping Potency | High | Moderate | 100- to 1,000-fold higher for Talazoparib | [1][5] |
| PARP1 Trapping Efficiency | The most potent among clinical PARP inhibitors | Less potent than talazoparib and niraparib | ~100-fold more potent than olaparib | [4][6] |
| Cytotoxicity in BRCA-deficient cells | Markedly more cytotoxic | Cytotoxic | Talazoparib shows greater cytotoxicity | [2] |
Mechanism of Action: PARP Trapping
Figure 1: Signaling pathway of PARP trapping by inhibitors.
Experimental Protocols for Assessing PARP Trapping
The potency of PARP trapping is commonly evaluated using several in vitro and cellular assays. The two primary methods are the fluorescence polarization (FP)-based assay and the chromatin immunoprecipitation (ChIP) assay.
Fluorescence Polarization (FP)-Based PARP Trapping Assay
This assay measures the ability of an inhibitor to prevent the dissociation of PARP from a fluorescently labeled DNA probe.
Principle: A fluorescently labeled DNA oligonucleotide binds to PARP1, resulting in a high fluorescence polarization signal due to the slower tumbling of the large protein-DNA complex. Upon addition of NAD+, PARP1 auto-PARylates and dissociates from the DNA, leading to a decrease in the FP signal. PARP trapping inhibitors prevent this dissociation, thus maintaining a high FP signal.
Experimental Workflow:
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. [PDF] Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP1 genomics: chromatin immunoprecipitation approach using anti-PARP1 antibody (ChIP and ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Decoding Talazoparib Tosylate's Efficacy: A Guide to Predictive Biomarkers in Cancer Cell Lines
For researchers, scientists, and drug development professionals, understanding the molecular drivers of sensitivity to targeted therapies is paramount. This guide provides a comparative analysis of predictive biomarkers for Talazoparib Tosylate, a potent PARP inhibitor, offering insights into its efficacy across various cancer cell lines. We present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways to aid in the strategic development and application of this therapeutic agent.
Unveiling Sensitivity: A Comparative Look at Predictive Biomarkers
The efficacy of Talazoparib is intrinsically linked to the genetic and molecular landscape of cancer cells. Several biomarkers have been identified that can predict the sensitivity of cancer cell lines to this PARP inhibitor. These markers primarily revolve around deficiencies in the homologous recombination (HR) pathway of DNA repair, a key mechanism for fixing double-strand breaks.
Established Biomarkers:
-
BRCA1 and BRCA2 Mutations: Germline and somatic mutations in the BRCA1 and BRCA2 genes are the most well-established predictive biomarkers for sensitivity to PARP inhibitors, including Talazoparib.[1][2][3] These genes are critical components of the HR pathway, and their inactivation leads to a synthetic lethal interaction with PARP inhibition.
-
Homologous Recombination Deficiency (HRD): Beyond BRCA1/2 mutations, a broader measure of HR pathway dysfunction, known as HRD, can also predict Talazoparib sensitivity. HRD can be assessed through genomic scarring assays that measure loss of heterozygosity (LOH), telomeric allelic imbalance, and large-scale state transitions.[4]
Emerging and Investigational Biomarkers:
-
PALB2 Mutations: Mutations in the PALB2 gene, which functions in conjunction with BRCA2, have been shown to confer sensitivity to PARP inhibitors.
-
SLFN11 Expression: High expression of the Schlafen family member 11 (SLFN11) protein has been correlated with increased sensitivity to Talazoparib and other DNA-damaging agents.
-
Loss of Heterozygosity (LOH): While a component of HRD scores, high levels of LOH on their own are being investigated as a potential predictive biomarker.[3]
-
Other HR Pathway Gene Alterations: Mutations and alterations in other genes involved in the HR pathway, such as ATM, CHEK2, and RAD51, are areas of active research for their potential to predict PARP inhibitor response.
Quantitative Comparison of Talazoparib and Other PARP Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Talazoparib in comparison to other PARP inhibitors across a panel of cancer cell lines with varying biomarker status. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (µM) of PARP Inhibitors in Ovarian Cancer Cell Lines [1]
| Cell Line | BRCA1 Status | BRCA2 Status | Talazoparib IC50 | Olaparib IC50 | Rucaparib IC50 | Niraparib IC50 | Veliparib IC50 |
| PEO1 | Mutant | Wild-Type | 0.0557 | >10 | >10 | 0.13 | 47.59 |
| PEO4 | Wild-Type | Wild-Type | 0.0729 | >10 | >10 | 0.25 | 28.13 |
| UWB1.289 | Mutant | Wild-Type | - | 0.12 | 0.08 | 0.02 | 1.9 |
| UWB1.289 + BRCA1 | Wild-Type | Wild-Type | - | 7.8 | 6.5 | 3.2 | >10 |
Table 2: IC50 Values (µM) of Talazoparib in Breast Cancer Cell Lines [2]
| Cell Line | BRCA1 Status | Subtype | Talazoparib IC50 |
| MDA-MB-436 | Mutant | TNBC | ~0.13 |
| HCC1937 | Mutant | TNBC | 10 |
| MDA-MB-231 | Wild-Type | TNBC | ~0.48 |
| MDA-MB-468 | Wild-Type | TNBC | ~0.8 |
| SKBR3 | Wild-Type | HER2+ | High Sensitivity |
| JIMT1 | Wild-Type | HER2+ | 0.002 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biomarkers and drug sensitivity. Below are protocols for key experiments cited in this guide.
Cell Viability Assay (Sulforhodamine B - SRB)
This assay measures cell density by quantifying the total protein content of cultured cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and other PARP inhibitors
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid solution
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of Talazoparib or other PARP inhibitors for the desired duration (e.g., 72 hours). Include untreated and vehicle-only controls.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on absorbent paper and allow them to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[5][6][7]
PARP Trapping Assay
This assay quantifies the ability of a PARP inhibitor to trap PARP enzymes onto DNA, a key mechanism of their cytotoxic action.
Materials:
-
Nuclear extracts from cancer cell lines
-
PARP Trapping Assay Kit (commercially available kits often include required buffers, labeled DNA, and NAD+)
-
This compound and other PARP inhibitors
-
Microplate reader capable of measuring fluorescence polarization or other detection methods depending on the kit.
Procedure (based on a typical fluorescence polarization assay):
-
Reaction Setup: In a microplate, combine the nuclear extract, fluorescently labeled DNA substrate, and varying concentrations of the PARP inhibitor.
-
Incubation: Incubate the mixture to allow the PARP enzymes in the extract to bind to the DNA.
-
Initiate PARylation: Add NAD+ to the wells to initiate the poly(ADP-ribosyl)ation reaction. In the absence of an effective trapping inhibitor, PARP will auto-PARylate and dissociate from the DNA.
-
Fluorescence Polarization Reading: Measure the fluorescence polarization of the wells. A high polarization signal indicates that the fluorescently labeled DNA is part of a large complex (i.e., PARP is trapped on the DNA), while a low signal indicates that the DNA is freely tumbling in solution.
-
Data Analysis: Plot the fluorescence polarization values against the inhibitor concentration to determine the trapping efficiency.[8][9][10]
γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks
This assay visualizes and quantifies DNA double-strand breaks (DSBs) by detecting the phosphorylated form of histone H2AX (γH2AX), which accumulates at sites of DNA damage.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with Talazoparib for the desired time to induce DNA damage.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantification: Count the number of γH2AX foci per nucleus. An increase in the number of foci indicates a higher level of DNA DSBs.[11][12][13][14][15]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the processes underlying Talazoparib's action, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
References
- 1. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Beyond HRD Status: Unraveling Genetic Variants Impacting PARP Inhibitor Sensitivity in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. SRB assay for measuring target cell killing [protocols.io]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. youtube.com [youtube.com]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection and quantification of γ-H2AX using a dissociation enhanced lanthanide fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Validating Talazoparib Tosylate Target Engagement in Tumor Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of current methodologies for validating the target engagement of Talazoparib Tosylate, a potent PARP1/2 inhibitor, in tumor tissues. We present objective comparisons of assay performance, supported by experimental data, and offer detailed protocols for key techniques.
Introduction to Talazoparib and Target Engagement Validation
Talazoparib (Talzenna®) is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical components of the DNA damage response (DDR) pathway.[1][2] Its primary mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes.[1][2] This trapping prevents the repair of single-strand DNA breaks, leading to the formation of cytotoxic double-strand breaks (DSBs) during replication, a mechanism particularly effective in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1]
Validating that Talazoparib is effectively engaging its target (PARP1/2) in tumor tissue is crucial for clinical development. It provides evidence of the drug's pharmacodynamic (PD) activity, helps to establish optimal dosing, and can be correlated with clinical response. The primary methods for assessing Talazoparib's target engagement in tumor tissues revolve around two key biological events: the inhibition of PARP enzymatic activity and the downstream consequence of this inhibition, which is an increase in DNA damage.
Core Methodologies for Target Engagement Validation
The most established methods for validating Talazoparib's target engagement in tumor biopsies are:
-
Measurement of Poly(ADP-ribose) (PAR) levels: This is a direct measure of PARP enzymatic activity. Inhibition of PARP by Talazoparib leads to a decrease in PAR levels in the tumor.[3][4]
-
Detection of γH2AX: The formation of DSBs, a downstream effect of PARP inhibition, triggers the phosphorylation of the histone variant H2AX to form γH2AX.[3][4] An increase in γH2AX foci serves as a sensitive biomarker for DNA damage.[3][5][6]
-
PARP1 Expression Levels: While not a direct measure of target engagement, determining the expression level of PARP1 in tumor tissue via immunohistochemistry (IHC) can provide context for the observed pharmacodynamic effects.[7][8][9]
-
PARP-DNA Complex Trapping Assays: These assays directly measure the unique mechanism of action of Talazoparib. While more complex to implement in tissue samples, they provide the most direct evidence of target engagement.[10][11][12]
Data Presentation: Comparison of Validation Methods
The following tables summarize the quantitative aspects of the primary methods used to validate Talazoparib target engagement in tumor tissues.
Table 1: Comparison of PAR and γH2AX as Pharmacodynamic Biomarkers
| Feature | Measurement of PAR levels | Detection of γH2AX |
| Principle | Measures the product of PARP enzymatic activity. A decrease in PAR indicates PARP inhibition.[3][4] | Measures a downstream marker of DNA double-strand breaks. An increase in γH2AX indicates DNA damage.[3][4] |
| Assay Types | ELISA, Immunohistochemistry (IHC), Immunofluorescence (IF).[3][13] | Immunohistochemistry (IHC), Immunofluorescence (IF).[5][6] |
| Typical Change | Significant reduction in PAR levels post-treatment.[4] | Significant increase in the number and intensity of nuclear foci post-treatment.[13] |
| Sensitivity | High. Can detect PARP inhibition shortly after drug administration.[14] | Very high. A sensitive indicator of DNA double-strand breaks.[4] |
| Specificity | Highly specific for PARP activity.[3] | Not exclusively specific to PARP inhibition; other DNA damaging agents can also induce γH2AX.[4] |
| Timing | Early and direct marker of target engagement.[14] | A downstream marker that appears after the accumulation of single-strand breaks and their conversion to double-strand breaks.[4] |
| Surrogate Tissues | Peripheral blood mononuclear cells (PBMCs) can be used.[3][14] | Hair follicles have been investigated as a potential surrogate tissue.[5] |
Table 2: Performance Characteristics of Immuno-based Assays in Tumor Tissue
| Assay | Target | Typical Metric | Advantages | Disadvantages |
| PAR IHC/IF | Poly(ADP-ribose) | H-score, percentage of positive cells, fluorescence intensity. | Provides spatial information within the tumor microenvironment. Can be performed on FFPE tissue.[13] | Semi-quantitative. Can be subject to variability in staining and interpretation. |
| γH2AX IHC/IF | Phospho-Histone H2A.X (Ser139) | Number of foci per nucleus, percentage of positive nuclei. | Highly sensitive. Can be automated for quantification. Provides single-cell resolution.[15] | Foci counting can be complex and may require specialized software. Background staining can be an issue. |
| PARP1 IHC | PARP1 Protein | H-score, percentage of positive cells. | Assesses the presence of the drug target. Can be correlated with response.[7] | Does not directly measure target engagement or inhibition. |
Experimental Protocols
Immunohistochemistry (IHC) for PAR in Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Tissue
This protocol is adapted from methodologies described for detecting PAR levels in tissue sections.[13]
1. Deparaffinization and Rehydration: a. Bake slides at 60°C for 1 hour. b. Deparaffinize sections in xylene (2 x 5 minutes). c. Rehydrate through graded alcohols: 100% ethanol (2 x 3 minutes), 95% ethanol (1 x 3 minutes), 70% ethanol (1 x 3 minutes). d. Rinse in distilled water.
2. Antigen Retrieval: a. Immerse slides in a citrate-based antigen retrieval solution (pH 6.0). b. Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes. c. Allow slides to cool to room temperature.
3. Staining: a. Wash slides in Tris-buffered saline (TBS). b. Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. c. Wash with TBS. d. Block non-specific binding with a protein block solution for 20 minutes. e. Incubate with a primary antibody against PAR (e.g., mouse monoclonal) overnight at 4°C. f. Wash with TBS. g. Incubate with a secondary antibody (e.g., HRP-conjugated anti-mouse) for 1 hour at room temperature. h. Wash with TBS. i. Develop with a DAB chromogen solution until the desired stain intensity is reached. j. Counterstain with hematoxylin.
4. Dehydration and Mounting: a. Dehydrate through graded alcohols. b. Clear in xylene. c. Mount with a permanent mounting medium.
5. Analysis: a. Score the percentage of PAR-positive tumor cells and the staining intensity (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong). b. An H-score can be calculated: H-score = Σ (intensity × percentage of cells at that intensity).
Immunofluorescence (IF) for γH2AX in FFPE Tumor Tissue
This protocol is based on established methods for γH2AX immunofluorescence.[5][6][15]
1. Deparaffinization, Rehydration, and Antigen Retrieval: a. Follow steps 1 and 2 from the PAR IHC protocol.
2. Permeabilization and Blocking: a. Wash slides in PBS. b. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes. c. Wash with PBS. d. Block with 5% normal goat serum in PBS for 1 hour.
3. Antibody Incubation: a. Incubate with a primary antibody against γH2AX (e.g., rabbit polyclonal) overnight at 4°C. b. Wash with PBS. c. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit) for 1 hour at room temperature, protected from light. d. Wash with PBS.
4. Mounting and Imaging: a. Mount with a mounting medium containing DAPI for nuclear counterstaining. b. Image using a fluorescence or confocal microscope.
5. Analysis: a. Quantify the number of γH2AX foci per nucleus in tumor cells using image analysis software (e.g., ImageJ/Fiji). b. Alternatively, measure the integrated fluorescence intensity of γH2AX staining per nucleus.
Mandatory Visualization
// Signaling Pathway DNA_SSB -> PARP1_2 [label=" recruits"]; PARP1_2 -> PAR [label=" synthesizes"]; PAR -> Repair_Proteins [label=" recruits"]; Repair_Proteins -> Repair_SSB [label=" mediates"]; Repair_SSB -> DNA_SSB [style=dashed, arrowhead=none, label=" resolves"];
// Talazoparib Intervention Talazoparib -> PARP1_2 [label=" inhibits & traps"]; PARP1_2 -> Trapped_Complex [style=dashed, arrowhead=none]; Talazoparib -> Trapped_Complex;
// Downstream Effects Trapped_Complex -> Replication_Fork [label=" leads to"]; Replication_Fork -> DNA_DSB; DNA_DSB -> gH2AX [label=" induces"]; DNA_DSB -> HRR_Deficiency [label=" synthetic lethality in"]; HRR_Deficiency -> Apoptosis; } Caption: Talazoparib's mechanism of action and downstream signaling.
// Workflow Patient -> Biopsy_Pre; Biopsy_Pre -> FFPE; Patient -> Treatment; Treatment -> Biopsy_Post; Biopsy_Post -> FFPE; FFPE -> Sectioning; Sectioning -> Staining; Staining -> Imaging; Imaging -> Quantification; Quantification -> Comparison; Comparison -> Target_Engagement; Target_Engagement -> Correlation; } Caption: Workflow for validating target engagement in tumor biopsies.
Conclusion
Validating the target engagement of this compound in tumor tissues is essential for its clinical development. The measurement of PAR levels and the detection of γH2AX are robust and widely used methods that provide direct and downstream evidence of PARP inhibition, respectively. While PARP1 IHC offers valuable information about the presence of the target, it does not directly measure engagement. The choice of assay will depend on the specific objectives of the study, available resources, and the desired level of quantitative detail. For a comprehensive assessment of Talazoparib's pharmacodynamic effects, a combination of these methods is often employed. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate methods for their studies.
References
- 1. Fluorescent detection of PARP activity in unfixed tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunohistochemical expression of PARP-1 in triple-negative endometrial cancer – a comparison of different score systems [termedia.pl]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Biological and clinical significance of PARP1 protein expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Abstract CT269: A highly sensitive and specific PARylation assay confirms significant and durable target engagement by AZD5305 in patients [repository.cam.ac.uk]
- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Impact of Talazoparib Tosylate on the Tumor Immune Microenvironment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in oncology, particularly for tumors harboring defects in DNA damage repair pathways, such as BRCA1/2 mutations. Talazoparib Tosylate, a potent PARP1/2 inhibitor, has demonstrated considerable efficacy through synthetic lethality.[1][2] Beyond this primary mechanism, an expanding body of evidence reveals that PARP inhibitors, including Talazoparib, can substantially modulate the tumor immune microenvironment (TIME), transforming immunologically "cold" tumors into "hot" ones, thereby opening new avenues for combination therapies.
This guide provides a comparative analysis of Talazoparib's impact on the TIME, supported by experimental data, and contrasts its effects with other notable PARP inhibitors.
Mechanism of Immunomodulation: From DNA Damage to Immune Activation
Talazoparib's primary function is to inhibit PARP enzymes, which are critical for repairing DNA single-strand breaks (SSBs). A key feature of Talazoparib is its high potency in "trapping" PARP enzymes on DNA at the site of damage.[3][4] This action prevents the repair of SSBs, which, upon DNA replication, are converted into more cytotoxic double-strand breaks (DSBs).[1] In cancer cells with deficient homologous recombination (HR) repair (e.g., BRCA1/2 mutated), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.[5]
This accumulation of DNA damage is a critical trigger for an anti-tumor immune response. The resulting genomic instability leads to the formation of micronuclei and the release of cytosolic double-stranded DNA (dsDNA) fragments.[6][7] These cytosolic DNA fragments are sensed by the cyclic GMP-AMP synthase (cGAS), which in turn activates the STING (Stimulator of Interferon Genes) pathway.[6][7][8] Activation of the STING pathway is crucial as it leads to the phosphorylation of TBK1 and IRF3, culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[6][9] This cascade initiates a robust anti-tumor immune response characterized by the recruitment and activation of various immune cells, including cytotoxic T lymphocytes.[8][10]
Comparative Analysis of PARP Inhibitors on the TIME
While sharing a common mechanism, different PARP inhibitors exhibit varying potencies and effects on the tumor immune microenvironment. Talazoparib is noted for its particularly strong PARP trapping ability, which is critical for inducing a robust immune response.[3][6] The table below summarizes the observed immunomodulatory effects of Talazoparib compared to other approved PARP inhibitors.
Table 1: Comparative Impact of PARP Inhibitors on the Tumor Immune Microenvironment
| PARP Inhibitor | Immune Cell Infiltration | Immune Checkpoint Expression | STING Pathway Activation | Key Cytokines/Chemokines |
| Talazoparib | ▲ Infiltration of T cells (CD3+, CD8+) and B cells.[11][12][13] | ▲ PD-L1 on tumor cells and macrophages.[14][15][16] In some studies, PD-L1 expression was rare or unchanged.[11][12] | Potent activation, dependent on high PARP trapping activity.[6][17] | ▲ Pro-inflammatory cytokines.[18][19] ▲ Targetable checkpoints (ICOS, CTLA4, LAG3).[11] |
| Olaparib | ▲ Infiltration of T cells (CD4+, CD8+) and NK cells.[8][20][21] | ▲ PD-L1 expression.[14][20][22] | Activated, especially in HR-deficient tumors.[8][9][23] | ▲ IFN-β, CXCL9, CXCL10.[9] |
| Niraparib | ▲ Infiltration of CD8+ T cells.[24] Promotes M1 macrophage polarization.[24] | ▲ PD-L1 expression.[25][26][27] | Activated.[26][27] | ▲ CCL5, CXCL10.[27] |
| Rucaparib | ▲ Infiltration of T cells (CD3+, CD4+, CD8+), NK cells, and dendritic cells (in combination therapy).[28] | ▲ PD-L1 expression.[16] | Preclinical evidence suggests activation.[29] | ▲ Interferons.[29] |
Quantitative Data on Talazoparib's Impact
Clinical and preclinical studies provide quantitative evidence of Talazoparib's effect on immune cell populations. A pilot study of neoadjuvant Talazoparib in early-stage breast cancer patients with germline BRCA mutations offered key insights.
Table 2: Quantitative Changes in Immune Cell Populations Post-Talazoparib Treatment (Data from a neoadjuvant breast cancer study[11][12][13])
| Cell Type / Marker | Change Observed | Details |
| Tumor Infiltrating Lymphocytes (TILs) | Trend towards increase | Median TIL level increased from 3.0% pre-treatment to 17.5% post-treatment (p=0.058).[11] |
| CD3+ T Cells (Total T Cells) | Significant increase | Increased density in both intratumoral and stromal compartments post-treatment.[11][12][13] |
| CD3+CD8+ T Cells (Cytotoxic T Cells) | Significant increase | Increased density in both intratumoral and stromal compartments post-treatment.[11][12][13] |
| PD-1+ Immune Cells | No significant difference | The median percentage of PD-1+ T cells was approximately 1% in both pre- and post-treatment samples.[11] |
| PD-L1+ Tumor Cells | Rare expression | Detected in 1/12 pre-treatment specimens and 2/7 post-treatment specimens with evaluable tumor cells.[11] |
| Gene Expression (T-Cell Markers) | Significant increase | Increased mRNA levels of CD3, CD8, and CD4.[11] |
Experimental Protocols: A Methodological Overview
To ensure reproducibility and accurate comparison, understanding the methodologies used to evaluate the TIME is crucial. Below is a detailed protocol for multiplex immunofluorescence, a key technique used to characterize immune cell phenotypes and their spatial distribution.
Key Experiment: Multiplex Immunofluorescence (mIF)
Objective: To identify and quantify various immune cell phenotypes and their spatial relationships within the tumor microenvironment in pre- and post-treatment tumor biopsies.
Methodology (Adapted from Litton et al., 2022[11][12][13]):
-
Sample Preparation:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor core biopsies are sectioned at 4-5 µm thickness and mounted on slides.
-
-
Multiplex Staining Protocol (Using Opal 7-color Kit on a LEICA BOND autostainer):
-
Deparaffinization and Rehydration: Slides are deparaffinized with xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using appropriate buffers (e.g., Epitope Retrieval Buffer 1 or 2).
-
Iterative Staining Cycle:
-
Primary Antibody Incubation: The first primary antibody (e.g., anti-CD3) is applied and incubated.
-
Secondary Antibody Incubation: A corresponding secondary antibody conjugated to horseradish peroxidase (HRP) is applied.
-
Opal Fluorophore Application: A specific Opal fluorophore (e.g., Opal 520) is applied, which covalently binds to the tissue near the antibody target.
-
Antibody Stripping: The slide is heated again to strip the primary and secondary antibodies, leaving the fluorophore bound.
-
-
Repeat Cycles: The iterative staining cycle is repeated for each subsequent biomarker in the panel (e.g., CD8, CD68, PD-1, PD-L1, Cytokeratin).
-
Counterstaining: After all markers are stained, the slides are counterstained with DAPI to visualize cell nuclei.
-
-
Imaging and Analysis:
-
Image Acquisition: Slides are scanned using an automated quantitative pathology imaging system (e.g., PerkinElmer Vectra).
-
Spectral Unmixing: The system's software (e.g., inForm) is used to unmix the fluorescent signals from the different Opal dyes and the tissue's natural autofluorescence.
-
Cell Segmentation and Phenotyping: The software performs cell segmentation based on the DAPI nuclear stain and phenotyping based on the fluorescence of the other markers within specific cellular compartments (e.g., a cell positive for CD3 and CD8 is phenotyped as a cytotoxic T cell).
-
Quantification: The density and percentage of different immune cell populations are calculated for defined tumor regions (e.g., intratumoral, stromal).
-
Conclusion and Future Directions
This compound robustly modulates the tumor immune microenvironment, primarily by inducing DNA damage that activates the innate cGAS-STING immune pathway. This leads to an increase in pro-inflammatory signals and the infiltration of key anti-tumor immune cells, such as cytotoxic T lymphocytes.[8][11] While its effect on PD-L1 expression can be variable, the overall shift towards a more immunogenic TIME provides a strong rationale for combining Talazoparib with immune checkpoint inhibitors.[11][15][19]
Clinical trials combining Talazoparib with anti-PD-1/PD-L1 agents like Avelumab are underway and have shown promising activity, particularly in patients with pre-existing DNA damage repair defects.[17][30][31] Further research is needed to identify predictive biomarkers beyond BRCA1/2 status that can pinpoint patient populations most likely to benefit from these combination strategies. The continued evaluation of the TIME will be critical in optimizing these powerful therapeutic approaches for a broader range of cancers.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - NCI [cancer.gov]
- 3. A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice [thno.org]
- 4. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PARP inhibitor efficacy depends on CD8+ T cell recruitment via intratumoral STING pathway activation in BRCA-deficient models of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP Inhibition Elicits STING-Dependent Antitumor Immunity in Brca1-Deficient Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Tumor immune microenvironment changes by multiplex immunofluorescence staining in a pilot study of neoadjuvant talazoparib for early-stage breast cancer patients with a hereditary BRCA mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor Immune Microenvironment Changes by Multiplex Immunofluorescence Staining in a Pilot Study of Neoadjuvant Talazoparib for Early-Stage Breast Cancer Patients with a Hereditary BRCA Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tumor immune microenvironment (TiME) changes by multiplex IF staining in a pilot study of neoadjuvant talazoparib for early-stage breast cancer patients with a BRCA mutation. - ASCO [asco.org]
- 14. PARP inhibitor upregulates PD-L1 expression and enhances cancer-associated immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PARP inhibition and immune modulation: scientific rationale and perspectives for the treatment of gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The clinically applied PARP inhibitor talazoparib ameliorates imiquimod-induced psoriasis in mice without reducing skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Role of PARP Inhibitors in the Ovarian Cancer Microenvironment: Moving Forward From Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PARP inhibition is a modulator of anti-tumor immune response in BRCA-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phase II Window Study of Olaparib Alone or with Cisplatin or Durvalumab in Operable Head and Neck Cancer | Cancer Research Communications | American Association for Cancer Research [aacrjournals.org]
- 23. PARP inhibition is a modulator of anti-tumor immune response in BRCA-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Niraparib plays synergistic antitumor effects with NRT in a mouse ovarian cancer model with HRP - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Niraparib enhances antitumor immunity and contributes to the efficacy of PD-L1 blockade in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Niraparib exhibits a synergistic anti-tumor effect with PD-L1 blockade by inducing an immune response in ovarian cancer | springermedizin.de [springermedizin.de]
- 28. ascopubs.org [ascopubs.org]
- 29. researchgate.net [researchgate.net]
- 30. Avelumab Plus Talazoparib in Patients With Advanced Solid Tumors: The JAVELIN PARP Medley Nonrandomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mountsinai.org [mountsinai.org]
Safety Operating Guide
Proper Disposal of Talazoparib Tosylate: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers and Scientists
Talazoparib tosylate is a potent PARP inhibitor used in cancer research and therapy. Due to its cytotoxic nature, proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for the safe disposal of this compound, aligning with general protocols for cytotoxic and hazardous pharmaceutical waste.
Immediate Safety Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. The substance is classified as toxic if swallowed, may cause damage to organs through prolonged or repeated exposure, is suspected of causing genetic defects, and may damage an unborn child.[1][2] Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.
Personal Protective Equipment (PPE): When handling this compound in any form (powder or in solution), the following PPE is mandatory:
-
Gloves: Two pairs of chemotherapy-grade gloves.[3]
-
Gown: A protective, impermeable gown.[3]
-
Eye Protection: Safety goggles or a face shield.[4]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation.[4]
Work should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize exposure.[3]
Hazard Summary
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 3/4) | Toxic or harmful if swallowed.[1][4] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor immediately.[1][4] |
| Specific Target Organ Toxicity, Repeated Exposure (Category 1) | Causes damage to organs through prolonged or repeated exposure.[1][2] | Do not breathe dust/fume/gas/mist/vapors/spray.[1][2] |
| Mutagenicity (Category 2) | Suspected of causing genetic defects.[2] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[2] |
| Reproductive Toxicity (Category 1B) | May damage the unborn child.[2] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[2] |
| Aquatic Toxicity (Acute and Chronic, Category 1) | Very toxic to aquatic life with long-lasting effects.[4] | Avoid release to the environment.[4] |
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must comply with local, state, and federal regulations for hazardous and cytotoxic waste.[5][6] The primary method for the disposal of cytotoxic pharmaceutical waste is high-temperature incineration at a permitted facility.[5][6]
1. Segregation of Waste:
-
All materials that have come into contact with this compound are considered cytotoxic waste. This includes:
-
Empty and expired vials or containers.
-
Contaminated PPE (gloves, gowns, etc.).
-
Pipette tips, syringes, needles, and other disposables.
-
Spill cleanup materials.
-
2. Waste Containers:
-
Sharps: All sharps (needles, scalpels, etc.) contaminated with this compound must be placed in a designated, puncture-resistant cytotoxic sharps container.[7][8] These containers are typically color-coded, often with a purple lid, to distinguish them from other sharps waste.[8]
-
Non-Sharps Solid Waste: Contaminated items such as gloves, gowns, and labware should be disposed of in a clearly labeled, leak-proof cytotoxic waste container.[8][9] These are often yellow containers with purple lids or specially marked bags.[8]
-
Liquid Waste: Aqueous solutions containing this compound should not be poured down the drain.[5] They should be collected in a designated, sealed, and clearly labeled hazardous waste container.
3. Labeling:
-
All waste containers must be clearly labeled with "Cytotoxic Waste" or "Hazardous Waste" and include the name of the substance (this compound).[8][9]
4. Storage:
-
Store cytotoxic waste in a secure, designated area away from general laboratory traffic until it can be collected by a licensed hazardous waste disposal service.[9]
5. Spill Management:
-
In the event of a spill, restrict access to the area.[2]
-
Personnel involved in the cleanup must wear appropriate PPE.[2]
-
For powdered spills, gently cover with a damp absorbent material to avoid generating dust.[2]
-
Collect the spilled material using a method that minimizes dust generation.[2]
-
Clean the spill area thoroughly with a suitable decontaminating solution.
-
All cleanup materials must be disposed of as cytotoxic waste.[3]
6. Final Disposal:
-
Arrange for the collection and disposal of the cytotoxic waste by a licensed and certified hazardous waste management company.[5][6] These companies will ensure the waste is transported and incinerated according to regulatory requirements.
Disposal Workflow
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Talazoparib(BMN-673)tosylate|1373431-65-2|MSDS [dcchemicals.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
